AGN194204
描述
属性
分子式 |
C24H32O2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
(2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+ |
InChI 键 |
BOOOLEGQBVUTKC-YWRSBGDESA-N |
产品来源 |
United States |
Foundational & Exploratory
AGN194204: A Selective Retinoid X Receptor (RXR) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective synthetic agonist for the Retinoid X Receptors (RXRs), a class of nuclear receptors that play a pivotal role in regulating a wide array of physiological processes.[1][2][3] As ligand-dependent transcription factors, RXRs modulate gene expression involved in cell growth, differentiation, apoptosis, and inflammation.[4][5] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily and exist as three subtypes: RXRα, RXRβ, and RXRγ.[6] These receptors are unique in their ability to form homodimers and, more commonly, heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[6][7][8][9] This promiscuous partnering places RXRs at a central hub of nuclear signaling, making them an attractive therapeutic target. This compound's selectivity for RXRs over RARs minimizes the potential for off-target effects associated with non-selective retinoids, offering a more targeted therapeutic approach.[1]
Pharmacological Profile of this compound
This compound demonstrates high affinity and potent activation of all three RXR isoforms while remaining inactive against RARs.[1] The quantitative data for its binding affinity (Kd) and activation potency (EC50) are summarized in the tables below.
Binding Affinity (Kd) of this compound for RXR Isoforms
The equilibrium dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
| Receptor Isoform | Kd (nM) |
| RXRα | 0.4[1][2] |
| RXRβ | 3.6[1][2] |
| RXRγ | 3.8[1][2] |
Activation Potency (EC50) of this compound on RXR Isoforms
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.
| Receptor Isoform | EC50 (nM) |
| RXRα | 0.2[1][2] |
| RXRβ | 0.8[1][2] |
| RXRγ | 0.08[1] |
RXR Signaling Pathways
RXRs function as critical regulators of gene transcription by forming dimers that bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. The binding of a ligand, such as this compound, to the RXR component of these dimers initiates a conformational change that leads to the recruitment of co-activator proteins and subsequent activation or repression of gene transcription.
RXR Homodimer and Heterodimer Signaling
The signaling pathways of RXRs can be broadly categorized based on their dimerization partners.
Caption: Overview of RXR signaling through homodimer and heterodimer formation.
Permissive vs. Non-Permissive Heterodimers:
RXR heterodimers can be classified as either "permissive" or "non-permissive," which dictates their response to ligand binding.
-
Permissive Heterodimers: In permissive heterodimers (e.g., with PPAR, LXR, FXR), the complex can be activated by an RXR agonist alone, an agonist for the partner receptor, or both.
-
Non-Permissive Heterodimers: In non-permissive heterodimers (e.g., with VDR, TR), the complex is only activated by the ligand for the partner receptor. The RXR in this context is considered a "silent partner."[7]
-
Conditionally Permissive Heterodimers: The RXR-RAR heterodimer is a special case. It is primarily activated by an RAR-specific ligand; however, the subsequent binding of an RXR agonist can lead to synergistic activation.[10]
Caption: Classification of RXR heterodimers based on ligand activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity and selectivity of this compound.
Receptor Binding Assay
This assay quantifies the affinity of this compound for the different RXR isoforms.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for RXRα, RXRβ, and RXRγ.
Materials:
-
Recombinant human RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs)
-
Radiolabeled [3H]-9-cis-retinoic acid
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a constant concentration of the recombinant RXR LBD with a fixed concentration of [3H]-9-cis-retinoic acid and varying concentrations of this compound.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand.
-
The Kd is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of this compound to activate RXR-mediated gene transcription.
Objective: To determine the EC50 of this compound for the transcriptional activation of RXR isoforms.
Materials:
-
Mammalian cell line (e.g., CV-1, HEK293)
-
Expression plasmids for full-length human RXRα, RXRβ, and RXRγ
-
Reporter plasmid containing a luciferase gene under the control of an RXR-responsive element (RXRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the RXR expression plasmid and the RXRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with a range of concentrations of this compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a luciferase-based transactivation assay.
Conclusion
This compound is a highly selective and potent RXR agonist with well-characterized binding and activation profiles. Its ability to specifically target RXRs without activating RARs makes it a valuable tool for investigating the diverse biological roles of RXR-mediated signaling. The detailed pharmacological data and experimental protocols provided in this guide serve as a critical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of selective RXR modulation in various disease contexts, including cancer, metabolic disorders, and inflammatory diseases. The continued investigation of this compound and other selective rexinoids holds significant promise for the development of novel, targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Retinoid X Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 7. Retinoid X Receptor Selective Agonists and their Synthetic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
IRX4204: A Technical Guide to its Biological Function and Molecular Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IRX4204 is a second-generation, orally active, small molecule that functions as a potent and highly selective agonist for the Retinoid X Receptor (RXR).[1][2] Its high affinity for RXR isoforms and minimal interaction with Retinoic Acid Receptors (RARs) or other RXR heterodimer partners like PPARγ, LXR, and FXR, confers a favorable safety profile by avoiding toxicities associated with less specific rexinoids.[3][4] IRX4204 has demonstrated a broad spectrum of biological activities, including antineoplastic, neuroprotective, and immunomodulatory effects.[1] It is currently under clinical investigation for various indications, including cancers and neurodegenerative diseases such as Parkinson's Disease and Multiple Sclerosis.[5][6] This document provides an in-depth overview of the core biological functions of IRX4204, the signaling pathways it modulates, quantitative data from key studies, and detailed experimental protocols.
Core Biological Functions and Mechanism of Action
IRX4204 exerts its pleiotropic effects by binding to and activating RXRs, which are nuclear receptors that function as master regulators of gene transcription.[7] RXRs form heterodimers with numerous other nuclear receptors. Upon ligand binding, these complexes undergo conformational changes, shed co-repressor proteins, and recruit co-activators, leading to the modulation of target gene expression.[7] This primary mechanism underpins the diverse therapeutic potential of IRX4204.
Antineoplastic Activity
In oncology, IRX4204 has shown significant efficacy in various cancer models. Its functions include:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: IRX4204 decreases cancer cell proliferation and induces programmed cell death (apoptosis) in responsive cancer cells, leading to tumor regression. It has demonstrated notable activity against HER2-positive breast cancer, including cell lines resistant to standard anti-HER2 therapies.
-
Induction of Cellular Senescence: In HER2-positive breast cancer models, IRX4204 was found to induce cellular senescence, a state of irreversible cell cycle arrest, contributing to its anti-tumor effects.[8]
-
Modulation of Lipid Metabolism: Mechanistic studies in breast cancer have revealed that IRX4204 alters lipid metabolism, which may contribute to the induction of senescence and cell death.[8][9]
-
Synergistic Effects: IRX4204 demonstrates additive and synergistic activity when combined with HER2-targeted monoclonal antibodies, tyrosine kinase inhibitors, and antibody-drug conjugates.[8][9] It also shows synergy with CAR-T cell therapy in multiple myeloma models by protecting CAR-T cells from ferroptosis while inducing it in myeloma cells.[10]
Neuroprotective and Neurorestorative Functions
IRX4204 is brain-penetrant and has shown promise in models of several neurodegenerative diseases.[5][11]
-
Myelin Repair and Protection: A key function of IRX4204 is the promotion of remyelination.[12] It induces the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[5][12] This action is critical for repairing the damaged myelin sheath in diseases like Multiple Sclerosis (MS).[12]
-
Neuron Survival: The compound enhances the survival of dopaminergic neurons in models of Parkinson's disease and cortical neurons, partly by activating the Nurr1 signaling pathway.[2][5]
-
Neuro-reparative Effects: IRX4204 promotes neurite outgrowth in cortical neurons, a mechanism that could re-establish functional connections between damaged neurons.[11][13]
Immunomodulatory and Anti-inflammatory Activity
IRX4204 plays a crucial role in regulating the immune system, primarily by influencing T-cell differentiation and function.
-
T-Cell Regulation: It enhances the differentiation of CD4+ T-cells into inducible regulatory T-cells (Tregs), which suppress inflammatory responses.[1][7] Concurrently, it inhibits the development of pro-inflammatory T helper 17 (Th17) cells and their production of cytokines like IL-17.[1][14] This rebalancing of the Treg/Th17 axis is central to its efficacy in autoimmune models.[14]
-
Anti-inflammatory Effects: IRX4204 inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-6, by microglia, the resident immune cells of the central nervous system.[5][13] It also blocks the release of nitric oxide and IL-6 from macrophages.[15]
Signaling Pathways Modulated by IRX4204
The primary signaling event for IRX4204 is the activation of RXR. This event triggers a cascade of downstream molecular changes by altering the transcription of a wide array of genes.
The RXR Nuclear Receptor Pathway
As a selective RXR agonist, IRX4204 binds to the ligand-binding domain of RXRα, RXRβ, and RXRγ. This induces a conformational change that facilitates the formation of functional heterodimers with other nuclear receptors. While IRX4204 is highly selective and does not activate RXR-RAR or RXR-PPARγ heterodimers, its effects are mediated through other partnerships, such as with Nurr1, and through the regulation of complex signaling networks.[3][7] The activation of these pathways leads to the expression of genes controlling cell differentiation, proliferation, apoptosis, and inflammation.[1]
Immunomodulatory Pathway: Treg/Th17 Balance
In the context of autoimmune diseases, IRX4204 shifts the balance between pro-inflammatory Th17 cells and anti-inflammatory Tregs. By activating RXR-dependent pathways in CD4+ T cells, it suppresses the genetic program for Th17 differentiation while promoting the expression of Foxp3, the master transcription factor for Tregs. This leads to a reduction in autoimmune-mediated inflammation.[7][14]
Neuro-Restorative Pathway: Myelin Repair
In the central nervous system, IRX4204 acts on multiple glial cell types to promote myelin repair. It directly stimulates oligodendrocyte precursor cells (OPCs) to differentiate into mature oligodendrocytes, which are responsible for producing new myelin sheaths. Additionally, by reducing the inflammatory activity of microglia, it creates a more permissive environment for remyelination and axon survival.[12][16]
Other Implicated Pathways
In combination with other agents like erlotinib in lung cancer cells, IRX4204 has been shown to modulate several other key oncogenic signaling pathways, including:
-
PPARα/RXRα activation
-
PTEN signaling
-
PI3K/AKT signaling
-
TGF-β signaling
-
AMPK signaling[17]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of IRX4204.
Table 1: Receptor Binding Affinity and Potency
| Receptor | Binding Affinity (Kd) | Potency (EC50) | Source |
| RXRα | 0.4 nM | 0.2 nM | [15] |
| RXRβ | 3.6 nM | 0.8 nM | [15] |
| RXRγ | 3.8 nM | 0.08 nM | [15] |
| RARs | Inactive | >2,000-fold less potent than for RXRs | [3][15] |
| PPARγ, LXR, FXR | Does not activate | Not applicable | [3][4] |
Table 2: In Vivo Efficacy in Cancer Models
| Cancer Model | Treatment | Efficacy | Source |
| MMTV-ErbB2 Mouse (HER2+) | IRX4204 (10 mg/kg, oral) | 49% reduction in tumor growth rate | [9] |
| HER2+ PDX Model | IRX4204 | 44% reduction in tumor growth rate | [9] |
| A/J Mice (Lung Cancer) | IRX4204 (30-60 mg/kg, oral) | 64% to 81% reduction in total tumor volume | [15] |
Table 3: Clinical Trial Data
| Indication | Phase | N | Key Findings | Source |
| Early Parkinson's Disease | I | 15 | Safe and well-tolerated. 13 of 15 patients showed improvement in total motor scores (reductions of 11.7% to 31.4%). | [11][18] |
| Metastatic CRPC | II | 23 | Well-tolerated. Progression-Free Survival >112 days in 39% of patients. 13% had a PSA 50% response. | [19] |
| Various Cancers | I/II | 85 | Safe and well-tolerated for up to 20 months of continuous treatment. | [5][14] |
Experimental Protocols
This section details methodologies for key experiments cited in the literature.
In Vitro Cell Growth and Viability Assays
-
Objective: To determine the effect of IRX4204 on the growth of breast cancer cell lines.
-
Cell Lines: A panel of human breast cancer cell lines, including HER2-amplified lines (e.g., JIMT-1, HCC1954).[8]
-
Treatment: Cells were treated with IRX4204 (typically 1 µmol/L, a physiologically relevant dose) or DMSO (vehicle control) for a period of up to 1 week.[8]
-
Measurement: Cell number was measured over time using standard cell counting methods (e.g., hemocytometer, automated cell counter) or viability assays (e.g., MTT, CellTiter-Glo).
-
Source: [8]
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by IRX4204.
-
Protocol:
-
Cells were treated with DMSO (control), IRX4204 (1 µmol/L), or a positive control like bortezomib (1 µmol/L) for 72 hours.[8]
-
After treatment, cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) were added, and cells were incubated for 15 minutes in the dark.
-
Stained cells were analyzed using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic.
-
-
Source: [8]
In Vivo Animal Studies (Breast Cancer Model)
-
Objective: To assess the in vivo efficacy of IRX4204 on HER2-amplified breast cancer growth.
-
Animal Model: Female MMTV-ErbB2 transgenic mice. Tumor pieces from an established donor tumor were transplanted into the mammary fat pad of recipient mice.[8]
-
Treatment Protocol:
-
When tumors reached a size of 50 to 100 mm³, mice were randomized into treatment groups.
-
Groups were treated 5 days a week by oral gavage with either vehicle (sesame oil) or IRX4204 (10 mg/kg).[8]
-
Tumor size was measured regularly with calipers.
-
-
Source: [8]
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the therapeutic effect of IRX4204 in a mouse model of multiple sclerosis.
-
Induction of Active EAE: C57BL/6 mice were immunized subcutaneously with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) and received pertussis toxin intraperitoneally.[7]
-
Treatment Protocol:
-
On day 7 post-immunization, mice were scored for disease severity and divided into groups.
-
Mice were treated daily by intraperitoneal (IP) injection with IRX4204 (50, 100, or 200 µg) or a vehicle control.[7]
-
Mice were monitored and scored daily for clinical signs of EAE.
-
-
Source: [7]
Conclusion
IRX4204 is a highly selective RXR agonist with a multifaceted mechanism of action that confers significant therapeutic potential across oncology, neurodegeneration, and autoimmune diseases. Its ability to modulate fundamental cellular processes—such as gene transcription, cell fate decisions, metabolism, and immune responses—positions it as a promising candidate for treating complex and challenging diseases. The strong preclinical data, coupled with evidence of safety and preliminary efficacy in early-phase clinical trials, warrants its continued investigation and development. Future research will further elucidate its complex downstream pathways and help optimize its clinical application, potentially as a monotherapy or in combination with existing standards of care.
References
- 1. Facebook [cancer.gov]
- 2. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]
- 3. Development of the RXR agonist IRX4204 to treat Multiple Sclerosis and other Immu - Rosh Chandraratna [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. io-therapeutics.com [io-therapeutics.com]
- 6. IRX-4204 by Io Therapeutics for Parkinson's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRX-4204 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Io Therapeutics, Inc., presented data from studies of IRX4204, the company’s phase II clinical development stage, highly selective third generation RXR nuclear receptor agonist compound, supporting its potential use for prevention and treatment of normal aging-related neurodegeneration, Parkinson’s disease, and Alzheimer’s disease - BioSpace [biospace.com]
- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Selective retinoid X receptor agonism promotes functional recovery and myelin repair in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 19. ascopubs.org [ascopubs.org]
In-Depth Technical Guide: AGN194204 (IRX4204) - Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN194204, also known as IRX4204, is a potent and selective second-generation retinoid X receptor (RXR) agonist that has demonstrated significant promise in preclinical and clinical studies for a range of therapeutic areas, including oncology, neurodegenerative disorders, and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed exploration of its chemical synthesis. The document includes a compilation of its binding affinities and functional potencies, detailed experimental protocols for key biological assays, and visualizations of its signaling pathway and synthetic route to facilitate a deeper understanding for research and drug development professionals.
Discovery and Mechanism of Action
This compound was identified as a highly selective agonist for the retinoid X receptors (RXRs), which are nuclear receptors that play a pivotal role in regulating gene expression.[1] RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and the vitamin D receptor (VDR). This partnership allows them to control a wide array of physiological processes, including cell proliferation, differentiation, and apoptosis.
A key feature of this compound is its high selectivity for RXRs over RARs, which is believed to contribute to its improved therapeutic index and reduced toxicity compared to non-selective retinoids.[2][3] this compound has been shown to exert anti-inflammatory and anti-cancer effects.[1] For instance, in RAW264.7 macrophage-like cells, this compound treatment inhibits the release of nitric oxide and interleukin-6 induced by lipopolysaccharide and tumor necrosis factor-α.[4] Furthermore, it has been observed to induce apoptosis in breast cancer cells and suppress the proliferation of human pancreatic cancer cells. In vivo studies have also demonstrated its ability to reduce the number and size of lung tumors in mice.[4]
RXR Signaling Pathway
The signaling pathway of RXR agonists like this compound involves the activation of RXR-containing dimers, which then bind to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data
The binding affinity and functional potency of this compound for the three RXR isotypes (α, β, and γ) have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | RXRα | RXRβ | RXRγ | Reference |
| Binding Affinity (Kd, nM) | 0.4 | 3.6 | 3.8 | [1][4] |
| Functional Potency (EC50, nM) | 0.2 | 0.8 | 0.08 | [1][4] |
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that is proprietary and has been patented by Io Therapeutics, Inc.[5] The molecule possesses two chiral centers, leading to four possible enantiomers, with only one exhibiting the desired RXR agonist activity. The patented synthetic process allows for the production of this compound with high chemical (>99%) and enantiomeric (>99%) purity without the need for terminal chromatographic purification.[5]
While a complete step-by-step synthesis is not publicly disclosed, a likely synthetic route can be inferred from the patent literature, particularly from patents describing the synthesis of key intermediates such as tetrahydronaphthalenols and the final compound's salt forms. The IUPAC name for this compound is (2E,4E)-3-methyl-5-((1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)penta-2,4-dienoic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
RXR Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for RXRs using a competitive binding format with a radiolabeled ligand.
Materials:
-
Purified human RXRα, RXRβ, or RXRγ ligand-binding domain (LBD)
-
Radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid)
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the purified RXR LBD, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader (for colorimetric or fluorescence detection)
Procedure:
-
Seed and treat the cells with this compound as described in the MTT assay protocol.
-
After the treatment period, harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a new 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the untreated control.
Conclusion
This compound is a highly selective and potent RXR agonist with significant therapeutic potential. Its discovery has opened new avenues for the treatment of various diseases by targeting the RXR signaling pathway. While the detailed chemical synthesis is proprietary, the information available from patents provides a framework for understanding its complex synthesis. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological activities of this promising compound. Continued research into this compound and other selective RXR modulators is warranted to fully elucidate their therapeutic utility.
References
- 1. Io Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. Io Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. IRX-4204 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Patents - Io Therapeutics, Inc. [io-therapeutics.com]
A Comprehensive Technical Guide on the Role of NRX194204 in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NRX194204, a second-generation rexinoid, and its pivotal role in the regulation of gene transcription. NRX194204 is a potent and highly specific synthetic agonist for the Retinoid X Receptor (RXR), a key player in various physiological and pathological processes.[1][2] This document consolidates available data on its mechanism of action, quantitative parameters, and the experimental methodologies used to elucidate its function, offering a valuable resource for researchers in oncology, immunology, and metabolic diseases.
Core Mechanism of Action: An RXR-Mediated Transcriptional Regulator
NRX194204 exerts its biological effects by selectively binding to and activating RXRs.[1] Unlike first-generation rexinoids, NRX194204 demonstrates significant selectivity for RXRs over Retinoic Acid Receptors (RARs), which is associated with a more favorable safety profile in clinical applications.[2][3] RXRs function as nuclear receptors that form heterodimers with a variety of other nuclear receptors, including but not limited to, Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][5]
The activation of these RXR-containing heterodimers by NRX194204 initiates a cascade of molecular events that ultimately modulate the transcription of a broad spectrum of target genes. These genes are involved in critical cellular processes such as cell growth, differentiation, apoptosis, and inflammation.[4][5] In the absence of a ligand, some RXR heterodimers can act as co-repressors of gene transcription. The binding of NRX194204 can lead to the dissociation of these co-repressor complexes, thereby permitting gene transcription to proceed.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of NRX194204, providing insights into its potency and efficacy from preclinical studies.
| Parameter | Value | Receptor Subtype | Context | Source |
| Binding Affinity (Kd) | 0.4 nM | RXRα | In vitro | [6][7] |
| 3.6 nM | RXRβ | In vitro | [6][7] | |
| 3.8 nM | RXRγ | In vitro | [6][7] | |
| >30 µM | RARα, RARβ, RARγ | In vitro | [7] | |
| Agonist Activity (EC50) | 0.2 nM | RXRα | In vitro | [6] |
| 0.8 nM | RXRβ | In vitro | [6] | |
| 0.08 nM | RXRγ | In vitro | [6] | |
| In Vivo Efficacy | 64% - 81% reduction | N/A | Reduction in total lung tumor volume in A/J mice | [6][8] |
| 92% regression | N/A | Mammary tumor regression in MMTV-neu mice | [8] |
Signaling Pathways and Gene Regulation
NRX194204's influence on gene transcription is mediated through its interaction with various signaling pathways. A key pathway involves the inhibition of pro-inflammatory gene expression. In macrophage-like cells, NRX194204 has been shown to block the lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) induced release of nitric oxide and interleukin-6 (IL-6).[6][7][8] This is achieved through the prevention of the degradation of IκBα, a critical inhibitor of the NF-κB signaling pathway.
Furthermore, NRX194204-activated RXR can heterodimerize with other nuclear receptors to directly regulate gene expression. The specific genes targeted depend on the heterodimer partner and the cellular context. For instance, in HER2-positive breast cancer cells, IRX4204 (an alternative name for NRX194204) has been shown to modulate the expression of genes involved in lipid metabolism, leading to cellular senescence and cell death.[4]
Experimental Protocols
The characterization of NRX194204's role in gene transcription has been accomplished through a variety of in vitro and in vivo experimental approaches.
In Vitro Assays:
-
Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of NRX194204, standard assays such as MTT or CellTiter-Glo are employed on cancer cell lines. Cells are seeded in multi-well plates and treated with a dose range of NRX194204 for various time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assays: The induction of apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using commercially available kits.[6]
-
Measurement of Nitric Oxide and IL-6 Release: Macrophage-like cell lines (e.g., RAW264.7) are stimulated with LPS or TNF-α in the presence or absence of NRX194204. The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent, and IL-6 levels are quantified by ELISA.[6][8]
-
Western Blotting for IκBα Degradation: To confirm the inhibition of the NF-κB pathway, cells are treated as described above, and cell lysates are subjected to SDS-PAGE and western blotting using an antibody specific for IκBα. A reduction in the degradation of IκBα in the presence of NRX194204 is indicative of pathway inhibition.[6]
-
Gene Expression Analysis (RT-qPCR and RNA-seq): To identify and quantify the expression of target genes, total RNA is extracted from cells treated with NRX194204. Reverse transcription is performed to generate cDNA, which is then used for quantitative PCR (qPCR) with gene-specific primers. For a more global view of transcriptional changes, RNA sequencing (RNA-seq) can be performed.[9][10]
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A new rexinoid, NRX194204, prevents carcinogenesis in both the lung and mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rosalind.bio [rosalind.bio]
- 10. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
AGN194204: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective second-generation retinoid X receptor (RXR) agonist. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in a myriad of physiological processes, including inflammation, cell differentiation, and apoptosis. This compound exerts its anti-inflammatory effects by modulating key signaling pathways in immune cells, leading to a reduction in pro-inflammatory mediators and an enhancement of regulatory immune responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, experimental protocols, and quantitative data from seminal research studies.
Mechanism of Action
This compound's primary mechanism of action is the selective activation of RXRs. Unlike other retinoids, this compound shows high affinity for RXR isoforms (α, β, and γ) with minimal to no activity on retinoic acid receptors (RARs), which is thought to contribute to a more favorable safety profile.[1] Upon binding to this compound, RXR forms heterodimers with other nuclear receptors, such as Nurr1, to transcriptionally regulate target genes.[2] This activation leads to the modulation of two key anti-inflammatory pathways: the inhibition of the NF-κB signaling cascade and the regulation of T-cell differentiation.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, the degradation of the inhibitory protein IκBα allows for the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and enzymes like inducible nitric oxide synthase (iNOS). This compound has been shown to block the degradation of IκBα in macrophage-like cells, thereby preventing NF-κB activation and the subsequent downstream inflammatory cascade.[1][3] This inhibition is thought to be mediated, at least in part, by the suppression of upstream activators of NF-κB, such as NADPH oxidase and the generation of reactive oxygen species (ROS).
Modulation of T-Cell Differentiation
This compound plays a significant role in balancing the differentiation of CD4+ T helper cells. It promotes the differentiation of naïve CD4+ T cells into inducible regulatory T cells (iTregs), which are crucial for maintaining immune tolerance and suppressing inflammatory responses.[4] Conversely, it inhibits the development of pro-inflammatory T helper 17 (Th17) cells, which are implicated in the pathogenesis of numerous autoimmune diseases.[2][4] This modulation of the iTreg/Th17 balance is achieved by influencing the expression of key transcription factors, such as enhancing Foxp3 for iTregs and suppressing RORγt for Th17 cells.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Stimulus | This compound Concentration | Measured Effect | Reference |
| RAW264.7 Macrophages | LPS and TNF-α | 0-100 nM | Inhibition of nitric oxide and IL-6 release | [1][3] |
| RAW264.7 Macrophages | LPS and TNF-α | 0-100 nM | Blockade of IκBα degradation | [1][3] |
| Naïve CD4+ T-Cells | Th17 polarizing conditions | 100 nM | Decreased production of IL-17A and TNF-α | [4] |
| Naïve CD4+ T-Cells | iTreg polarizing conditions | 100 nM | Enhanced differentiation into Foxp3+ iTregs | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | This compound Treatment Regimen | Measured Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | Oral administration | Amelioration of disease severity | [4] |
| EAE in Mice | Oral administration | Reduced number of pro-inflammatory cytokine-producing CD4+ T-cells in the periphery | [4] |
| Chronic Glomerulonephritis in Rats | Oral administration | Reduction in renal damage, cell proliferation, and inflammation | [5] |
| Chronic Glomerulonephritis in Rats | Oral administration | Decreased glomerular expression of TGF-β1 and ET-1 mRNA | [5] |
Experimental Protocols
Detailed methodologies for key experiments demonstrating the anti-inflammatory properties of this compound are provided below.
In Vitro Macrophage Anti-inflammatory Assay
This protocol describes the methodology to assess the anti-inflammatory effects of this compound on RAW264.7 macrophage-like cells.
-
Cell Culture:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and tumor necrosis factor-alpha (TNF-α; concentration to be optimized) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
IL-6 Measurement (ELISA):
-
Collect cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with anti-mouse IL-6 capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated anti-mouse IL-6 detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate IL-6 concentration based on a standard curve.
-
-
IκBα Degradation Measurement (Western Blot):
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against IκBα.
-
Probe with a loading control antibody (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines the induction of EAE in mice and the evaluation of this compound's therapeutic efficacy.
-
EAE Induction:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 10 mg/kg) or vehicle daily, starting from the day of immunization or at the onset of clinical signs.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Immunological Analysis:
-
At the end of the experiment, isolate splenocytes or lymph node cells.
-
Restimulate the cells in vitro with MOG35-55 peptide.
-
Analyze the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17A, TNF-α) in the culture supernatants by ELISA or intracellular cytokine staining followed by flow cytometry.
-
Conclusion
This compound is a selective RXR agonist with potent anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its ability to inhibit the NF-κB pathway in macrophages and modulate the differentiation of T cells towards a more regulatory phenotype highlights its therapeutic potential for a range of inflammatory and autoimmune diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory capabilities of this compound.
References
- 1. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 2. RXR agonists inhibit high glucose-induced upregulation of inflammation by suppressing activation of the NADPH oxidase-nuclear factor-κB pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoid X receptor agonists modulate Foxp3⁺ regulatory T cell and Th17 cell differentiation with differential dependence on retinoic acid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Anticarcinogenic Effects of IRX4204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRX4204 is a potent and highly selective second-generation retinoid X receptor (RXR) agonist that has demonstrated significant anticarcinogenic properties in a range of preclinical and clinical studies. By activating RXR, IRX4204 modulates a complex network of signaling pathways that regulate cell growth, differentiation, and survival. This technical guide provides an in-depth overview of the core mechanisms underlying the anticarcinogenic effects of IRX4204, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. Evidence suggests that IRX4204's anticancer activity stems from its ability to induce cell differentiation, inhibit proliferation, trigger apoptosis and senescence, and modulate the tumor microenvironment.[1] These multifaceted effects, combined with a favorable safety profile, position IRX4204 as a promising candidate for cancer therapy, both as a monotherapy and in combination with existing treatments.
Introduction to IRX4204 and Retinoid X Receptors (RXRs)
IRX4204 is a synthetic small molecule that acts as a specific agonist for retinoid X receptors (RXRs).[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression. They form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs), thereby controlling a wide array of physiological processes.[2][3] Unlike first-generation rexinoids, IRX4204 exhibits high selectivity for RXRs with minimal binding to RARs, which is anticipated to result in fewer adverse effects.[4] The activation of RXR-mediated signaling pathways by IRX4204 leads to changes in gene expression that can induce cell differentiation, decrease cell proliferation, and promote apoptosis in cancer cells.[1]
Mechanism of Action: Core Anticarcinogenic Effects
The anticancer properties of IRX4204 are attributed to its ability to influence multiple cellular processes critical for tumor development and progression.
Induction of Apoptosis
IRX4204 has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. In preclinical studies involving human prostate cancer cells, IRX4204 was found to synergize with insulin-like growth factor binding protein-3 to induce apoptosis.[5][6] In HER2-positive breast cancer models, treatment with IRX4204 led to an increase in cleaved caspase-3 staining, a key marker of apoptosis, in vivo.[4] While apoptosis is a documented effect, some studies suggest it may not be the primary mechanism of IRX4204-mediated cell death in all cancer types, with senescence playing a more prominent role in certain contexts.[4]
Induction of Cellular Senescence
A significant mechanism of IRX4204's antitumor activity, particularly in HER2-positive breast cancer, is the induction of cellular senescence.[4][7][8] Senescence is a state of irreversible growth arrest. Treatment with IRX4204 has been shown to induce senescence in HER2-positive breast cancer cells, an effect that is linked to the modulation of lipid metabolism.[4][7][8]
Inhibition of Cell Proliferation and Cell Cycle Arrest
IRX4204 effectively inhibits the proliferation of various cancer cell lines.[4] In HER2-amplified breast cancer cell lines, IRX4204 significantly decreased cell growth.[4] While immediate cell cycle arrest is not always observed, a late-stage senescence-associated cell cycle arrest has been noted.[4]
Modulation of the Tumor Microenvironment
IRX4204 has demonstrated immunomodulatory effects that can influence the tumor microenvironment. It has been shown to enhance the differentiation of CD4+ T cells into inducible regulatory T cells (iTregs) while suppressing the development of inflammatory T helper 17 (Th17) cells.[9][10] This modulation of the immune response can contribute to a less favorable environment for tumor growth.
Quantitative Data on Anticarcinogenic Efficacy
The following tables summarize the key quantitative findings from preclinical and clinical studies on IRX4204.
Table 1: Preclinical In Vivo Efficacy of IRX4204
| Cancer Model | Treatment | Outcome | Result | Citation |
| MMTV-ErbB2 Mouse (HER2+ Breast Cancer) | IRX4204 (10 mg/kg) | Reduction in Tumor Growth Rate | 49% | [4][7] |
| HER2-Positive PDX Model | IRX4204 | Reduction in Tumor Growth Rate | 44% | [4][7] |
| Human Prostate Tumor Xenograft | IRX4204 | Reduction in Tumor Burden | Effective | [5][6] |
Table 2: Clinical Trial Data for IRX4204 in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Phase II (NCT01540071)
| Parameter | Patient Cohort (n=23) | Result | Citation |
| Protocol-defined Patient Benefit | 23 | 57% (13/23) | [5][6] |
| Progression-Free Survival > 56 days | 23 | 57% (13/23) | [5][6] |
| Progression-Free Survival > 112 days | 23 | 39% (9/23) | [5][6] |
| 50% PSA Decrease | 23 | 13% (3/23) | [5][6] |
| >90% PSA Reduction (in a Phase I patient) | 1 | Sustained | [5][6] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anticarcinogenic effects of IRX4204.
Cell Viability and Growth Assays
-
Objective: To determine the effect of IRX4204 on the growth and viability of cancer cell lines.
-
Method:
-
Seed cancer cell lines in multi-well plates at a predetermined density.
-
Treat cells with various concentrations of IRX4204 or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 7 days).
-
Measure cell number or viability at different time points using methods such as direct cell counting with a hemocytometer, or assays like MTT or CellTiter-Glo®.
-
Plot cell growth curves to visualize the inhibitory effect of IRX4204 over time.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by IRX4204.
-
Method:
-
Treat cancer cells with IRX4204, a vehicle control, and a positive control for apoptosis (e.g., bortezomib) for a specified duration (e.g., 72 hours).[4]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12][13][14]
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Senescence Assay (Senescence-Associated β-Galactosidase Staining)
-
Objective: To detect the induction of cellular senescence by IRX4204.
-
Method:
-
Treat cancer cell lines with IRX4204, a vehicle control, and a positive control for senescence (e.g., doxorubicin) for an extended period (e.g., 6 days).[4]
-
Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Wash the fixed cells again with PBS.
-
Incubate the cells with the senescence-associated β-galactosidase (SA-β-gal) staining solution at 37°C without CO2 until a blue color develops in senescent cells.[15][16][17][18][19]
-
Observe and quantify the percentage of blue-stained (senescent) cells under a microscope.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of IRX4204 on cell cycle progression.
-
Method:
-
Synchronize cancer cells at a specific phase of the cell cycle (e.g., G1 phase using lovastatin).[4]
-
Release the cells from synchronization and treat with IRX4204 or a vehicle control.
-
Harvest cells at various time points post-treatment.
-
Fix the cells in cold ethanol.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).[20][21][22]
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of IRX4204.
-
Method:
-
Implant human cancer cells or patient-derived xenograft (PDX) tumors into immunocompromised mice. For syngeneic models, transplant tumors from a donor mouse into recipient mice of the same strain (e.g., MMTV-ErbB2 tumors into MMTV-ErbB2 mice).[4][23]
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups: vehicle control, IRX4204 (e.g., 10 mg/kg orally), and potentially a positive control group.[4]
-
Administer treatment according to a defined schedule (e.g., daily or 5 days a week).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[4]
-
Signaling Pathways and Visualizations
The anticarcinogenic effects of IRX4204 are mediated through the modulation of specific signaling pathways.
The RXR Signaling Pathway
IRX4204 binds to and activates RXRs, which then form homodimers (RXR/RXR) or heterodimers with other nuclear receptors. These receptor complexes bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby regulating their transcription. This can lead to the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Caption: IRX4204 activates RXR, leading to gene transcription modulation and anticancer effects.
Experimental Workflow for Assessing IRX4204 Efficacy
The following diagram illustrates a typical workflow for evaluating the anticarcinogenic properties of IRX4204, from in vitro screening to in vivo validation.
Caption: Workflow for evaluating IRX4204's anticancer effects from in vitro to in vivo.
Conclusion
IRX4204 is a highly specific RXR agonist with potent anticarcinogenic activities demonstrated across a variety of cancer models. Its ability to induce apoptosis and senescence, inhibit cell proliferation, and modulate the tumor immune landscape underscores its potential as a valuable therapeutic agent. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of IRX4204 in oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-innovation.org [the-innovation.org]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. telomer.com.tr [telomer.com.tr]
- 19. buckinstitute.org [buckinstitute.org]
- 20. benchchem.com [benchchem.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. aacrjournals.org [aacrjournals.org]
The Neuroprotective Potential of AGN194204 (IRX4204): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN194204, also known as IRX4204, is a potent and selective second-generation agonist of the Retinoid X Receptor (RXR).[1][2] Extensive preclinical research has demonstrated its significant neuroprotective potential across a range of neurodegenerative disease models, including Parkinson's disease, Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[3][4][5] This technical guide provides an in-depth overview of the core scientific findings related to this compound's neuroprotective properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this promising compound.
Core Mechanism of Action: RXR Agonism
This compound exerts its biological effects by selectively binding to and activating RXRs, which are nuclear receptors that play a pivotal role in regulating gene expression.[1][6] RXRs form heterodimers with other nuclear receptors, such as Nurr1, PPARs, and LXRs, thereby controlling a wide array of cellular processes including cell growth, differentiation, and inflammation.[6][7][8] The neuroprotective effects of this compound are primarily attributed to its ability to modulate gene expression downstream of RXR activation, leading to a multi-faceted therapeutic action that encompasses anti-inflammatory, neurorestorative, and myelin-protective effects.[5][9]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vivo Efficacy in a Rat Model of Parkinson's Disease (6-OHDA Model)
| Parameter | Vehicle Control | This compound (IRX4204) Treatment | Percentage Improvement | Citation(s) |
| Dopaminergic Neuron Survival (TH-immunoreactive cells in Substantia Nigra) | Significant loss of neurons | Dose-dependent increase in survival | Data suggests significant protection | [10][11] |
| Motor Function (Apomorphine-induced rotations) | High number of contralateral rotations | Significant reduction in rotations | Not specified | [10] |
| Motor Asymmetry (Cylinder Test) | Significant asymmetry in forelimb use | Improved symmetry in forelimb use | Not specified | [11] |
Table 2: In Vitro Efficacy in Dopaminergic Neuron Survival
| Condition | Control | This compound (IRX4204) Treatment | Finding | Citation(s) |
| Primary Ventral Midbrain Culture | Baseline survival | Dose-dependent increase in TH+ neuron survival | Blocked by RXR antagonist HX531 | [10] |
Table 3: Efficacy in a Mouse Model of Alzheimer's Disease (Transgenic Beta-Amyloid Model)
| Parameter | Vehicle Control | This compound (IRX4204) Treatment | Finding | Citation(s) |
| Beta-Amyloid Deposition | Progressive deposition | Decreased deposition of new beta-amyloid | Significant reduction | [3][5] |
| Cognitive Function | Cognitive decline | Preservation of memory functions | Attenuation of cognitive deterioration | [3][5][12] |
Table 4: Efficacy in a Mouse Model of Multiple Sclerosis (EAE Model)
| Parameter | Vehicle Control | This compound (IRX4204) Treatment | Finding | Citation(s) |
| Clinical Score | Progressive increase in disease severity | Profound attenuation of clinical scores | Significant improvement | [1][7] |
| Inflammation (CD4+ T cells producing pro-inflammatory cytokines) | High levels in the periphery | Decreased numbers | Significant reduction | [7][13] |
| Myelin Repair | Demyelination | Promoted myelin repair and reduced myelin loss | Significant protection | [4][14] |
| Motor Function (Gait) | Impaired knee and ankle movement | Notable improvements in movement | Significant recovery | [4] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[3][4][14][15][16]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
The animal is placed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
A burr hole is drilled over the target injection site, typically the medial forebrain bundle (MFB) or the substantia nigra.
-
Coordinates are determined relative to bregma.
-
-
6-OHDA Injection:
-
A solution of 6-OHDA (typically 2-4 mg/mL in saline with 0.02% ascorbic acid to prevent oxidation) is prepared fresh.[15]
-
The solution is slowly infused into the target brain region using a microsyringe pump over several minutes.
-
-
This compound (IRX4204) Administration:
-
This compound is typically administered orally, often daily, starting at a predetermined time point before or after the 6-OHDA lesion.
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: The number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations is counted over a set period to quantify the extent of the dopamine lesion.[15]
-
Cylinder Test: Spontaneous forelimb use is observed in a cylindrical enclosure to assess motor asymmetry.
-
-
Histological Analysis:
-
Animals are euthanized, and brains are collected for immunohistochemical analysis.
-
Sections of the substantia nigra are stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
In Vitro Cortical Neuron Survival Assay
This assay is used to assess the direct neuroprotective effects of compounds on cultured neurons.[17][18][19][20]
-
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 15.5-18.5 mouse or rat brains.[21]
-
The cortical tissue is dissociated into a single-cell suspension.
-
Neurons are plated on poly-L-lysine or poly-D-lysine coated culture plates or coverslips in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).[19]
-
-
Treatment:
-
After allowing the neurons to adhere and extend neurites (typically 5-7 days in vitro), they are treated with this compound at various concentrations.
-
To induce neuronal death, a neurotoxic insult (e.g., glutamate, hydrogen peroxide, or trophic factor withdrawal) is applied with or without this compound pre-treatment.
-
-
Viability Assessment:
-
Immunocytochemistry: Neurons are fixed and stained with neuronal markers (e.g., MAP2 or NeuN) and a nuclear stain (e.g., DAPI). The number of surviving neurons is counted.
-
Live/Dead Staining: Assays using calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) can be used to quantify cell viability.
-
MTT or AlamarBlue Assay: These colorimetric or fluorometric assays measure metabolic activity as an indicator of cell viability.[18]
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of Multiple Sclerosis
EAE is the most commonly used animal model for human multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.[1][2][7][13]
-
Animal Model: C57BL/6 or SJL mice are commonly used.
-
Induction of EAE:
-
This compound (IRX4204) Administration:
-
This compound is typically administered orally or via intraperitoneal injection, often daily, starting before or at the onset of clinical signs.
-
-
Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
-
Histological and Immunological Analysis:
-
At the end of the experiment, spinal cords and brains are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Immune cells can be isolated from the spleen, lymph nodes, and central nervous system to analyze T-cell populations (e.g., Th1, Th17, Tregs) by flow cytometry.
-
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the ability of a compound to promote the differentiation of OPCs into mature, myelinating oligodendrocytes.[22][23]
-
Cell Culture:
-
OPCs can be isolated from neonatal rat or mouse brains or generated from pluripotent stem cells.
-
OPCs are cultured in a defined proliferation medium containing growth factors such as PDGF and FGF.
-
-
Differentiation:
-
To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the growth factors.
-
This compound is added to the differentiation medium at various concentrations.
-
-
Assessment of Differentiation:
-
Immunocytochemistry: Differentiated oligodendrocytes are identified by staining for maturation markers such as myelin basic protein (MBP) or O4. The percentage of differentiated cells is quantified.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the activation of RXR and its downstream signaling pathways.
Core RXR Signaling Pathway
This compound binds to the ligand-binding domain of RXR, inducing a conformational change that leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This activated RXR heterodimer then binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[13]
Neuroprotective Downstream Effects
The activation of target genes by the this compound-RXR complex leads to a cascade of neuroprotective effects.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of this compound.
Conclusion
This compound (IRX4204) has demonstrated robust neuroprotective potential in a variety of preclinical models of neurodegenerative diseases. Its selective activation of RXR leads to a desirable multimodal therapeutic profile, encompassing anti-inflammatory, neurorestorative, and myelin-reparative properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential disease-modifying therapy for a range of debilitating neurological disorders. Continued investigation into its long-term efficacy and safety in clinical settings is warranted.
References
- 1. neurology.org [neurology.org]
- 2. Development of the RXR agonist IRX4204 to treat Multiple Sclerosis and other Immu - Rosh Chandraratna [grantome.com]
- 3. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. Io Therapeutics, Inc., presented data from studies of IRX4204, the company’s phase II clinical development stage, highly selective third generation RXR nuclear receptor agonist compound, supporting its potential use for prevention and treatment of normal aging-related neurodegeneration, Parkinson’s disease, and Alzheimer’s disease - BioSpace [biospace.com]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. io-therapeutics.com [io-therapeutics.com]
- 10. Selective brain penetrable Nurr1 transactivator for treating Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. IRX4204 as a Potential Disease-Modifying Treatment for Alzheimer's Disease | Technology Networks [technologynetworks.com]
- 13. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. thermofisher.com [thermofisher.com]
- 16. conductscience.com [conductscience.com]
- 17. In Vitro, Ex Vivo and In Vivo Techniques to Study Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spontaneous Activity Predicts Survival of Developing Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. stemcell.com [stemcell.com]
- 23. Differentiating Glial Precursor Cells into Astrocytes and Oligodendrocytes | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide: Investigating AGN194204 (IRX4204) for Parkinson's Disease
Executive Summary: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to significant motor and non-motor disabilities. Current therapies primarily offer symptomatic relief, leaving a critical unmet need for disease-modifying treatments. AGN194204 (also known as IRX4204) is a novel, orally active, and highly selective second-generation Retinoid X Receptor (RXR) agonist that has demonstrated potential as a neuroprotective and anti-inflammatory agent. Preclinical studies in established PD models show that this compound can protect dopaminergic neurons and preserve motor function. Early clinical data from a Phase 1 trial in patients with Parkinson's disease suggest the compound is safe, well-tolerated, and may ease motor symptoms. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological profile, preclinical data, and clinical findings in the context of Parkinson's disease.
Introduction to Parkinson's Disease and Therapeutic Gaps
Parkinson's disease is the second most common neurodegenerative disorder, primarily defined by the progressive loss of dopamine-producing neurons in the substantia nigra pars compacta. This neuronal death leads to a deficit of dopamine in the striatum, manifesting in cardinal motor symptoms such as bradykinesia, rigidity, resting tremors, and postural instability. The pathological hallmark of PD also includes the aggregation of the protein α-synuclein into Lewy bodies. While current treatments, like levodopa, can manage motor symptoms, they do not halt the underlying neurodegenerative process and are often associated with long-term complications. The development of disease-modifying therapies that can slow or stop the progression of PD is a paramount goal in neuroscience research.
This compound: A Selective Retinoid X Receptor (RXR) Agonist
This compound is a synthetic rexinoid designed for high-affinity, selective activation of Retinoid X Receptors (RXRs), which are nuclear receptors that play a pivotal role in regulating gene expression related to cell differentiation, proliferation, and survival.[1][2] Unlike non-selective retinoids, this compound is engineered to be inactive against Retinoic Acid Receptors (RARs), potentially reducing the toxicity associated with RAR-mediated pathways.[3] Its ability to cross the blood-brain barrier makes it a viable candidate for treating central nervous system disorders.[2][3]
Pharmacological Profile
This compound demonstrates high potency and selectivity for RXR isoforms (α, β, γ), as detailed in the binding affinity and functional potency data below.
| Receptor Subtype | Binding Affinity (Kd, nM) | Functional Potency (EC50, nM) |
| RXRα | 0.4 | 0.2 |
| RXRβ | 3.6 | 0.8 |
| RXRγ | 3.8 | 0.08 |
Table 1: Pharmacological profile of this compound, showing high-affinity binding and potent activation of the three RXR subtypes.
Mechanism of Action in a Neurological Context
The therapeutic potential of this compound in Parkinson's disease is believed to stem from its dual action in promoting neuroprotection and suppressing neuroinflammation.
Neuroprotection via the RXR-Nurr1 Pathway
A critical mechanism for this compound is its ability to activate the nuclear receptor related 1 protein (Nurr1), a transcription factor essential for the development, maintenance, and survival of dopaminergic neurons.[3][4] Nurr1 forms a heterodimer with RXR. The binding of this compound to this RXR-Nurr1 complex transactivates Nurr1, leading to the expression of downstream genes crucial for dopamine neuron function and protection, such as the glial cell line-derived neurotrophic factor (GDNF) receptor.[3] This signaling cascade is a key strategy for preserving dopaminergic neurons.[3]
Anti-Inflammatory Effects
Neuroinflammation, driven by activated microglia, is a significant contributor to the pathology of Parkinson's disease. This compound has demonstrated potent anti-inflammatory properties.[4][5] It works by inhibiting the production of pro-inflammatory molecules like interleukin-6 (IL-6) by microglia.[5] Furthermore, it modulates the adaptive immune response by promoting the differentiation of immunosuppressive regulatory T-cells (Tregs) while suppressing the development of pro-inflammatory T helper 17 (Th17) cells.[2][4][6][7] This helps restore immune balance and reduce the chronic inflammatory state that exacerbates neuronal damage.[6]
Preclinical Investigation in Parkinson's Disease Models
The efficacy of this compound has been evaluated in established preclinical models of Parkinson's disease, demonstrating its potential to modify the disease course.[1]
In Vivo Rodent Model
Studies have utilized the 6-hydroxydopamine (6-OHDA) rat model, a gold-standard neurotoxin-based model that replicates the specific and progressive loss of dopaminergic neurons seen in PD.[8][9][10][11] In this model, oral administration of this compound was shown to attenuate motor deficits and prevent the loss of dopaminergic neurons in the substantia nigra.[3][12]
| Model | Key Outcome Measures | Results |
| 6-OHDA Rat Model | Motor Function (e.g., Cylinder Test) | Preserved motor function in treated animals compared to vehicle.[12] |
| Dopaminergic Neuron Survival (TH+ Staining) | Significantly reduced loss of tyrosine hydroxylase (TH) positive neurons.[12] | |
| Brain Bioavailability | Confirmed to cross the blood-brain barrier and reach nanomolar concentrations.[3] | |
| Target Engagement | Activated Nurr1 downstream signaling in the substantia nigra.[3] |
Table 2: Summary of preclinical efficacy of this compound in a rat model of Parkinson's Disease.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model
The following protocol represents a standard methodology for evaluating neuroprotective compounds in the 6-OHDA model.[8][9]
-
Subjects: Adult male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia & Stereotaxic Surgery: Animals are anesthetized with isoflurane and positioned in a stereotaxic frame.
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (e.g., 2 mg/mL in saline) is unilaterally injected into the medial forebrain bundle (MFB) at precise stereotactic coordinates (e.g., Anteroposterior: -2.2 mm, Mediolateral: 1.5 mm from bregma; Dorsoventral: -8.0 mm from dura).[9] This induces a near-complete lesion of the ipsilateral nigrostriatal pathway.[9][11]
-
Drug Administration: Beginning three days post-lesion, animals receive daily oral gavage of either this compound (e.g., 10 mg/kg) or a vehicle control for a period of three weeks.[3]
-
Behavioral Assessment: Motor deficits are assessed using tests for forelimb asymmetry, such as the cylinder test or drug-induced rotation tests (apomorphine or amphetamine).[9]
-
Histological Analysis: At the end of the treatment period, brains are processed for immunohistochemical analysis to quantify the survival of dopaminergic (TH-positive) neurons in the substantia nigra.
Clinical Investigation in Parkinson's Disease
This compound has been tested in humans, including a Phase 1 clinical trial specifically for Parkinson's disease, which provided initial data on its safety and potential efficacy.[4]
Phase 1 Clinical Trial (NCT02438215)
An open-label Phase 1 trial was conducted to assess the safety, tolerability, and preliminary efficacy of this compound in patients with early-stage Parkinson's disease.[4]
| Parameter | Details |
| Study Design | Open-label, 30-day trial.[4] |
| Participants | 15 individuals with early Parkinson's disease (ages 40-80).[4] |
| Intervention | Once-daily oral this compound as a gel capsule.[4] |
| Dose Groups | 5, 10, or 20 mg.[4] |
| Primary Outcome | Safety and tolerability. |
| Efficacy Assessment | Change in motor and non-motor symptoms via the Movement Disorders Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[4] |
| Key Efficacy Finding | 13 of 15 patients showed improvement in total motor scores, with reductions ranging from 11.7% to 31.4%.[4] An average reduction in MDS-UPDRS scores of up to 18.7% was observed after two weeks.[4] |
Table 3: Summary of Phase 1 Clinical Trial (NCT02438215) for this compound in Early Parkinson's Disease.
Safety and Tolerability
Across clinical trials involving 100 patients (85 with cancer and 15 with PD), this compound has been well-tolerated for continuous oral treatment for up to 20 months.[4][12]
| Adverse Event Category | Details |
| Endocrine | Dose-related, reversible TSH suppression (leading to treatable hypothyroidism).[12] |
| Metabolic | Mild to moderate reversible increases in triglycerides.[12] |
| Hematologic | Mild to moderate reversible leukopenia.[12] |
Table 4: Reported safety and tolerability profile of this compound from clinical trials.
Experimental Protocol: Phase 1 Clinical Trial (NCT02438215)
The protocol for the Phase 1 study was designed to establish the safety profile and gather preliminary signals of efficacy.
-
Study Design: A 30-day, open-label, dose-escalation study.[4]
-
Participants: 15 subjects aged 40 to 80 years with a diagnosis of early-stage Parkinson's disease.[4] All participants were permitted to continue their standard PD treatments.[4]
-
Intervention: Participants received once-daily oral doses of this compound (5, 10, or 20 mg).[4]
-
Primary Outcome Measures: The primary endpoint was the assessment of safety and tolerability, monitored through adverse event reporting, physical examinations, and laboratory tests.
-
Secondary Outcome Measures: Efficacy was evaluated by measuring the change from baseline in the MDS-UPDRS score.[4] The MDS-UPDRS is a comprehensive scale assessing non-motor and motor experiences of daily living and includes a clinician-scored motor examination (Part III).[13][14][15][16]
-
Assessment Schedule: Evaluations, including MDS-UPDRS, were performed at baseline and after the 30-day treatment period.
Summary and Future Directions
This compound is a promising, brain-penetrant RXR agonist with a compelling dual mechanism of action relevant to the pathology of Parkinson's disease. It has demonstrated the ability to protect dopaminergic neurons and mitigate neuroinflammation in robust preclinical models. The positive safety profile and encouraging signals of motor symptom improvement from the Phase 1 clinical trial provide a strong rationale for further investigation.[4] Based on these findings, a Phase 2 placebo-controlled clinical trial is planned to more definitively evaluate the safety and efficacy of this compound as a potential disease-modifying therapy for Parkinson's disease.[4]
References
- 1. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]
- 2. Facebook [cancer.gov]
- 3. Selective brain penetrable Nurr1 transactivator for treating Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 12. io-therapeutics.com [io-therapeutics.com]
- 13. gaintherapeutics.com [gaintherapeutics.com]
- 14. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 15. movementdisorders.org [movementdisorders.org]
- 16. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
IRX4204: A Novel Retinoid X Receptor Agonist for the Treatment of Chronic Glomerulonephritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic glomerulonephritis (CGN) represents a significant therapeutic challenge, often leading to progressive kidney damage and end-stage renal disease. Emerging preclinical evidence points to the therapeutic potential of Retinoid X Receptor (RXR) agonists in mitigating the inflammatory and proliferative processes that drive CGN. This technical guide provides a comprehensive overview of the preclinical data supporting the use of IRX4204, a potent and selective second-generation RXR agonist, in models of chronic glomerulonephritis. While direct clinical trial data for IRX4204 in CGN is not yet available, the findings from relevant animal models provide a strong rationale for its further investigation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.
Introduction to IRX4204 and its Mechanism of Action
IRX4204 (also known as AGN194204) is a second-generation rexinoid that functions as a highly potent and selective agonist for the Retinoid X Receptor (RXR).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), and Vitamin D Receptor (VDR), to regulate the transcription of a wide array of genes.[2] The activation of RXR-mediated signaling pathways by IRX4204 leads to a cascade of cellular effects, including the modulation of cell differentiation, proliferation, and inflammation.[1][3]
In the context of inflammatory and autoimmune diseases, IRX4204 has demonstrated significant immunomodulatory activities. Notably, it promotes the differentiation of regulatory T cells (Tregs) while suppressing the development of pro-inflammatory T helper 17 (Th17) cells.[3][4] This shift in the T-cell balance is a key mechanism for its therapeutic effects observed in various preclinical models of autoimmune diseases.
Preclinical Efficacy of an RXR Agonist in a Chronic Glomerulonephritis Model
A pivotal study by Schaier et al. (2004) investigated the efficacy of the RXR-specific agonist AGN 194204 (IRX4204) in a rat model of established chronic mesangioproliferative glomerulonephritis.[5][6] This model, induced by the monoclonal antibody MoAb 1-22-3, closely mimics key features of human chronic glomerulonephritis.[5] Treatment with the RXR agonist was initiated on day 23, a point where the disease was already established, and continued for 67 days.[5]
Quantitative Data Summary
The study yielded significant quantitative data demonstrating the therapeutic benefits of the RXR agonist across multiple pathological parameters of chronic glomerulonephritis.
| Parameter | Vehicle-Treated Nephritic Rats | Low-Dose RXR Agonist (0.3 mg/kg) | High-Dose RXR Agonist (3 mg/kg) | Non-Nephritic Controls |
| Albuminuria (mg/24h) | Significantly elevated | Significantly reduced | Significantly reduced | Normal |
| Systolic Blood Pressure (mmHg) | Elevated | Normalized | Normalized | Normal |
| Glomerulosclerosis Index | Markedly increased | Significantly lower | Significantly lower | Minimal |
| Glomerular Cell Count (cells/glomerular cross-section) | Increased | Significantly lower | Significantly lower | Normal |
| Interstitial Cell Count (cells/mm²) | Increased | Significantly lower | Significantly lower | Normal |
| Interstitial Area (%) | Increased | Significantly lower | Significantly lower | Normal |
| Glomerular Macrophage Infiltration (cells/glomerular cross-section) | Markedly increased | Significantly reduced | Significantly reduced | Minimal |
| Glomerular TGF-β1 Gene Expression | Increased | Significantly attenuated | Significantly attenuated | Basal |
| Glomerular prepro-ET(1) Gene Expression | Increased | Significantly attenuated | Significantly attenuated | Basal |
Data synthesized from Schaier et al. (2004).[5][6]
Experimental Protocols
Chronic Anti-Thy1.1-Induced Glomerulonephritis in Rats
This model is a well-established method for inducing mesangial proliferative glomerulonephritis that can be adapted to a chronic protocol through repeated antibody administration.
-
Animal Model: Male Wistar rats.
-
Induction of Disease:
-
A single intravenous injection of a monoclonal anti-rat Thy 1.1 antibody (e.g., OX-7) is administered to induce acute mesangial injury.[7][8]
-
To establish a chronic and irreversible glomerulosclerosis, repeated intravenous injections of the anti-Thy 1.1 antibody (e.g., 0.2 mg of affinity-purified OX-7) are administered at weekly intervals for a period of four weeks.[9]
-
-
Disease Progression and Monitoring:
-
The initial phase is characterized by mesangiolysis, followed by mesangial cell proliferation and extracellular matrix expansion.[8]
-
Proteinuria is a key clinical manifestation and can be monitored through 24-hour urine collection.[7]
-
Blood pressure is monitored regularly.
-
Kidney tissue is collected at defined endpoints for histological analysis (e.g., PAS staining for glomerulosclerosis) and immunohistochemistry (e.g., for macrophage infiltration).[5][10]
-
-
Therapeutic Intervention:
-
In the Schaier et al. study, oral treatment with the RXR agonist (AGN 194204) or vehicle was initiated on day 23 after the initial antibody injection and continued for 67 days.[5]
-
db/db Mouse Model of Diabetic Nephropathy
The db/db mouse is a widely used model of type 2 diabetes that develops features of diabetic nephropathy, a form of chronic kidney disease.
-
Animal Model: C57BL/KsJ-db/db mice, which have a mutation in the leptin receptor, leading to hyperphagia, obesity, and diabetes.[3][11]
-
Protocol:
-
db/db mice and their non-diabetic db/m littermates are used as experimental and control groups, respectively.
-
Animals are typically monitored for up to 12 weeks or longer to allow for the development of diabetic nephropathy.[3]
-
Key parameters to monitor include:
-
Metabolic: Blood glucose, plasma insulin, food and water intake, and body weight.[3][12]
-
Renal Function: Albuminuria and proteinuria are quantified from 24-hour urine collections. Glomerular filtration rate (GFR) can also be estimated.[3]
-
Histopathology: Kidney sections are stained with Periodic Acid-Schiff (PAS) to assess glomerular hypertrophy and mesangial matrix expansion.[3]
-
-
-
Therapeutic Intervention:
-
Treatment with investigational compounds like IRX4204 would typically be initiated after the onset of diabetes and continued for a specified duration to assess its impact on the progression of diabetic nephropathy.
-
Signaling Pathways and Experimental Workflows
RXR Signaling Pathway in Glomerular Cells
The therapeutic effects of IRX4204 in chronic glomerulonephritis are mediated through the activation of the RXR signaling pathway in key glomerular cells, including podocytes and mesangial cells. This pathway plays a crucial role in regulating inflammation and cell proliferation.
Caption: RXR signaling pathway activated by IRX4204 in glomerular cells.
Experimental Workflow for Evaluating IRX4204 in a CGN Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of IRX4204 in a preclinical model of chronic glomerulonephritis.
Caption: Experimental workflow for preclinical evaluation of IRX4204 in CGN.
Discussion and Future Directions
The preclinical data strongly suggest that the RXR agonist IRX4204 has the potential to be a valuable therapeutic agent for chronic glomerulonephritis. Its ability to reduce proteinuria, normalize blood pressure, and inhibit glomerulosclerosis and inflammation in a relevant animal model of established disease is highly encouraging.[5] The mechanism of action, centered on the immunomodulatory and anti-proliferative effects of RXR activation, targets key pathological processes in CGN.[3][6]
Future research should focus on several key areas:
-
Studies in Diverse CGN Models: Evaluating the efficacy of IRX4204 in other models of chronic glomerulonephritis, such as those representing IgA nephropathy or lupus nephritis, would broaden its potential clinical applicability.
-
Combination Therapies: Investigating the synergistic effects of IRX4204 with current standard-of-care treatments for CGN, such as ACE inhibitors or immunosuppressants, could lead to more effective therapeutic strategies.
-
Biomarker Discovery: Identifying biomarkers that correlate with the response to IRX4204 treatment would be invaluable for patient selection and monitoring in future clinical trials.
-
Clinical Translation: Given its safety profile in human studies for other indications, the translation of these preclinical findings into well-designed clinical trials for patients with chronic glomerulonephritis is a logical and promising next step.
Conclusion
IRX4204, a potent and selective RXR agonist, has demonstrated significant therapeutic potential in a preclinical model of chronic glomerulonephritis. Its multifaceted mechanism of action, targeting both inflammation and cellular proliferation, addresses the core drivers of disease progression. The robust quantitative data and well-defined experimental protocols outlined in this guide provide a solid foundation for further research and development of IRX4204 as a novel treatment for patients with chronic glomerulonephritis.
References
- 1. Facebook [cancer.gov]
- 2. Nuclear receptors in podocyte biology and glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urosphere.com [urosphere.com]
- 4. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor alpha and retinoid X receptor specific agonists reduce renal injury in established chronic glomerulonephritis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. io-therapeutics.com [io-therapeutics.com]
- 7. Glomerulonephritis induced by monoclonal anti-Thy 1.1 antibodies. A sequential histological and ultrastructural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental mesangial proliferative glomerulonephritis (the anti-Thy-1.1 model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of irreversible glomerulosclerosis in the rat by repeated injections of a monoclonal anti-Thy-1.1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Diabetic kidney disease in the db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of diabetic nephropathy by diet control in the db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Retinoid X Receptor Agonist AGN194204: A Technical Guide to its Interaction with Nuclear Receptor Heterodimers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of AGN194204 (also known as IRX4204), a potent and selective agonist for the Retinoid X Receptor (RXR).[1][2] It explores the critical role of RXR in forming heterodimers with other nuclear receptors, particularly the Retinoic Acid Receptor (RAR), and the implications of this interaction for gene regulation.[3][4][5] This document consolidates quantitative binding and activation data, details key experimental methodologies for studying nuclear receptor interactions, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Nuclear Receptor Heterodimerization
Nuclear receptors (NRs) are a superfamily of ligand-inducible transcription factors that play crucial roles in a vast array of physiological processes, including development, metabolism, and immunity.[6][7] A significant subset of these receptors, including the Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs), exert their biological effects by forming heterodimers with the Retinoid X Receptor (RXR).[5][8][9] These RXR-containing heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[3][10]
The formation and activity of these heterodimers are regulated by the binding of specific ligands to one or both receptor partners.[4][5] This combinatorial control allows for a highly nuanced and specific regulation of gene expression. This compound is a synthetic, orally active compound that has been identified as a selective agonist for RXR subtypes (RXRα, RXRβ, and RXRγ), with no significant activity at RARs.[1][2][11][12] This selectivity makes this compound a valuable tool for dissecting the specific roles of RXR in various signaling pathways and a potential therapeutic agent for a range of diseases, including cancer and autoimmune disorders.[1][8][13][14][15]
Quantitative Pharmacological Data for this compound
The efficacy and selectivity of this compound are demonstrated by its strong binding affinity (Kd) and potent activation (EC50) for the three RXR subtypes, coupled with its inactivity towards RARs.
| Receptor Subtype | Binding Affinity (Kd) in nM | Activation (EC50) in nM | Reference |
| RXRα | 0.4 | 0.2 | [1][2][11][12] |
| RXRβ | 3.6 | 0.8 | [1][2][11][12] |
| RXRγ | 3.8 | 0.08 | [1][2][11][12] |
| RARs | Inactive | Inactive | [1][2][11][12] |
Signaling Pathway of RAR-RXR Heterodimerization
The RAR-RXR heterodimer is a central mediator of retinoic acid signaling. In the absence of a ligand for RAR, the heterodimer is bound to DNA and associated with corepressor proteins, which inhibit gene transcription.[3] Binding of an RAR agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR protein. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then promote the transcription of target genes. While this compound does not bind to RAR, its binding to the RXR partner within the heterodimer can influence the overall transcriptional activity, often in a synergistic manner with RAR ligands.[13]
Experimental Protocols for Studying Nuclear Receptor Heterodimerization
Several in vitro and in vivo techniques are employed to investigate the formation and functional consequences of nuclear receptor heterodimerization.
Mammalian Two-Hybrid Assay
This assay is used to detect protein-protein interactions within a cellular context.[16][17]
Principle: The assay utilizes two hybrid proteins. The "bait" protein consists of the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to one protein of interest (e.g., RAR). The "prey" protein consists of the activation domain (AD) of a transcription factor (e.g., VP16) fused to the interacting partner (e.g., RXR). If the two proteins of interest interact, the DBD and AD are brought into proximity, leading to the activation of a reporter gene (e.g., luciferase) under the control of a promoter containing the DBD's recognition sequence (e.g., GAL4 upstream activating sequence).
Detailed Methodology:
-
Plasmid Construction:
-
Construct a "bait" plasmid expressing a fusion protein of the GAL4-DBD and the full-length or ligand-binding domain (LBD) of RAR.
-
Construct a "prey" plasmid expressing a fusion protein of the VP16-AD and the full-length or LBD of RXR.
-
Use a reporter plasmid containing the luciferase gene downstream of a promoter with multiple GAL4 binding sites.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or COS-7) in appropriate media.
-
Co-transfect the cells with the bait, prey, and reporter plasmids using a standard transfection reagent. Include a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Ligand Treatment:
-
Following transfection, treat the cells with the test compounds (e.g., this compound, an RAR agonist, or vehicle control) at various concentrations.
-
-
Luciferase Assay:
-
After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase readings.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control. An increase in luciferase activity indicates an interaction between the bait and prey proteins.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study protein-DNA interactions in vitro.[6]
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
Detailed Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to a known response element (e.g., a DR5 RARE).
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
-
Protein Expression and Purification:
-
Express and purify recombinant RAR and RXR proteins using a suitable expression system (e.g., E. coli or baculovirus).
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with the purified RAR and RXR proteins in a binding buffer.
-
Include test compounds (e.g., this compound) in the binding reaction to assess their effect on DNA binding.
-
For competition experiments, include an excess of unlabeled ("cold") probe to demonstrate the specificity of the interaction.
-
-
Electrophoresis:
-
Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.
-
Conclusion
This compound is a highly selective and potent RXR agonist that serves as an invaluable tool for investigating the intricate roles of RXR in nuclear receptor signaling. Its ability to activate RXR without affecting RARs allows for the specific elucidation of RXR's contribution to the transcriptional activity of RXR-containing heterodimers. The experimental methodologies outlined in this guide provide a framework for researchers to further explore the molecular mechanisms underlying the therapeutic potential of targeting the RXR component of nuclear receptor heterodimers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 3. youtube.com [youtube.com]
- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization of nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist binding directs dynamic competition among nuclear receptors for heterodimerization with retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin A - Wikipedia [en.wikipedia.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. RAR/RXR | DC Chemicals [dcchemicals.com]
- 13. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. io-therapeutics.com [io-therapeutics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A novel nuclear receptor heterodimerization pathway mediated by orphan receptors TR2 and TR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN194204: A Technical Whitepaper on its High Selectivity for Retinoid X Receptor (RXR) over Retinoic Acid Receptor (RAR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of AGN194204 (also known as IRX4204), a synthetic retinoid that demonstrates potent and selective agonism for the Retinoid X Receptors (RXRs) with negligible activity at the Retinoic Acid Receptors (RARs). We will delve into the quantitative data that establishes this selectivity, outline the detailed experimental methodologies used to determine these parameters, and visualize the relevant signaling pathways and experimental workflows. This guide is intended to be a resource for researchers in pharmacology, oncology, and immunology who are investigating the therapeutic potential of RXR-selective agonists.
Introduction to Retinoid Signaling and the Significance of Selectivity
Retinoid signaling, crucial for cellular processes such as growth, differentiation, and apoptosis, is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2] Both RARs and RXRs have three subtypes: α, β, and γ.[1] These receptors function as ligand-dependent transcription factors. RARs typically form heterodimers with RXRs to regulate gene expression by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs).[3][4][5]
Within the RXR-RAR heterodimer, a phenomenon known as "RXR subordination" or "silencing" occurs.[3][5] In this state, the RXR partner cannot be activated by its own ligand unless the RAR partner is first bound by an RAR agonist.[3][5] Consequently, an RXR-selective agonist would not activate gene transcription through an RXR-RAR heterodimer on its own. However, RXRs can also form homodimers or heterodimerize with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[2][6][7]
The development of receptor-selective ligands is of paramount importance in drug development to elicit specific therapeutic effects while minimizing off-target toxicities.[8] Non-selective retinoids that activate both RARs and RXRs can lead to a broad spectrum of side effects. This compound was developed as a highly selective RXR agonist to specifically modulate RXR-dependent signaling pathways, offering a more targeted therapeutic approach.[9][10][11]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for RXRs over RARs has been quantified through rigorous binding and functional assays. The data consistently demonstrates high-affinity binding and potent activation of all three RXR subtypes, with no significant activity at RARs.[1][11][12]
Binding Affinity (Kd)
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for this compound across the RXR subtypes.
| Receptor Subtype | This compound Kd (nM) | Reference |
| RXRα | 0.4 | [11][12] |
| RXRβ | 3.6 | [11][12] |
| RXRγ | 3.8 | [11][12] |
| RARs | Inactive | [1][11][12] |
Table 1: Binding Affinities of this compound for RXR Subtypes.
Functional Activity (EC50)
Functional activity is a measure of a ligand's ability to elicit a biological response upon binding to its receptor. It is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a ligand that produces 50% of the maximal possible response. The table below presents the EC50 values for this compound in transactivation assays for the RXR subtypes.
| Receptor Subtype | This compound EC50 (nM) | Reference |
| RXRα | 0.2 | [11][12] |
| RXRβ | 0.8 | [11][12] |
| RXRγ | 0.08 | [11][12] |
| RARs | Inactive | [1][11][12] |
Table 2: Functional Activities of this compound on RXR Subtypes.
Signaling Pathways
The differential engagement of nuclear receptor pathways by this compound is key to its selective action. The following diagrams illustrate the canonical signaling pathways for RXR-RAR heterodimers and RXR homodimers.
Caption: RXR-RAR Heterodimer Signaling Pathway.
Caption: RXR Homodimer Signaling Pathway Activation by this compound.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for RXR and RAR subtypes through competition with a radiolabeled ligand.
Objective: To quantify the affinity of this compound for RXRα, RXRβ, RXRγ, RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RXR and RAR subtypes (ligand-binding domains)
-
Radioligand (e.g., [³H]9-cis-Retinoic Acid)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Preparation: Add a constant concentration of the respective recombinant receptor and radioligand to each well of a 96-well plate.
-
Compound Addition: Add increasing concentrations of unlabeled this compound to the wells. For determination of non-specific binding, add a high concentration of unlabeled 9-cis-retinoic acid.
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that trap the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound ligand for each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from this curve. The Ki (an estimate of the Kd) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is used to measure the functional activity (EC50) of this compound as an agonist for RXR and RAR subtypes.
Objective: To determine the potency of this compound in activating transcription mediated by RXRα, RXRβ, RXRγ, RARα, RARβ, and RARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the full-length RXR or RAR subtypes
-
Reporter plasmid containing a luciferase gene downstream of a response element (e.g., RXRE or RARE)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the expression plasmid for the specific receptor subtype and the reporter plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells to allow for receptor expression (e.g., 24 hours).
-
Compound Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound.
-
Further Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence (normalized to a control) against the logarithm of the this compound concentration. The EC50 value is determined from the resulting dose-response curve.
Caption: Workflow for Transactivation Assay.
Conclusion
The data presented in this technical guide unequivocally demonstrates that this compound is a potent and highly selective agonist for all three Retinoid X Receptor subtypes (α, β, and γ), while exhibiting no significant activity at the Retinoic Acid Receptors. This selectivity is crucial for the targeted modulation of RXR-dependent signaling pathways, potentially offering a superior therapeutic window compared to non-selective retinoids by avoiding RAR-mediated side effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel RXR modulators. The continued exploration of such selective compounds holds significant promise for the development of novel therapeutics in oncology, immunology, and other disease areas where RXR signaling plays a critical role.
References
- 1. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. library.opentrons.com [library.opentrons.com]
- 7. library.opentrons.com [library.opentrons.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physicochemical Properties of AGN194204 Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of AGN194204 powder, a potent and selective Retinoid X Receptor (RXR) agonist. The information herein is compiled to support research, development, and formulation activities involving this compound.
Chemical and Physical Properties
This compound, also known as IRX4204, is a synthetic retinoid that demonstrates high affinity and selectivity for RXRs over Retinoic Acid Receptors (RARs), making it a valuable tool in studying RXR-mediated signaling pathways and a potential therapeutic agent.[1][2][3]
General Properties
The fundamental chemical and physical characteristics of this compound powder are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | MedKoo Biosciences |
| Synonyms | IRX4204, NRX194204, VTP 194204 | [1][2] |
| CAS Number | 220619-73-8 | [2][4] |
| Molecular Formula | C₂₄H₃₂O₂ | [2][4] |
| Molecular Weight | 352.51 g/mol | [2][4] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | Not publicly available. A general protocol for determination is provided in Section 2.1. |
Solubility
This compound is a lipophilic molecule with limited aqueous solubility. Its solubility in common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations.
| Solvent | Solubility | Notes | Source |
| DMSO | 35 mg/mL (99.29 mM) | Requires sonication and warming for complete dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. | MedChemExpress |
| Aqueous Media | Poorly soluble | A general protocol for aqueous solubility determination is provided in Section 2.2. |
Stability and Storage
Proper storage of this compound powder and its solutions is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] The solid powder is stable for a few weeks at ambient temperature during standard shipping.[2]
Experimental Protocols
Detailed experimental methodologies are critical for obtaining reliable and reproducible data. The following sections outline standard protocols for determining key physicochemical properties of pharmaceutical powders like this compound.
Melting Point Determination (Capillary Method)
As a specific melting point for this compound is not publicly available, the following general procedure based on pharmacopeial methods can be employed.
Objective: To determine the temperature range over which the solid this compound powder transitions to a liquid state.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Gently grind the powder to a fine consistency using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be between 2-4 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used for an initial estimation.
-
For an accurate measurement, set the heating rate to 1-2 °C/min, starting at least 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The melting point is reported as this range.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvent(s) (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
Signaling Pathway
This compound functions as a selective agonist for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[5] The binding of this compound to RXR induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[5] This activated heterodimer complex then binds to specific DNA sequences, known as hormone response elements (HREs), in the promoter regions of target genes, thereby modulating their transcription.[6][7]
Caption: this compound signaling pathway.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound powder. While key parameters such as molecular weight and solubility in DMSO are established, further experimental characterization, particularly for melting point and aqueous solubility across a range of pH values, is recommended for comprehensive formulation development. The provided experimental protocols offer a standardized approach for these determinations. The understanding of its mechanism as a selective RXR agonist, as depicted in the signaling pathway, is fundamental to its application in research and potential therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | In Vitro ADMET Laboratories [invitroadmet.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 6. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theme 1: Mechanisms of gene regulation by nuclear receptors [cbs.cnrs.fr]
Methodological & Application
AGN194204 In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for the characterization of AGN194204, a potent and selective Retinoid X Receptor (RXR) agonist. This document outlines detailed methodologies for key assays, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's biological activity.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies.
| Parameter | RXRα | RXRβ | RXRγ | Reference |
| Binding Affinity (Kd) | 0.4 nM | 3.6 nM | 3.8 nM | [1] |
| Functional Potency (EC50) | 0.2 nM | 0.8 nM | 0.08 nM | [1] |
Table 1: Receptor Binding and Functional Potency of this compound. This table displays the dissociation constants (Kd) and half-maximal effective concentrations (EC50) of this compound for the three human Retinoid X Receptor (RXR) isoforms, highlighting its high affinity and potent activation of these receptors. This compound is reported to be inactive against Retinoic Acid Receptors (RARs).[1]
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| SK-BR-3 (Human Breast Cancer) | 1 µM | 72 hours | Induction of apoptosis | [1] |
| RAW 264.7 (Murine Macrophage-like) | 0-100 nM | 24 hours | Inhibition of LPS and TNF-α induced nitric oxide and IL-6 release | [1] |
| HER2-amplified Breast Cancer Cell Lines | 1 µM | 4 days | Inhibition of cell growth and induction of apoptosis and cellular senescence | [2] |
Table 2: Cellular Effects of this compound in In Vitro Models. This table outlines the biological responses observed in different cancer cell lines upon treatment with this compound, demonstrating its anti-proliferative and anti-inflammatory properties.
Signaling Pathway
This compound exerts its effects by binding to and activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. This regulation of gene expression mediates the diverse biological effects of this compound, including control of cell growth, differentiation, and inflammation.[2][3]
This compound signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of this compound, from initial receptor binding studies to functional cellular assays.
General experimental workflow.
Detailed Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for RXR isoforms.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the RXR.
Materials:
-
HEK293 cells transiently expressing human RXRα, RXRβ, or RXRγ.
-
Binding Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT.
-
Radioligand: [³H]-9-cis-retinoic acid.
-
Unlabeled this compound.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Prepare cell lysates from HEK293 cells expressing the respective RXR isoform.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]-9-cis-retinoic acid to each well.
-
Add the cell lysate containing the RXR to each well.
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
RXR Transactivation Assay (Luciferase Reporter Assay)
Objective: To determine the functional potency (EC50) of this compound in activating RXR-mediated transcription.
Principle: This assay utilizes a reporter gene (luciferase) under the control of an RXR response element (RXRE). Activation of RXR by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 or other suitable host cells.
-
RXR expression vector.
-
RXRE-luciferase reporter vector.
-
Transfection reagent.
-
Cell culture medium.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well white, opaque plates.
Protocol:
-
Co-transfect the host cells with the RXR expression vector and the RXRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well white, opaque plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound and determine the EC50 value from the dose-response curve.
Gene Expression Analysis (Quantitative PCR)
Objective: To measure the effect of this compound on the expression of RXR target genes.
Principle: Quantitative PCR (qPCR) is used to quantify the amount of specific mRNA transcripts in cells treated with this compound.
Materials:
-
Target cells (e.g., SK-BR-3).
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Culture the target cells and treat them with this compound at the desired concentration and for the appropriate duration.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
Nitric Oxide Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in macrophages.
Principle: This colorimetric assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Materials:
-
RAW 264.7 cells.
-
Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).
-
This compound.
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solution.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS and TNF-α to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
IL-6 Quantification (ELISA)
Objective: To measure the inhibitory effect of this compound on Interleukin-6 (IL-6) secretion by macrophages.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-6 in the cell culture supernatant.
Materials:
-
RAW 264.7 cells.
-
LPS and TNF-α.
-
This compound.
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
96-well ELISA plates.
-
Wash buffer.
-
Stop solution.
-
Microplate reader.
Protocol:
-
Follow the same cell culture, pre-treatment, and stimulation steps as in the Nitric Oxide Production Assay.
-
Coat a 96-well ELISA plate with the IL-6 capture antibody.
-
Add the collected cell culture supernatants and IL-6 standards to the plate and incubate.
-
Wash the plate and add the biotinylated IL-6 detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the IL-6 concentration from the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays with IRX4204
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRX4204 is a potent and highly selective second-generation agonist of the Retinoid X Receptor (RXR).[1] As a rexinoid, IRX4204 binds to and activates RXRs, which are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, apoptosis, and inflammation.[1][2] Upon activation, RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), to modulate the transcription of a wide array of target genes.[2] IRX4204 has demonstrated potential as an antineoplastic, neuroprotective, and immunomodulatory agent.[1][3] In oncology, it has been shown to inhibit the growth of various cancer cell lines, including those resistant to other targeted therapies.[2][4] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the biological effects of IRX4204.
Mechanism of Action: Signaling Pathway
IRX4204 exerts its effects by binding to RXRs, which then partner with other nuclear receptors to regulate gene transcription. This process influences multiple downstream cellular pathways. In the context of cancer, particularly HER2-positive breast cancer, IRX4204 has been shown to modulate lipid metabolism and induce senescence and apoptosis.[2][4] In the immune system, IRX4204 promotes the differentiation of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells, highlighting its immunoregulatory potential.[1][5]
References
Application Notes and Protocols: AGN194204 Treatment of RAW264.7 Macrophage Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a selective agonist for the Retinoid X Receptor (RXR). RXRs are critical nuclear receptors that regulate a wide array of genetic programs, including those involved in immune responses, cell differentiation, and metabolism. In macrophages, key players in both inflammatory and metabolic diseases, RXR activation has been shown to exert significant modulatory effects. This document provides detailed application notes and protocols for the treatment of the murine macrophage-like cell line, RAW264.7, with this compound. The primary application highlighted is the assessment of the anti-inflammatory properties of this compound in an in vitro model of macrophage activation.
Recent studies have demonstrated that this compound possesses anti-inflammatory capabilities. Specifically, in RAW264.7 macrophage cells stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), this compound treatment has been shown to block the release of key inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[1][2] Furthermore, it has been observed to prevent the degradation of IκBα, a critical inhibitor of the pro-inflammatory NF-κB signaling pathway.[1] These findings suggest that this compound may serve as a valuable tool for studying macrophage biology and as a potential therapeutic agent for inflammatory conditions.
Data Presentation
The following tables summarize the reported quantitative effects of this compound on RAW264.7 macrophage cells.
Table 1: Effect of this compound on Pro-inflammatory Markers in Stimulated RAW264.7 Cells
| Parameter | Stimulant(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Nitric Oxide (NO) Release | Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) | 0-100 nM | 24 hours | Inhibition of NO release | [1] |
| Interleukin-6 (IL-6) Release | Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) | 0-100 nM | 24 hours | Inhibition of IL-6 release | [1] |
| IκBα Degradation | Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) | 0-100 nM | 24 hours | Blockade of IκBα degradation | [1] |
Experimental Protocols
RAW264.7 Cell Culture
This protocol outlines the basic culture and maintenance of the RAW264.7 cell line.
Materials:
-
RAW264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Cell scraper
-
T-75 culture flasks
-
6-well, 24-well, or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a cryopreserved vial of RAW264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.[3][4]
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Monitor cell confluency daily. When cells reach 80-90% confluency, they are ready for passaging. RAW264.7 cells are adherent but can be detached by gentle scraping or forceful pipetting.[3][4]
-
Subculturing: Aspirate the old medium. Wash the cell monolayer once with sterile PBS. Add 3-5 mL of fresh complete growth medium and detach the cells using a cell scraper. Collect the cell suspension and add it to a new T-75 flask containing 15-20 mL of complete growth medium at a recommended split ratio of 1:3 to 1:6. Refresh the culture medium every 2-3 days.[4]
This compound Treatment of RAW264.7 Cells for Inflammatory Response Analysis
This protocol describes the treatment of RAW264.7 cells with this compound followed by stimulation with LPS and TNF-α to assess its anti-inflammatory effects.
Materials:
-
RAW264.7 cells cultured as described above
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Tumor Necrosis Factor-alpha (TNF-α), murine
-
Complete growth medium
-
Serum-free DMEM
-
Dimethyl sulfoxide (DMSO), sterile
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well or 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration in the cell culture is less than 0.1%.
-
Pre-treatment with this compound: Aspirate the culture medium from the wells. Pre-treat the cells with varying concentrations of this compound in serum-free DMEM for 1-2 hours. Include a vehicle control (DMSO in serum-free DMEM).
-
Inflammatory Stimulation: After pre-treatment, add LPS (final concentration, e.g., 100 ng/mL) and TNF-α (final concentration, e.g., 10 ng/mL) to the wells containing this compound or vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[1]
-
Sample Collection: After incubation, collect the cell culture supernatants for subsequent analysis of NO and IL-6 levels. The cell lysates can be collected for protein analysis (e.g., Western blot for IκBα).
Nitric Oxide (NO) Measurement using the Griess Assay
This protocol measures the accumulation of nitrite, a stable product of NO, in the culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: In a 96-well plate, add 50 µL of each supernatant sample and standard to individual wells. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Interleukin-6 (IL-6) Measurement using ELISA
This protocol quantifies the amount of IL-6 secreted into the culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the mouse IL-6 ELISA kit.
-
Briefly, the assay typically involves coating a 96-well plate with a capture antibody for mouse IL-6, adding the supernatant samples and standards, followed by a detection antibody, a substrate solution, and a stop solution.
-
The absorbance is measured at the appropriate wavelength (usually 450 nm), and the concentration of IL-6 in the samples is determined from a standard curve.
IκBα Degradation Analysis by Western Blot
This protocol assesses the levels of IκBα protein in cell lysates to determine if this compound prevents its degradation.
Materials:
-
Cell lysates collected after treatment
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative amount of IκBα in each sample.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in RAW264.7 cells.
Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Logical Relationship
References
Application Notes and Protocols: Utilizing AGN194204 for Research in SK-BR-3 Breast Cancer Cells
For Research Use Only
Introduction
AGN194204 (also known as IRX4204) is a potent and selective agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis.[1] In the context of breast cancer research, this compound has demonstrated significant anti-proliferative effects, particularly in HER2-positive breast cancer cell lines such as SK-BR-3.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound with SK-BR-3 human breast cancer cells. This document outlines the effects of this compound on SK-BR-3 cell biology, presents detailed protocols for key experiments, and visualizes the underlying signaling pathways.
Biological Activity of this compound in SK-BR-3 Cells
This compound exerts its effects on SK-BR-3 cells primarily through the activation of RXR. As an RXR agonist, it forms heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), to modulate the transcription of target genes.[2] This signaling cascade leads to several observable cellular outcomes in HER2-positive breast cancer cells.
This compound has been shown to significantly inhibit the growth of HER2-positive breast cancer cell lines, including SK-BR-3.[2] This growth inhibition is attributed to the induction of apoptosis (programmed cell death) and cellular senescence (irreversible cell cycle arrest).[2] Furthermore, this compound modulates lipid metabolism within these cancer cells.[2] A notable characteristic of this compound is its ability to synergize with existing anti-HER2 therapies, suggesting its potential in combination treatments.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on SK-BR-3 cells based on published research.
Table 1: Growth Inhibition of SK-BR-3 Cells by this compound
| Treatment | Duration | Effect on Cell Growth |
| This compound (1 µM) vs. DMSO Control | 7 days | Significant decrease in cell growth |
| This compound (1 µM) in Lapatinib-Resistant SK-BR-3 Cells | 7 days | Maintained sensitivity and showed decreased cell growth |
Data extracted from Moyer et al., 2024.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in SK-BR-3 Cells
| Treatment | Duration | Observation |
| This compound (1 µM) vs. DMSO | 60 hours | No immediate delay in cell cycle progression; similar percentages of cells in G1, S, and G2 phases observed. |
Data extracted from Moyer et al., 2024.[2]
Table 3: Induction of Cell Death and Senescence in SK-BR-3 Cells by this compound
| Assay | Treatment | Duration | Outcome |
| Apoptosis (PI Staining) | This compound (1 µM) vs. DMSO | 72 hours | Significant increase in Propidium Iodide (PI) positive cells, indicating cell death. |
| Senescence (β-gal staining) | This compound (1 µM) vs. DMSO | 6 days | Induction of cellular senescence. |
Data extracted from Moyer et al., 2024.[2]
Mandatory Visualizations
Signaling Pathway of this compound in SK-BR-3 Cells
Caption: this compound activates RXR, leading to gene transcription changes that inhibit SK-BR-3 cell growth.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on SK-BR-3 cells from culture to data analysis.
Experimental Protocols
SK-BR-3 Cell Culture and Maintenance
Materials:
-
SK-BR-3 cells (ATCC HTB-30)
-
McCoy's 5A Medium (or recommended medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed into new culture vessels at an appropriate density.
Cell Growth Assay
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
DAPI stain
-
Automated imaging system (e.g., ImageXpress Pico)
Protocol:
-
Seed SK-BR-3 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO as a control.
-
At specified time points (e.g., days 1, 3, 5, 7), fix and stain the cells with DAPI.
-
Image the plates using an automated imaging system.
-
Quantify the number of nuclei in each well using appropriate software to determine cell growth over time.[2]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Materials:
-
6-well plates
-
This compound
-
Bortezomib (positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SK-BR-3 cells in 6-well plates.
-
Treat the cells with 1 µM this compound, a positive control (e.g., 1 µM bortezomib), or DMSO for 72 hours.[2]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (PI positive) cells.[2]
Cell Cycle Analysis
Materials:
-
30-mm dishes
-
Lovastatin (for synchronization)
-
Mevalonate (for release from synchronization)
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Plate SK-BR-3 cells in 30-mm dishes and synchronize them in the G1 phase by treating with 20 µM lovastatin for 48 hours.[2]
-
Wash the cells and release them from synchronization by adding medium containing 2 mmol/L mevalonate and either 1 µM this compound or DMSO.[2]
-
Collect cells at various time points (e.g., 0, 12, 24, 36, 48, 60 hours) and fix them in ice-cold 70% ethanol.[2]
-
After collecting all time points, wash the cells and stain them with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2]
Senescence-Associated β-Galactosidase Staining
Materials:
-
6-well plates
-
This compound
-
Doxorubicin (positive control)
-
Senescence β-Galactosidase Staining Kit
Protocol:
-
Seed SK-BR-3 cells in 6-well plates.
-
Treat the cells with 1 µM this compound, a positive control (e.g., 100 nM doxorubicin), or DMSO for 6 days.[2]
-
Wash the cells with PBS and fix them with the provided fixative solution.
-
Wash the cells again and incubate them with the staining solution containing X-gal at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
Oil Red O Staining for Lipid Metabolism
Materials:
-
Culture plates
-
This compound
-
10% formalin
-
Oil Red O staining solution
-
60% isopropanol
-
Hematoxylin (for counterstaining, optional)
Protocol:
-
Plate SK-BR-3 cells and treat with 1 µM this compound or DMSO for 48 hours.[2]
-
Wash the cells with PBS and fix with 10% formalin.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution.
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.[2]
Conclusion
This compound is a valuable research tool for investigating RXR-mediated signaling pathways in HER2-positive breast cancer. The protocols and data presented here provide a foundation for studying its anti-proliferative, pro-apoptotic, and senescence-inducing effects in SK-BR-3 cells. Further research may explore its synergistic potential with other anti-cancer agents and its impact on the broader landscape of cellular metabolism.
References
Application Notes and Protocols for AGN194204 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and implementation of animal model studies utilizing AGN194204 (also known as IRX4204), a selective Retinoid X Receptor (RXR) agonist. The protocols detailed below are synthesized from preclinical studies in oncology, autoimmune disease, and renal conditions, offering a framework for investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is an orally active and selective agonist for RXRs (RXRα, RXRβ, and RXRγ), with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM, respectively.[1] It is functionally inactive against Retinoic Acid Receptors (RARs).[1] RXRs are critical nuclear receptors that form heterodimers with other nuclear receptors, such as RAR, Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor (PPAR).[2] These heterodimers regulate the expression of genes involved in crucial cellular processes including development, metabolism, inflammation, cell growth, differentiation, and survival.[2][3] The therapeutic effects of this compound are attributed to its ability to modulate these signaling pathways, leading to anti-inflammatory and anti-carcinogenic outcomes.[1]
Signaling Pathway of this compound (IRX4204)
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: this compound activates RXR, leading to heterodimerization and regulation of target genes.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various preclinical studies involving this compound.
Table 1: Anti-Tumor Efficacy in Oncology Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Female A/J Mice | Lung Cancer | 30-60 mg/kg, daily oral administration for 15 weeks | Reduced total tumor volume by 64% to 81%.[1] | [1] |
| MMTV-ErbB2 Transgenic Mice | HER2-positive Breast Cancer | 10 mg/kg, oral gavage, 5 days/week | Reduced tumor growth rate by 49%.[2] | [2] |
| Patient-Derived Xenograft (PDX) | HER2-positive Breast Cancer | Not specified | Reduced tumor growth rate by 44%.[2] | [2] |
Table 2: Immunomodulatory Effects in an Autoimmune Model
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 200 µg, daily intraperitoneal (IP) injection starting day 7 post-immunization | Profoundly attenuated both active and Th17-mediated passive disease.[3] Decreased numbers of CD4+ T cells producing pro-inflammatory cytokines.[3] | [3] |
Table 3: Therapeutic Effects in a Renal Disease Model
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference |
| Rats | Chronic Glomerulonephritis | 0.4 mg/kg (low dose) or 2 mg/kg (high dose) per day, oral | Dose-dependently lowered albuminuria.[4] Significantly lowered glomerular TGF-β1 gene expression.[4] High dose raised serum cholesterol but had no effect on triglycerides.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific research needs.
Protocol 1: Evaluation of Anti-Tumor Activity in a HER2-Positive Breast Cancer Syngeneic Model
This protocol is adapted from a study using MMTV-ErbB2 transgenic mice.[2]
1. Animal Model and Tumor Transplantation:
-
Animal Strain: Female MMTV-ErbB2 transgenic mice, 6-8 weeks old.[2]
-
Tumor Source: An established tumor from a single MMTV-ErbB2 donor mouse.
-
Transplantation: Transplant pieces of the donor tumor into the right fourth inguinal mammary fat pad of recipient mice.[2]
2. Treatment Regimen:
-
Tumor Growth Monitoring: Measure tumor size regularly. When tumors reach a size of 50-100 mm³, randomize mice into treatment groups.[2]
-
Groups:
-
Vehicle Control (e.g., sesame oil)
-
This compound (10 mg/kg)
-
Positive Control (e.g., Tucatinib at 20 mg/kg)
-
-
Administration: Administer treatment 5 days a week via oral gavage.[2]
3. Endpoint Analysis:
-
Tumor Measurement: Measure xenograft tumor sizes three times a week.[2]
-
Euthanasia: Sacrifice mice when tumor size reaches ≥2,000 mm³.[2]
-
Immunohistochemistry (IHC): Upon study completion, collect tumors and perform IHC for markers of proliferation (Ki-67) and apoptosis (cleaved caspase 3).[2]
Experimental Workflow for HER2+ Breast Cancer Model
Caption: Workflow for this compound efficacy testing in a syngeneic breast cancer model.
Protocol 2: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is for inducing active EAE in C57BL/6 mice to model multiple sclerosis.[3]
1. Animals:
-
Strain: C57BL/6 mice.
2. EAE Induction (Active Model):
-
Immunization (Day 0):
-
Booster (Day 2):
-
Administer a second dose of 200 ng pertussis toxin IP.[3]
-
3. Treatment Regimen:
-
Treatment Start: Begin daily treatment on day 7 after immunization.[3]
-
Groups:
-
Vehicle Control
-
This compound (e.g., 50, 100, or 200 µg)
-
-
Administration: Administer treatment daily via IP injection.[3]
4. Clinical Evaluation and Endpoint Analysis:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Cellular Analysis: At the end of the experiment, isolate lymphocytes from the periphery (spleen, lymph nodes) and the central nervous system (CNS).[3]
-
Flow Cytometry: Use flow cytometry to analyze CD4+ T cell populations, including the expression of pro-inflammatory cytokines (e.g., IL-17A, IFNγ, TNFα), Ki-67, and CTLA-4.[3]
Logical Flow for EAE Study Design
Caption: Logical progression of an experimental autoimmune encephalomyelitis study.
Protocol 3: In Vitro Senescence Assay
This protocol can be used to assess the ability of this compound to induce cellular senescence in cancer cell lines, such as HER2-positive breast cancer cells.[2]
1. Cell Culture and Treatment:
-
Cell Lines: HER2-positive breast cancer cell lines (e.g., SkBr3, AU565).
-
Plating: Plate cells in triplicate in 12-well plates.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control (e.g., DMSO). A positive control for senescence, such as Doxorubicin (100 nM for 24 hours), can also be included.[2]
-
Incubation: Incubate cells for 10-14 days, replacing the media with fresh treatment every 2-3 days.[2]
2. Senescence-Associated β-Galactosidase Staining:
-
Staining Kit: Use a commercial Senescence β-Galactosidase Staining Kit.
-
Procedure:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with the provided fixative solution.
-
Wash the cells again.
-
Stain the cells with the staining solution containing X-gal at 37°C (without CO₂) overnight.
-
-
Imaging: Acquire images using a standard light microscope. Senescent cells will stain blue.[2]
3. Quantification (Optional):
-
Quantify the percentage of blue-stained (senescent) cells by counting cells in multiple random fields of view for each condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io-therapeutics.com [io-therapeutics.com]
Application Notes and Protocols for Oral Administration of IRX4204 in A/J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of IRX4204, a potent and selective Retinoid X Receptor (RXR) agonist, in the A/J mouse model of lung carcinogenesis. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of IRX4204 as a potential chemopreventive or therapeutic agent for lung cancer.
Introduction
IRX4204 is a second-generation rexinoid that demonstrates high affinity and selectivity for RXRs with minimal binding to Retinoic Acid Receptors (RARs).[1] This selectivity is significant as it may reduce the toxicities associated with RAR activation.[1] RXRs are crucial nuclear receptors that regulate cell growth, differentiation, and survival.[2] In the context of oncology, activation of RXR-mediated signaling pathways can lead to cell differentiation, decreased proliferation, and apoptosis in cancer cells.[2] Preclinical studies have shown that IRX4204 can inhibit the proliferation of lung cancer cells and prevent carcinogen-induced lung cancers in mice.[1]
The A/J mouse strain is highly susceptible to the induction of lung tumors by various chemical carcinogens and is a widely used model for studying lung cancer chemoprevention.[3][4] This document outlines the protocols for inducing lung tumors in A/J mice and subsequently treating them with orally administered IRX4204, along with the expected outcomes based on available data.
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the efficacy of orally administered IRX4204 in a vinyl carbamate-induced A/J mouse model of lung cancer.[5] For comparative purposes, data from a similar study using another RXR agonist, MSU42011, in the same mouse model is also presented.[1]
Table 1: Efficacy of Oral IRX4204 in Vinyl Carbamate-Induced Lung Cancer in A/J Mice [5]
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Duration | Outcome | Percent Reduction in Total Tumor Volume |
| Vehicle Control | - | Oral | Daily | 15 weeks | - | - |
| IRX4204 | 30 | Oral | Daily | 15 weeks | Diminished number and size of lung surface tumors | 64% |
| IRX4204 | 60 | Oral | Daily | 15 weeks | Diminished number and size of lung surface tumors | 81% |
Table 2: Efficacy of Oral MSU42011 (RXR Agonist) in Vinyl Carbamate-Induced Lung Cancer in A/J Mice [1]
| Treatment Group | Dose (mg/kg in diet) | Administration Route | Frequency | Duration | Outcome |
| Control Diet | - | Oral (in diet) | Continuous | 12 weeks | - |
| MSU42011 | 100 | Oral (in diet) | Continuous | 12 weeks | Significantly reduced tumor size and burden |
Experimental Protocols
I. Carcinogen-Induced Lung Tumor Model in A/J Mice
This protocol describes the induction of lung tumors in A/J mice using the carcinogen vinyl carbamate.[1][5]
Materials:
-
Female A/J mice (6-8 weeks old)
-
Vinyl carbamate
-
Sterile saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimate female A/J mice for at least one week before the start of the experiment.
-
Prepare a solution of vinyl carbamate in sterile saline.
-
Administer vinyl carbamate to the mice via i.p. injection. A common protocol involves two doses of 0.32 mg per mouse, administered one week apart.[1]
-
House the mice under standard laboratory conditions for a specified period (e.g., 8 weeks) to allow for tumor development before initiating treatment.[1]
II. Preparation and Oral Administration of IRX4204
This protocol details the preparation of IRX4204 for oral gavage.
Materials:
-
IRX4204
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Distilled water
-
Balance and weighing materials
-
Homogenizer or sonicator
-
Oral gavage needles (appropriate size for mice)
-
Syringes
Procedure:
-
Preparation of 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of distilled water to create a clear solution.[5]
-
Preparation of IRX4204 Suspension:
-
Calculate the required amount of IRX4204 based on the desired concentration and total volume needed for the study.
-
Weigh the calculated amount of IRX4204.
-
Suspend the IRX4204 powder in the 0.5% CMC-Na solution.[5]
-
Use a homogenizer or sonicator to ensure a uniform suspension.
-
-
Oral Gavage Administration:
-
Accurately determine the body weight of each mouse.
-
Calculate the volume of the IRX4204 suspension to be administered to each mouse based on its body weight and the target dose (e.g., 30 mg/kg or 60 mg/kg).[5]
-
Gently restrain the mouse and administer the calculated volume of the suspension directly into the stomach using an appropriate oral gavage needle.
-
Administer the treatment daily for the specified duration of the study (e.g., 15 weeks).[5]
-
III. Assessment of Tumor Burden
This protocol outlines the methods for quantifying lung tumor burden at the end of the study.
Materials:
-
Dissecting microscope
-
Fixative solution (e.g., Tellyesniczky's solution)
-
70% Ethanol
-
Calipers or imaging software for measuring tumor size
Procedure:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Carefully dissect the lungs.
-
Fix the lungs in Tellyesniczky's solution overnight, followed by storage in 70% ethanol.
-
Under a dissecting microscope, count the number of tumors on the lung surface for each mouse.
-
Measure the diameter of each tumor using calipers or imaging software.
-
Calculate the tumor volume (V) for each tumor using the formula V = (4/3)πr³, where r is the radius of the tumor.
-
Calculate the total tumor volume per mouse by summing the volumes of all individual tumors.
-
Compare the tumor multiplicity (number of tumors per mouse) and total tumor volume between the treatment and control groups.
Visualizations
References
- 1. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRX4204 - Io Therapeutics, Inc. [io-therapeutics.com]
- 3. Chemoprevention of lung cancer by isothiocyanates and their conjugates in A/J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
Application Notes and Protocols for Preparing AGN194204 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR) with demonstrated anti-inflammatory and anticarcinogenic properties.[1] It is a valuable tool for investigating the roles of RXRs in various physiological and pathological processes. Accurate preparation of this compound stock solutions is paramount for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation: Quantitative Information
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₂ | [1] |
| Molecular Weight | 352.51 g/mol | [1] |
| CAS Number | 220619-73-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 35 mg/mL (99.29 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered with foil to protect from light)
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling Precautions:
-
Read the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.[1][2]
-
-
Calculation of Mass:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (352.51 g/mol ).
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 352.51 g/mol = 0.0035251 g
-
Mass (mg) = 3.5251 mg
-
-
It is advisable to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For 10 mL, you would need 35.25 mg of this compound.
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance. Tare the balance with the weighing paper or container before adding the compound.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.
-
Note: To achieve full solubility, gentle warming and/or ultrasonication may be necessary.[1] If using heat, do not exceed 37°C to prevent potential degradation of the compound. An ultrasonic bath can be used for 5-10 minutes.
-
Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles which can degrade the compound.[1][2]
-
Dispense the stock solution into sterile, light-protected microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Preparation of Working Solutions:
For cell-based assays, the high-concentration DMSO stock solution must be further diluted in a suitable aqueous buffer or cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Signaling Pathway and Experimental Workflow
This compound functions as a selective agonist for Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[3] Upon ligand binding, these heterodimers regulate the transcription of target genes involved in various cellular processes.
Caption: this compound signaling pathway.
The following diagram illustrates a typical experimental workflow for using the prepared this compound stock solution in a cell-based assay.
Caption: Experimental workflow for cell-based assays.
References
AGN194204 Dose-Response Curve Analysis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective second-generation rexinoid, acting as an agonist for the Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis by forming heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] this compound exhibits high affinity and selective activation of RXRα, RXRβ, and RXRγ isoforms while being inactive against RARs.[4][5] This selectivity makes it a valuable tool for investigating RXR-mediated signaling pathways and a potential therapeutic agent with anti-inflammatory and anticarcinogenic properties.[2][4] This document provides detailed application notes and protocols for analyzing the dose-response curve of this compound in vitro.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the in vitro activity of this compound across different Retinoid X Receptor isoforms.
| Parameter | RXRα | RXRβ | RXRγ | Cell Line | Assay Type | Reference |
| EC50 | 0.2 nM | 0.8 nM | 0.08 nM | CV-1 | Transcriptional Activation | [4] |
| Kd | 0.4 nM | 3.6 nM | 3.8 nM | - | Binding Affinity | [2][4] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating Retinoid X Receptors (RXRs). Upon activation, RXRs form heterodimers with other nuclear receptors. This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the inhibition of cell growth and the induction of apoptosis.[1][6] For instance, in breast cancer cell lines, this compound treatment has been shown to inhibit growth factor signaling pathways, such as the MAPK pathway, by downregulating the expression of receptors like the epidermal growth factor receptor (EGFR).[6]
Experimental Protocols
In Vitro Dose-Response Analysis of this compound using a Reporter Gene Assay
This protocol describes a method to determine the dose-response curve and EC50 value of this compound in a mammalian cell line using a luciferase reporter gene assay. This type of assay is a common method for assessing the activity of nuclear receptor agonists.[7]
1. Materials and Reagents
-
Cell Line: CV-1 (African green monkey kidney) or other suitable cell line.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plasmids:
-
Expression vector for the desired human RXR isoform (e.g., pCMX-hRXRα).
-
Reporter plasmid containing a luciferase gene driven by an RXR-responsive promoter (e.g., pTK-RXRE-luc).
-
Internal control vector for normalization (e.g., pRL-TK, expressing Renilla luciferase).
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
This compound: Stock solution in DMSO.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).
-
96-well cell culture plates, white-walled.
-
Luminometer.
2. Experimental Workflow
3. Detailed Protocol
-
Cell Seeding:
-
One day prior to transfection, seed CV-1 cells into a white-walled 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transient Transfection:
-
Prepare a transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture may contain:
-
50 ng of the RXR expression plasmid.
-
100 ng of the RXRE-luciferase reporter plasmid.
-
5 ng of the pRL-TK internal control plasmid.
-
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh complete culture medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
4. Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luciferase Activity) / (Renilla Luciferase Activity)
-
-
Dose-Response Curve:
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to conduct in vitro dose-response analysis of this compound. The high potency and selectivity of this compound for RXRs make it an invaluable pharmacological tool for elucidating the roles of these receptors in health and disease. Accurate determination of its dose-response characteristics is fundamental for the design and interpretation of in vitro and in vivo studies.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 6. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico discovery of novel Retinoic Acid Receptor agonist structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of AGN194204 Treatment
Introduction
AGN194204 (also known as IRX4204) is a second-generation, orally active, and selective retinoid X receptor (RXR) agonist.[1][2] It demonstrates high affinity for all three RXR subtypes (RXRα, RXRβ, and RXRγ) and is inactive against retinoic acid receptors (RARs).[1][3] RXRs play a central role in numerous endocrine signaling pathways by forming heterodimers with other nuclear receptors, such as PPARs, LXRs, and RARs, thereby regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[4][5] this compound has shown potential as an anticarcinogenic, anti-inflammatory, and neuroprotective agent.[1][2]
Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying the therapeutic effects of this compound. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the changes in protein expression and signaling pathways modulated by this compound treatment.
Signaling Pathways Modulated by this compound
This compound exerts its effects by activating RXR, which then modulates the transcription of various target genes. This activation influences several key signaling pathways.
1. RXR-Mediated Gene Regulation: As an RXR agonist, this compound binds to and activates RXRs.[2] Ligand-bound RXRs can form homodimers or heterodimers with other nuclear receptors.[6] These complexes then bind to specific DNA sequences known as response elements, leading to the recruitment of co-activators and subsequent modulation of gene transcription.[6] This process can lead to various cellular outcomes, including the induction of apoptosis and inhibition of proliferation in cancer cells.[2][7]
2. Downstream Signaling Cascades: this compound treatment has been shown to impact critical downstream signaling pathways involved in cancer and inflammation.
-
Inhibition of Growth Factor Signaling: In breast cancer cells, this compound can inhibit the expression of growth factor receptors like the epidermal growth factor receptor (EGFR) and c-met.[7] This leads to the reduced activity of downstream signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1 and ERK3.[7]
-
Anti-inflammatory Effects: this compound can block the degradation of IκBα, a key inhibitor of the NF-κB pathway.[1] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory mediators like nitric oxide and interleukin-6.[1]
-
Cell Cycle and Apoptosis Regulation: The compound can induce the expression of cell cycle inhibitors like p21.[6] In some cancer models, it has been shown to increase levels of cleaved caspase 3, a key marker of apoptosis.[5]
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the reported effects of this compound on key proteins, as determined by Western blot analysis in various studies.
Table 1: Effects on Cancer-Related Proteins
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-468 (Breast Cancer) | 100 nmol/L this compound for up to 24 hours | Epidermal Growth Factor Receptor (EGFR) | Marked inhibition of expression | [7] |
| MDA-MB-468 (Breast Cancer) | 100 nmol/L this compound for up to 24 hours | c-met | Marked inhibition of expression | [7] |
| MDA-MB-468 (Breast Cancer) | 100 nmol/L this compound for up to 24 hours | ERK1 / ERK3 | Reduced protein levels | [7] |
| HER2-positive Breast Cancer Models (In vivo) | Drug treatment (dose not specified) | Ki-67 | Decreased expression | [5] |
| HER2-positive Breast Cancer Models (In vivo) | Drug treatment (dose not specified) | Cleaved Caspase 3 | Increased expression |[5] |
Table 2: Effects on Inflammatory Pathway Proteins
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
|---|
| RAW264.7 (Macrophage-like) | 0-100 nM this compound for 24 hours | IκBα | Blocked degradation induced by LPS and TNF-α |[1] |
Experimental Protocols
A detailed protocol for Western blot analysis is provided below. This protocol can be adapted to investigate the effect of this compound on specific proteins of interest.
Protocol: Western Blotting
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 to 24 hours).[5][7]
2. Lysate Preparation: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[8] e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay.[5] This ensures equal loading of protein for each sample.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by mixing lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[5][8] b. Load the samples onto a 10% or 12% SDS-PAGE gel.[5][8] c. Run the gel at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom.[5]
5. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5][8]
6. Blocking: a. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[8]
7. Antibody Incubation: a. Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended antibodies for this compound studies include:
- Anti-EGFR, Anti-c-met, Anti-ERK1/3, Anti-p-ERK
- Anti-IκBα, Anti-p21, Anti-Cleaved Caspase 3
- Loading controls: Anti-β-actin, Anti-GAPDH, Anti-α-tubulin b. Washing: Wash the membrane three times for 10 minutes each with TBST. c. Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.[9]
8. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate. d. Capture the chemiluminescent signal using a digital imager or X-ray film.
9. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin) for each sample.[10] c. For robust quantification, ensure that the signal for both the target and loading control falls within the linear dynamic range of detection.[10][11] An alternative is to use total protein normalization.[10] d. Calculate the relative change in protein expression compared to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Apoptosis Assay with AGN194204
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and specific synthetic retinoid X receptor (RXR) agonist. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death).[1] Activation of RXRs by agonists like this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis, making it a compound of interest in cancer research and drug development.[2][3][4]
These application notes provide detailed protocols for assessing apoptosis induced by this compound using two common methods: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and a fluorometric caspase-3 activity assay. Representative data and diagrams are included to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the pro-apoptotic effect of this compound.
Table 1: Annexin V-FITC and Propidium Iodide Staining of HER2-Positive Breast Cancer Cells Treated with this compound.
Data is presented as the percentage of cells in each quadrant as determined by flow cytometry after 72 hours of treatment with 1 µM this compound.
| Cell Line | Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| SkBr3 | DMSO (Control) | 85.2 | 4.1 | 5.3 | 5.4 |
| This compound (1 µM) | 65.7 | 5.5 | 18.9 | 9.9 | |
| AU565 | DMSO (Control) | 88.1 | 3.2 | 4.5 | 4.2 |
| This compound (1 µM) | 60.3 | 10.8 | 19.7 | 9.2 |
Data are representative and compiled based on findings reported in a study on HER2-positive breast cancer cell lines where this compound induced a significant increase in PI positivity and a modest increase in Annexin V positivity.[5]
Table 2: Dose-Dependent Induction of Caspase Activity by an RXR Agonist in AtT20 Pituitary Tumor Cells.
Data represents the percentage of apoptosis as measured by a fluorometric activated caspase assay after 96 hours of treatment with a representative RXR agonist.
| Treatment Concentration | Percent Apoptosis (relative to control) |
| Control (Vehicle) | 100% |
| 100 nM | 125% |
| 1 µM | 180% |
| 5 µM | 250% |
| 10 µM | 320% |
This table is based on data from a study on the effects of RXR agonists on pituitary corticothorph tumor cells, demonstrating a dose-dependent induction of apoptosis.[2][6]
Signaling Pathway
This compound, as an RXR agonist, is believed to induce apoptosis primarily through the intrinsic pathway by modulating gene expression. Upon binding to RXR, this compound can lead to the formation of RXR homodimers or heterodimers with other nuclear receptors (e.g., RAR, LXR, PPAR). These complexes then bind to specific DNA response elements in the promoter regions of target genes, upregulating the expression of pro-apoptotic proteins (e.g., Bax, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[2][6][7]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., SkBr3, AU565)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or a vehicle control (DMSO, final concentration should not exceed 0.1%). Include a positive control for apoptosis (e.g., staurosporine or bortezomib).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™).
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step once.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Fluorometric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3 Activity Assay Kit (Fluorometric), containing a caspase-3 substrate (e.g., Ac-DEVD-AMC), cell lysis buffer, and reaction buffer.
-
Fluorometer or microplate reader capable of excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V assay protocol (Steps 1-3).
-
Cell Lysis:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of the cell lysates to normalize caspase activity.
-
Assay Reaction:
-
Add an equal volume of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Prepare a reaction mixture according to the kit manufacturer's instructions, typically by adding the caspase-3 substrate to the reaction buffer.
-
Add the reaction mixture to each well containing cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or microplate reader with excitation at ~380 nm and emission at ~460 nm. The fluorescence signal is proportional to the caspase-3 activity in the sample.
Conclusion
The protocols and data presented here provide a comprehensive guide for investigating the pro-apoptotic effects of this compound. By utilizing these standardized assays, researchers can effectively quantify apoptosis and further elucidate the mechanisms by which this promising RXR agonist exerts its anti-cancer effects. It is important to optimize experimental conditions, such as drug concentration and incubation time, for each specific cell line to obtain robust and reproducible results.
References
- 1. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression | PLOS One [journals.plos.org]
- 3. Death Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Monitoring cleaved caspase-3 activity and apoptosis of immortalized oligodendroglial cells using live-cell imaging and cleaveable fluorogenic-dye substrates following potassium-induced membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRX4204 In Vivo Formulation in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IRX4204 is a potent and highly selective second-generation agonist of the Retinoid X Receptors (RXRs).[1] As a rexinoid, it demonstrates a unique mechanism of action by binding with high affinity to RXRs, which are key nuclear receptors involved in regulating inflammation, immune function, and cellular differentiation.[1] Unlike other retinoids, IRX4204 shows minimal affinity for Retinoic Acid Receptors (RARs), which is expected to confer an improved safety profile by avoiding toxicities associated with RAR activation.[1] Preclinical studies in various rodent models have demonstrated its therapeutic potential in neurodegenerative diseases, autoimmune disorders, and cancer.[1][2][3][4][5][6][7][8] IRX4204 is orally active and brain penetrant, making it a promising candidate for treating central nervous system (CNS) conditions.[5][7]
These application notes provide detailed protocols for the in vivo formulation and administration of IRX4204 for rodent studies, based on publicly available data and standard laboratory practices.
Data Presentation
Table 1: Summary of IRX4204 In Vivo Rodent Studies
| Animal Model | Species/Strain | Therapeutic Area | Dosing Regimen | Vehicle | Key Outcomes | Reference |
| MMTV-ErbB2 Transgenic | Mouse | HER2+ Breast Cancer | 10 mg/kg, oral gavage, 5 days/week | Sesame Oil | Reduced tumor growth rate by 49%.[6] | [6] |
| HER2-positive PDX | Mouse | HER2+ Breast Cancer | Not specified | Not specified | Reduced tumor growth rate by 44%.[3] | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (B6 & SJL) | Multiple Sclerosis | Not specified | Not specified | Reduced disease severity and CNS infiltration of CD4 T cells.[1] Restored leg joint movements and promoted remyelination.[8] | [1][8] |
| 6-OH dopamine model | Rat | Parkinson's Disease | Not specified | Not specified | Preserved motor functions and dopaminergic neurons.[5] | [5] |
| A/J Mouse Lung Tumor Model | Mouse (A/J) | Lung Cancer | 30-60 mg/kg, oral gavage, daily for 15 weeks | Not specified | Significantly reduced the number and size of lung tumors.[9] | [9] |
| db/db mouse | Mouse | Type 2 Diabetes | Not specified | Not specified | Reduced blood glucose.[5] | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of IRX4204 and a typical experimental workflow for in vivo rodent studies.
Experimental Protocols
Protocol 1: Preparation of IRX4204 Formulation for Oral Gavage
This protocol is based on the formulation used in a preclinical breast cancer study.[6] Researchers should adapt concentrations based on their specific experimental needs and the dosages outlined in Table 1.
Materials:
-
IRX4204 powder (AGN194204)
-
Sterile sesame oil (vehicle)
-
Sterile, light-protected glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed for the study. Calculate the required mass of IRX4204 based on the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Weigh IRX4204: Accurately weigh the calculated amount of IRX4204 powder using an analytical balance and transfer it to the sterile glass vial.
-
Add Vehicle: Add the calculated volume of sterile sesame oil to the vial containing the IRX4204 powder.
-
Solubilization: Mix the solution thoroughly. For oil-based formulations, this may require gentle warming and/or extended vortexing or stirring.
-
Note: Oil-based suspensions may form. Ensure the formulation is homogenous before each administration by vortexing immediately prior to drawing the dose.[10]
-
-
Storage: Store the formulation in a light-protected container at a temperature recommended by the compound supplier (typically -20°C or -80°C for long-term storage).[9] Aliquot the solution to prevent repeated freeze-thaw cycles.[9]
Protocol 2: Oral Gavage Administration in Rodents
This protocol provides a standardized method for oral gavage, incorporating best practices to ensure animal welfare and accurate dosing.[10][11][12][13][14]
Materials:
-
Prepared IRX4204 formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-inch, bulb-tipped for mice).[10][11]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Dose Preparation:
-
Thaw an aliquot of the IRX4204 formulation to room temperature.
-
Vortex the formulation vigorously immediately before drawing it into the syringe to ensure a homogenous suspension.[10]
-
Draw the calculated volume into the syringe.
-
-
Animal Restraint:
-
Firmly restrain the mouse by scruffing the loose skin over the shoulders and back to immobilize the head.[10][11] The grip should be firm enough to prevent head movement but not constrict breathing.
-
Hold the animal in a vertical position to create a straight line from the mouth to the esophagus.[14]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.[11][13]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the upper palate towards the back of the throat.[10][11] The animal will often swallow, which facilitates the passage of the needle into the esophagus.
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt re-insertion. Forcing can cause perforation of the esophagus or trachea.
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
Slowly and gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[11][12][13]
-
Continue to monitor animals daily as per the experimental protocol.
-
Disclaimer: These protocols are intended as a guide. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel. Adherence to all relevant guidelines and regulations is essential.
References
- 1. Development of the RXR agonist IRX4204 to treat Multiple Sclerosis and other Immu - Rosh Chandraratna [grantome.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. IRX-4204 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. io-therapeutics.com [io-therapeutics.com]
- 6. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gavage [ko.cwru.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
Application Notes: Long-Term Storage and Stability of AGN194204
Audience: Researchers, scientists, and drug development professionals.
Introduction
AGN194204 (also known as IRX4204) is a potent, orally active, and selective agonist for the Retinoid X Receptor (RXR). It binds with high affinity to RXR isoforms (RXRα, RXRβ, and RXRγ) and is inactive against Retinoic Acid Receptors (RARs).[1][2] Its function as a rexinoid allows it to modulate gene expression by forming heterodimers with other nuclear receptors, influencing critical biological processes such as cell differentiation, proliferation, and apoptosis.[3] These properties make this compound a valuable tool in cancer and inflammation research.[1][2][4][5] Given its retinoid-like structure, understanding its stability and proper storage is critical to ensure its efficacy and integrity in experimental settings.
Recommended Long-Term Storage Conditions
Proper storage of this compound is crucial to prevent degradation and maintain its biological activity. The following conditions are recommended based on data from suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture.[1][6] |
| 4°C | Up to 2 years | For shorter-term storage.[1][6] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Use freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| | -20°C | Up to 1 month | For short-term use.[1] |
Stability Profile of this compound
Like many retinoids, this compound is susceptible to degradation from heat, light, and oxidation.[7][8][9] Stability studies are essential to define its shelf-life and identify potential degradation products. The following tables summarize expected stability data based on typical forced degradation studies for small molecules.
Table 2: Representative Solid-State Stability Data for this compound
| Condition | Duration | Purity (%) | Observations | Potential Degradants |
|---|---|---|---|---|
| -20°C / Protected from Light | 12 months | >99.5% | No change in appearance | Not Detected |
| 25°C / 60% RH | 6 months | ~98.0% | Slight discoloration | Isomers, Oxidative products |
| 40°C / 75% RH (Accelerated) | 6 months | ~94.5% | Noticeable yellowing | Oxidative and hydrolytic products |
| Photostability (ICH Q1B) | 1 week | ~92.0% | Significant discoloration | Photo-isomers, Oxidative products |
Table 3: Representative Solution-State Stability of this compound (10 mM in DMSO)
| Storage Temperature | Duration | Purity (%) | Observations |
|---|---|---|---|
| -80°C | 6 months | >99.0% | Clear, stable solution |
| -20°C | 3 months | ~97.5% | Minor degradation observed |
| 4°C | 1 month | ~91.0% | Significant degradation |
| 25°C (Room Temperature) | 24 hours | ~85.0% | Not recommended for storage |
Protocols: Stability Assessment of this compound
Protocol: Stability-Indicating HPLC Method
This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and separate it from potential degradation products.[10][11]
-
Objective: To quantify the purity of this compound and detect degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Method Details:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 10% B
-
26-30 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Scan from 200-400 nm; quantify at the absorption maximum of this compound (approx. 350 nm, typical for retinoid structures).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.
-
-
Analysis: Calculate the purity of this compound by the area normalization method (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100). Peak purity should be assessed using the DAD to ensure co-elution is not occurring.
Protocol: Forced Degradation Study
Forced degradation (stress testing) is performed to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[12][13]
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Procedure:
-
Prepare separate samples of this compound (solid and/or in solution) for each condition below.
-
Acid Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH. Incubate at 60°C for 8-24 hours.[14]
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.[13]
-
Thermal Degradation: Expose solid this compound powder to 80°C in a stability chamber for 7 days.
-
Photolytic Degradation: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
For liquid samples, neutralize the acid/base before injection.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).
-
Analyze using the stability-indicating HPLC method (Protocol 4).
-
Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its stability assessment.
Caption: RXR signaling pathway activated by this compound.
Caption: General workflow for this compound stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. io-therapeutics.com [io-therapeutics.com]
- 6. IRX4204 | retinoid X receptor (RXR) agonist | CAS 220619-73-8 | this compound (IRX4204) | Selective RXR Agonist | 美国InvivoChem [invivochem.cn]
- 7. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. pharmtech.com [pharmtech.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AGN194204 Combination Therapy with RAR Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination therapy of AGN194204, a selective Retinoid X Receptor (RXR) agonist, with Retinoic Acid Receptor (RAR) agonists. The information detailed below is intended to guide researchers in designing and executing experiments to explore the potential synergistic or additive effects of this combination in various research contexts, particularly in oncology.
Introduction
This compound, also known as IRX4204, is a potent and highly selective agonist for the Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs). RARs themselves are activated by retinoic acid and its analogs, and the RAR/RXR heterodimer is the functional unit that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to modulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.
The rationale for combining an RXR-selective agonist like this compound with an RAR agonist stems from the molecular mechanism of the RAR/RXR heterodimer. While the RAR partner is the primary binding site for retinoic acid, the RXR partner can also be activated by its specific ligands. The simultaneous activation of both receptors in the heterodimer can lead to a more robust and potentially synergistic transcriptional response compared to the activation of either receptor alone. This enhanced signaling can be particularly beneficial in overcoming resistance to single-agent retinoid therapies and achieving greater therapeutic efficacy at lower drug concentrations, thereby potentially reducing off-target effects.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the synergistic activation of gene transcription by the combination of an RAR agonist and this compound.
Data Presentation
The following table summarizes representative data from a study investigating the synergistic effects of combining an RXR agonist (Bexarotene) with an RARα-selective agonist in cutaneous T-cell lymphoma (CTCL) cell lines. This data illustrates the potential for enhanced apoptosis and proliferation inhibition with combination therapy.
| Cell Line | Treatment | Apoptosis (% of Control) | Proliferation Inhibition (% of Control) |
| CTCL-1 | Vehicle Control | 100 | 100 |
| RARα Agonist (low dose) | ~110 | ~95 | |
| Bexarotene (low dose) | ~120 | ~90 | |
| RARα Agonist + Bexarotene (low dose) | ~250 (Synergistic) | ~40 (Synergistic) | |
| CTCL-2 | Vehicle Control | 100 | 100 |
| RARα Agonist (low dose) | ~105 | ~98 | |
| Bexarotene (low dose) | ~115 | ~92 | |
| RARα Agonist + Bexarotene (low dose) | ~220 (Synergistic) | ~55 (Synergistic) |
Note: This table is a representative summary based on findings from studies on RXR/RAR agonist combinations. Actual values will vary depending on the specific agonists, cell lines, and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and RAR agonist combination therapy.
Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound, an RAR agonist, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
RAR agonist (e.g., All-trans retinoic acid - ATRA, stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the RAR agonist in complete medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the medium containing the single drugs or their combinations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
-
Data Analysis:
-
Plot dose-response curves and determine the IC₅₀ values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound, an RAR agonist, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and RAR agonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound, the RAR agonist, or their combination at predetermined concentrations (e.g., IC₅₀ values from the MTT assay). Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blot Analysis of Target Gene Expression
Objective: To assess the effect of the combination therapy on the protein levels of key downstream targets of the RAR/RXR pathway (e.g., p21, Caspase-3).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and RAR agonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the apoptosis protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
-
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and RAR agonist combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and RAR agonist formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
RAR agonist alone
-
This compound + RAR agonist
-
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histology, Western blot).
-
Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to the single agents.
-
Application Notes and Protocols: Experimental Use of AGN194204 in Pancreatic Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: AGN194204 is a selective retinoid X receptor (RXR) agonist that has demonstrated potential in preclinical models of pancreatic cancer. Unlike retinoic acid receptor (RAR)-selective retinoids, which can be associated with significant toxicity, RXR-selective ligands like this compound may offer a better therapeutic index.[1][2] These notes provide a comprehensive overview of the experimental use of this compound in pancreatic cancer models, including its effects on cell proliferation, cell cycle regulation, and its potential in combination therapies.
Mechanism of Action
This compound exerts its anti-proliferative effects in pancreatic cancer cells primarily through the activation of RXRs. This activation leads to the modulation of key cell cycle regulatory proteins. Specifically, in MIA PaCa-2 cells, this compound treatment has been shown to decrease the levels of cyclin E and cyclin-dependent kinase 6 (cdk6), while increasing the level of the cdk inhibitor p27 by two-fold.[2] Notably, the levels of cyclin D1, cdk2, and cdk4 remain unchanged.[2] The effects of this compound on cell proliferation and cell cycle regulators can be reversed by an RXR-selective antagonist (AGN195393), but not by an RAR-selective antagonist (AGN193109), confirming that its action is mediated through RXR.[2] Importantly, this compound does not appear to induce apoptosis, as measured by the cleavage of procaspases-3, -8, or -9.[2]
Data Presentation
Table 1: Effect of this compound and Other Retinoids on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment (1 µM for 6 days) | Reduction in Cell Number (%) |
| AsPC-1 | This compound | 20 |
| TTNPB (RAR-selective) | 20 | |
| SR11217 (Partially RAR-selective) | 20 | |
| BxPC-3 | This compound | 40 |
| TTNPB (RAR-selective) | 10 | |
| SR11217 (Partially RAR-selective) | 20 | |
| MIA PaCa-2 | This compound | 60 |
| TTNPB (RAR-selective) | 20 | |
| SR11217 (Partially RAR-selective) | 20 |
Data summarized from a study on retinoid regulation of pancreatic cancer cell number.[1]
Table 2: Co-treatment of MIA PaCa-2 Cells with this compound and Cytotoxic Agents
| Co-treatment Agent | This compound Concentration | Observed Effect on Cell Number |
| Cisplatin | 100 nM | Additive Inhibition |
| Gemcitabine | 100 nM | Additive Inhibition |
| 5-Fluorouracil (5-FU) | 100 nM | Additive Inhibition |
| Interferon-α (IFNα) | 100 nM | Additive Inhibition |
| Interferon-γ (IFNγ) | 100 nM | Additive Inhibition |
This compound was shown to produce an additive, but not synergistic, reduction in MIA PaCa-2 cell number when combined with various cytotoxic agents.[1][2]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3, AsPC-1)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound, TTNPB, SR11217 (stock solutions in DMSO)
-
96-well plates or appropriate culture dishes
-
Cell counting solution (e.g., Trypan blue) or a cell proliferation assay kit (e.g., MTS/MTT)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates or other culture dishes at a density of 1000 cells/cm². Allow cells to attach overnight in a 37°C, 5% CO2 incubator.[1]
-
Treatment: The following day, treat the cells with increasing concentrations of this compound, TTNPB, or SR11217 (e.g., 0-10 µM).[1] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for 6 days.[1]
-
Cell Viability/Number Assessment:
-
Cell Counting: Harvest the cells by trypsinization, stain with Trypan blue, and count using a hemocytometer.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and measure the absorbance to determine cell viability.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis for Cell Cycle Regulators
Objective: To determine the effect of this compound on the expression of cell cycle regulatory proteins.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cyclin E, cdk6, p27, cyclin D1, cdk2, cdk4, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat MIA PaCa-2 cells with the desired concentration of this compound for the specified duration. Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: Co-treatment with Cytotoxic Agents
Objective: To evaluate the combined effect of this compound and other cytotoxic agents on pancreatic cancer cell proliferation.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
Cytotoxic agents (e.g., cisplatin, gemcitabine, 5-FU, IFNα, IFNγ)
-
Materials for cell proliferation assay (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells as described in Protocol 1.
-
Co-treatment: Treat the cells with:
-
Incubation and Assessment: Incubate for 6 days and assess cell proliferation as described in Protocol 1.[1]
-
Data Analysis: Compare the dose-response curves of the single agents versus the combination treatment to determine if the effect is additive, synergistic, or antagonistic.
Visualizations
Caption: this compound signaling pathway in pancreatic cancer cells.
References
Troubleshooting & Optimization
troubleshooting AGN194204 solubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with AGN194204 in cell culture media.
Troubleshooting Guide: this compound Solubility in Culture Media
Issue: I am observing precipitation or cloudiness in my cell culture medium after adding this compound. What are the potential causes and how can I resolve this?
Answer: Precipitation of this compound, a hydrophobic molecule, in aqueous culture media is a common challenge. This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Step 1: Review Stock Solution Preparation
The initial preparation of a concentrated stock solution in an appropriate organic solvent is critical.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
-
Procedure:
-
Warm the vial of this compound to room temperature before opening.
-
Add a precise volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or higher).
-
Vortex vigorously for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Step 2: Optimize Dilution into Culture Media
Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to precipitate. A gradual dilution process is recommended.
-
Best Practice: Perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock to your pre-warmed culture medium with gentle mixing.
-
Avoid: Adding the aqueous medium directly to your concentrated DMSO stock, as this will likely cause the compound to "crash out" of solution.
Step 3: Control Final DMSO Concentration
The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity.
-
Recommendation: The final DMSO concentration should ideally be below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to determine the tolerance for your specific cell line by running a vehicle control (media with the same final DMSO concentration without this compound).
Step 4: Consider Culture Media Conditions
-
Temperature: Always pre-warm your culture medium to 37°C before adding the this compound stock solution. Adding the compound to cold media can significantly decrease its solubility.
-
Serum Concentration: The presence of serum, such as Fetal Bovine Serum (FBS), can aid in the solubilization of hydrophobic compounds through binding to proteins like albumin. If you are using serum-free or low-serum media, you may face greater solubility challenges.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We strongly recommend using 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize the risk of solvent-induced cytotoxicity or off-target effects. It is essential to include a vehicle control (media with the equivalent percentage of DMSO) in your experiments.
Q3: My compound is still precipitating even after following the recommended protocol. What else can I try?
A3: If precipitation persists, consider these advanced strategies:
-
Lower the Final Concentration: Your desired final concentration may exceed the solubility limit of this compound in your specific culture medium. Try a lower final concentration.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in your media can enhance solubility.
-
Use of a Co-solvent or Surfactant: For particularly challenging situations, the use of a biocompatible co-solvent or surfactant may be necessary. Pluronic® F-68, a non-ionic surfactant, has been used to improve the solubility of other hydrophobic drugs in cell culture.[1] You could try preparing an intermediate stock of this compound in a solution containing a low concentration of Pluronic® F-68 before the final dilution into the culture medium. However, this requires careful validation to ensure the surfactant does not interfere with your experimental outcomes.
Q4: Can I prepare a stock solution of this compound in ethanol or PBS?
A4: While some similar compounds may have limited solubility in ethanol, DMSO is the most reliable solvent for highly hydrophobic molecules like this compound. Preparing a stock solution directly in an aqueous buffer like PBS is not recommended and will likely result in poor solubility and precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Qualitative)
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Likely sparingly soluble | May be used for intermediate dilutions, but lower solubility than DMSO is expected. |
| Methanol | Likely sparingly soluble | Similar to ethanol, may have limited utility. |
| Water/PBS | Insoluble | Not recommended for initial dissolution. |
| Culture Media | Insoluble (at high concentrations) | Requires proper dilution from a DMSO stock. Solubility is influenced by media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 352.51 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature.
-
Calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 352.51 g/mol ) / 0.010 mol/L = 0.0002836 L = 283.6 µL
-
-
Add 283.6 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. If necessary, warm the tube briefly in a 37°C water bath.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure (for a final concentration of 1 µM in 10 mL of media):
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO. This results in a 1 mM solution.
-
-
Final Dilution:
-
Add 10 µL of the 1 mM intermediate stock solution to 10 mL of pre-warmed culture medium. This results in a final concentration of 1 µM this compound and a final DMSO concentration of 0.1%.
-
Alternatively, to minimize DMSO concentration, add 1 µL of the 10 mM stock solution directly to 10 mL of pre-warmed culture medium. This also results in a final concentration of 1 µM but with a final DMSO concentration of 0.01%.
-
-
Gently mix the medium immediately after adding the compound by swirling or inverting the tube/flask. Avoid vigorous vortexing which can cause foaming.
-
Use the freshly prepared medium for your experiment promptly.
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as an RXR agonist.
Experimental Workflow for this compound Preparation
Caption: Recommended experimental workflow for preparing this compound for cell culture.
References
AGN194204 Solubility and Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN194204. The information provided is designed to help prevent precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in aqueous media?
This compound has a high lipophilicity, as indicated by a calculated XLogP3 value of 7.3, and is poorly soluble in aqueous solutions.[1][2] Precipitation commonly occurs when a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. This is due to the solvent-shifting effect, where the compound is no longer soluble as the proportion of the aqueous solvent increases.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
It is consistently reported that this compound is soluble in DMSO.[3] For experimental purposes, a stock solution in DMSO is a common starting point.
Q3: How can I improve the solubility of this compound in my aqueous working solution?
Several formulation strategies can be employed to prevent the precipitation of this compound in aqueous solutions. These include the use of co-solvents, suspending agents, and complexing agents. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro cell-based assay vs. in vivo administration).
Q4: At what pH is this compound most soluble?
The chemical structure of this compound contains a carboxylic acid group.[1] As an acidic compound, its solubility is pH-dependent. It will be more soluble in its deprotonated (ionized) state, which occurs at a pH above its pKa. At pH values below its pKa, it will be in its protonated (neutral) form, which is less soluble in aqueous media. Therefore, increasing the pH of the aqueous solution should, in principle, increase the solubility of this compound.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound, consider the following troubleshooting steps:
-
Optimize your solvent system: If your experimental design allows, consider using a formulation with co-solvents.
-
Utilize suspending agents: For oral administration or certain in vitro assays, creating a stable suspension may be a viable option.
-
Employ complexation agents: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Adjust the pH: For in vitro experiments, carefully increasing the pH of your final working solution can help maintain the solubility of this compound. Ensure the final pH is compatible with your experimental system (e.g., cell viability).
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
The following table summarizes common formulation strategies that can be adapted for this compound based on information for similar compounds and general formulation science.
| Formulation Strategy | Components | Suitability | Notes |
| Co-solvent Formulation 1 | DMSO, Tween 80, Saline | In vivo injections | A common formulation for preclinical studies. |
| Co-solvent Formulation 2 | DMSO, PEG300, Tween 80, Saline | In vivo injections | Offers another option with a different co-solvent system. |
| Suspension Formulation | Carboxymethyl cellulose sodium (CMC Na) in water | Oral administration | Creates a uniform suspension for oral dosing.[4] |
| Complexation Formulation | Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | In vivo injections | Enhances solubility through molecular encapsulation. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Injection
This protocol is based on a common formulation for poorly water-soluble compounds.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add saline dropwise while vortexing to reach the final desired concentration.
Example for a 1 mg/mL final concentration:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of Saline
Protocol 2: Preparation of a Suspension for Oral Administration
-
Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose sodium (CMC Na) in distilled water. Heat gently and stir until a clear, viscous solution is formed. Let it cool to room temperature.
-
Weigh the required amount of solid this compound.
-
Gradually add the 0.5% CMC Na solution to the this compound powder while triturating or vortexing to create a uniform suspension.
Protocol 3: Preparation of a Cyclodextrin Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Stir until the SBE-β-CD is fully dissolved.
-
Prepare a stock solution of this compound in DMSO.
-
Slowly add the this compound DMSO stock solution to the SBE-β-CD solution while vortexing. This allows for the formation of the inclusion complex.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Effect of pH on the solubility of this compound.
References
- 1. This compound | C24H32O2 | CID 9863342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IRX4204;NRX194204;VTP 194204 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing AGN194204 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of AGN194204 (also known as IRX4204) for various cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the Retinoid X Receptors (RXRs), with high affinity for RXRα, RXRβ, and RXRγ subtypes.[1][2][3] It is crucial to note that this compound is an RXR agonist , not a Retinoic Acid Receptor (RAR) antagonist; it is reported to be inactive against RARs.[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[4][5] Upon activation by an agonist like this compound, these heterodimers bind to specific DNA response elements to modulate the transcription of target genes, leading to a range of biological effects such as cell growth inhibition, apoptosis, and anti-inflammatory responses.[1][2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 3. RAR/RXR | DC Chemicals [dcchemicals.com]
- 4. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
AGN194204 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AGN194204 in long-term experiments.
Troubleshooting Guides
This section offers solutions to common stability issues encountered during the handling and use of this compound.
Issue: Precipitate Formation in Aqueous Solutions
If you observe precipitation of this compound in your experimental buffer or media, consider the following troubleshooting steps.
-
Workflow for Troubleshooting Precipitation:
IRX4204 In Vivo Dose-Finding Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting in vivo dose-finding studies with IRX4204, a selective Retinoid X Receptor (RXR) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IRX4204?
A1: IRX4204 is a highly potent and selective agonist of the Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as Nurr1, to regulate gene transcription. This regulation influences various cellular processes, including inflammation, cell growth, differentiation, and survival.[1][2] IRX4204's selectivity for RXRs over Retinoic Acid Receptors (RARs) is a key feature, which is believed to contribute to its safety profile.
Q2: What are the known in vivo effects of IRX4204 in different disease models?
A2: IRX4204 has demonstrated efficacy in a range of preclinical in vivo models, including:
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model, IRX4204 treatment has been shown to significantly attenuate disease severity.[3][4]
-
Parkinson's Disease (PD): In a 6-hydroxydopamine (6-OHDA) rat model of PD, oral administration of IRX4204 has been shown to improve motor function and protect dopaminergic neurons.[1][3][5]
-
Alzheimer's Disease (AD): In a transgenic mouse model of AD (TgCRND8), IRX4204 treatment has been reported to improve cognitive function and reduce neuropathology.[5]
-
Cancer: In a patient-derived xenograft (PDX) model of HER2-positive breast cancer, IRX4204 has been shown to inhibit tumor growth.[2]
Q3: What is a suitable vehicle for in vivo administration of IRX4204?
A3: For oral gavage administration in rodent cancer models, sesame oil has been successfully used as a vehicle for IRX4204. For intraperitoneal injections in EAE studies, a vehicle control was used, though the exact composition is not specified in the provided search results. It is recommended to consult specific publications for detailed vehicle preparation protocols.
Q4: How should IRX4204 be prepared for in vivo studies?
A4: The preparation of IRX4204 for in vivo administration will depend on the chosen route and vehicle. As a small molecule, it may require solubilization in a suitable solvent before being suspended or dissolved in the final vehicle. For oral gavage in sesame oil, the compound would be suspended in the oil at the desired concentration. For intraperitoneal injections, it would likely be dissolved in a small amount of a solvent like DMSO and then diluted in a vehicle such as saline or PBS, though specific solubility and stability testing is recommended.
Troubleshooting Guides
Issue 1: Variability in EAE disease scores after IRX4204 treatment.
-
Possible Cause 1: Inconsistent Immunization. The induction of EAE is a critical step and variability in the preparation of the MOG₃₅₋₅₅ emulsion or the administration of pertussis toxin can lead to inconsistent disease development.
-
Troubleshooting Step: Ensure thorough emulsification of MOG₃₅₋₅₅ in Complete Freund's Adjuvant (CFA). Administer a consistent volume and concentration of the emulsion and pertussis toxin to each animal.
-
-
Possible Cause 2: Improper Drug Administration. Inconsistent intraperitoneal injection technique can lead to variable drug exposure.
-
Troubleshooting Step: Ensure all personnel are properly trained in intraperitoneal injection techniques in mice. Use a consistent volume for injection and ensure the needle is correctly placed in the peritoneal cavity.
-
-
Possible Cause 3: Animal Health Status. Underlying health issues in the animals can affect their response to both EAE induction and treatment.
-
Troubleshooting Step: Closely monitor the health of the animals before and during the experiment. House animals in a specific pathogen-free (SPF) environment.
-
Issue 2: Lack of significant motor improvement in the 6-OHDA rat model of Parkinson's disease.
-
Possible Cause 1: Incomplete Nigrostriatal Lesion. The extent of the 6-OHDA-induced lesion is critical for observing a clear motor deficit and a therapeutic effect of IRX4204.
-
Troubleshooting Step: Verify the accuracy of the stereotaxic injections. Confirm the concentration and stability of the 6-OHDA solution. Post-mortem histological analysis of tyrosine hydroxylase (TH) staining in the substantia nigra and striatum is essential to confirm the extent of the lesion.
-
-
Possible Cause 2: Inadequate Drug Exposure. Insufficient oral absorption or incorrect gavage technique can lead to suboptimal drug levels in the brain.
-
Troubleshooting Step: Ensure proper oral gavage technique to deliver the full dose to the stomach. Consider pharmacokinetic studies to confirm brain penetration of IRX4204 at the administered dose.
-
-
Possible Cause 3: Timing of Treatment Initiation. The timing of treatment initiation relative to the 6-OHDA lesion may influence the observed efficacy.
Quantitative Data Summary
Table 1: IRX4204 Dose-Response in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Dose (µ g/mouse/day , IP) | Key Findings | Reference |
| 50 | Significantly reduces EAE symptoms. | [6] |
| 100 | Dose-dependent reduction in EAE severity. | [6] |
| 200 | Profound attenuation of clinical scores. | [6] |
Table 2: IRX4204 Dosing in a Rat Model of Parkinson's Disease (6-OHDA)
| Dose (mg/kg/day, Oral) | Key Findings | Reference |
| 10 | Improves motor asymmetry and protects dopaminergic neurons. | [1][3][5] |
Table 3: IRX4204 Dose-Response in a HER2-Positive Breast Cancer Patient-Derived Xenograft (PDX) Model
| Dose (mg/kg, Oral) | Key Findings | Reference |
| 3 | Dose-dependent decrease in tumor growth. | [2] |
| 10 | Significant decrease in tumor growth rate. | [2] |
| 20 | Dose-dependent decrease in tumor growth. | [2] |
Table 4: IRX4204 Dosing in a Phase 1 Clinical Trial for Parkinson's Disease
| Dose (mg/day, Oral) | Key Findings | Reference |
| 5 | Well-tolerated. | [7] |
| 10 | Well-tolerated. | [7] |
| 20 | Treatment suspended in some patients due to decreased leukocytes. | [7] |
Experimental Protocols
Protocol 1: Dose-Finding Study of IRX4204 in the EAE Mouse Model of Multiple Sclerosis
1. Animal Model:
-
Species: C57BL/6 mice.
-
Sex: Female.
-
Age: 8-12 weeks.
2. EAE Induction:
-
On day 0, immunize mice subcutaneously with 100 µL of an emulsion containing 200 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin in PBS intraperitoneally (IP) on day 0 and day 2 post-immunization.
3. IRX4204 Treatment:
-
Beginning on day 3 post-immunization, administer IRX4204 or vehicle control daily via IP injection.
-
Prepare IRX4204 at concentrations to deliver 50, 100, or 200 µg per mouse.
-
The vehicle control should be the same as that used to prepare the IRX4204 solution.
4. Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund state.
-
-
Record body weight daily.
-
At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination. Spleen and lymph nodes can be harvested for immunological analysis (e.g., flow cytometry for T cell populations).
Protocol 2: Efficacy Study of IRX4204 in the 6-OHDA Rat Model of Parkinson's Disease
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Weight: 200-250 g.
2. 6-OHDA Lesioning:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 8 µg of 6-hydroxydopamine (6-OHDA) in 4 µL of 0.02% ascorbic acid in saline into the right medial forebrain bundle.
-
The coordinates for injection are typically determined based on a rat brain atlas.
3. IRX4204 Treatment:
-
Three days post-lesion, begin daily oral gavage administration of IRX4204 (10 mg/kg) or vehicle for 21 days.[1][3]
4. Behavioral Assessment:
-
Two weeks after the 6-OHDA lesion, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.). Record contralateral rotations for at least 30 minutes.
-
Other behavioral tests such as the cylinder test for limb use asymmetry can also be performed.
5. Post-mortem Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) on sections of the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
Visualizations
Caption: IRX4204 activates RXR, leading to gene transcription modulation.
Caption: Workflow for an in vivo EAE study with IRX4204.
References
AGN194204 Experiments: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving AGN194204 (also known as IRX4204), a selective Retinoid X Receptor (RXR) agonist. Inconsistent experimental outcomes can arise from various factors, and this guide aims to address common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, selective RXR agonist.[1][2] It binds to and activates RXRs (RXRα, RXRβ, and RXRγ), which are nuclear receptors that form heterodimers with other nuclear receptors like RARs, PPARs, and VDR.[3][4] This activation leads to changes in gene expression that can induce cell differentiation, decrease cell proliferation, and promote apoptosis in certain cancer cells.[5] Notably, this compound is reported to be inactive against Retinoic Acid Receptors (RARs).[1][2]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to reduced potency:
-
Compound Stability and Storage: this compound solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
-
Solubility Issues: Poor aqueous solubility can limit the effective concentration of the compound in your culture medium.[6] Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media.[2] For in vivo studies, specific formulations using agents like PEG300, Tween 80, or corn oil may be necessary to improve solubility and bioavailability.[2]
-
Cell Line Specificity: The effects of this compound can be highly dependent on the cell line being used. For instance, breast cancer cell lines with higher expression of RXR-α have shown greater sensitivity to the antiproliferative effects of this compound.[3] It is crucial to characterize the RXR expression levels in your experimental model.
-
Serum Interactions in Culture Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. While no specific interactions for this compound are reported, it is a factor to consider, and consistency in serum batches is recommended.
Q3: My in vivo study with this compound is showing high variability in tumor growth inhibition. What are the potential reasons?
Inconsistent results in animal studies can stem from:
-
Formulation and Administration: As an orally administered compound, its absorption and bioavailability can be variable.[2][6] Ensure a consistent and appropriate vehicle is used for administration, such as those suggested in the literature (e.g., in corn oil).[2]
-
Animal Model and Tumor Heterogeneity: The genetic background of the animal model and the inherent heterogeneity of tumors can lead to varied responses.
-
Dosing and Schedule: Ensure the dosing regimen (e.g., 30-60 mg/kg daily) is consistent and based on established protocols for your specific animal model.[2]
Troubleshooting Inconsistent Experimental Results
Problem 1: High background signal in luciferase reporter assays for RXR activity.
-
Possible Cause: Contamination of the control sample or high endogenous RXR activity in the cell line.
-
Solution:
Problem 2: Lack of apoptotic induction in cancer cell lines where it is expected.
-
Possible Cause: The primary effect of this compound in your specific cell line might be senescence or cell cycle arrest rather than apoptosis.[9]
-
Solution:
Problem 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in drug metabolism, bioavailability, and the tumor microenvironment.
-
Solution:
Data Presentation
Table 1: Binding Affinity and Potency of this compound for RXR Subtypes
| RXR Subtype | Kd (nM) | EC50 (nM) |
| RXRα | 0.4 | 0.2 |
| RXRβ | 3.6 | 0.8 |
| RXRγ | 3.8 | 0.08 |
Data sourced from MedChemExpress and InvivoChem.[1][2]
Table 2: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line / Assay Type | Concentration Range | Observed Effect |
| RAW264.7 Macrophages | 0-100 nM | Inhibition of nitric oxide and IL-6 release.[1][2] |
| SK-BR-3 Human Breast Cancer Cells | 1 µM | Induction of apoptosis.[1][2] |
| T47D Breast Cancer Cells | 100 nM | Slight inhibition of proliferation.[3] |
| MDA-MB-468 Breast Cancer Cells | 100 nM | 70% inhibition of cell growth.[3] |
| HER2-positive Breast Cancer Cells | 1 µM | Induction of senescence and increased secretion of IL-6, IL-8, and/or GROα.[9] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight at 37°C.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 nM). Prepare a stock solution in DMSO and dilute it in the culture medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Assess cell proliferation using a suitable method, such as an SRB assay or by staining with DAPI and counting nuclei.[8][9]
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., p21, p53) overnight at 4°C.[8] Follow this with incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system.
Protocol 3: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use an appropriate animal model (e.g., female A/J mice for lung cancer studies).[2]
-
Tumor Implantation: Implant tumor cells or use a relevant cancer model.
-
Treatment Formulation: Prepare this compound for oral administration, for example, in a vehicle of 1% Tween80/4% DMSO/95% PBS or corn oil.[2][9]
-
Administration: Administer this compound orally at the desired dose (e.g., 30-60 mg/kg) daily for the specified duration (e.g., 15 weeks).[2]
-
Monitoring: Measure tumor size regularly and monitor the health of the animals.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., IHC for Ki-67 and cleaved caspase 3).[9]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 3. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Localization of Retinoid X Receptor α Coincides with Loss of Retinoid Responsiveness in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for AGN194204 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for AGN194204 treatment in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your experimental design and interpretation.
Troubleshooting Guides
Effective optimization of this compound incubation time requires careful consideration of potential experimental hurdles. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death across all concentrations, including controls | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Suboptimal Cell Health: Cells may have been unhealthy prior to treatment (e.g., high passage number, contamination). 3. Prolonged Incubation: The incubation time may be too long, leading to nutrient depletion and accumulation of toxic metabolites. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% DMSO). 2. Ensure Healthy Cell Culture: Use low passage number cells, regularly check for contamination, and ensure optimal growth conditions.[1] 3. Optimize Incubation Duration: Test shorter incubation time points (e.g., 12, 24, 48 hours). For longer incubations (>48 hours), consider replenishing the media with fresh this compound.[2] |
| No observable effect of this compound at any concentration or time point | 1. Inactive Compound: The this compound stock solution may have degraded. 2. Low Target Expression: The cell line used may not express sufficient levels of Retinoid X Receptors (RXRs). 3. Insufficient Incubation Time: The incubation time may be too short for the biological effect to manifest. 4. Suboptimal Assay Conditions: The assay used to measure the effect may not be sensitive enough or performed at the wrong time point. | 1. Verify Compound Activity: Use a new vial of this compound or test its activity in a positive control cell line known to respond. 2. Confirm Target Expression: Verify RXR expression in your cell line via qPCR or Western blot. 3. Extend Incubation Time: Test longer incubation periods (e.g., 48, 72, 96 hours). Some cellular responses to nuclear receptor agonists can be slow.[3] 4. Optimize Assay Protocol: Ensure the chosen assay is appropriate for the expected biological outcome and optimize its parameters (e.g., substrate incubation time). |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Evaporation of media from the outer wells of the plate. 3. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. | 1. Improve Seeding Technique: Ensure a single-cell suspension and use proper plating techniques to achieve a uniform cell monolayer.[4] 2. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells. Ensure proper humidity in the incubator.[4] 3. Calibrate Pipettes: Regularly calibrate pipettes and use appropriate pipetting techniques. |
| Effect of this compound plateaus at a suboptimal level | 1. Receptor Saturation: The concentration of this compound may be sufficient to saturate all available RXRs. 2. Cellular Resistance Mechanisms: Cells may develop mechanisms to counteract the effects of this compound over time. 3. Limited Downstream Signaling Capacity: The cellular machinery downstream of RXR may be the limiting factor. | 1. Confirm with Dose-Response: Ensure a full dose-response curve has been generated to confirm saturation. 2. Time-Course Analysis: Analyze the effect at different time points to see if the response diminishes over time. 3. Investigate Downstream Targets: Measure the expression or activity of known downstream targets of RXR signaling. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical starting incubation time for this compound treatment? | Based on published studies, a common starting point for in vitro experiments with this compound is 24 to 72 hours.[5] However, the optimal time can vary significantly depending on the cell type and the specific biological endpoint being measured. |
| How does the mechanism of action of this compound influence the choice of incubation time? | This compound is a Retinoid X Receptor (RXR) agonist.[6] RXRs are nuclear receptors that function as transcription factors, regulating gene expression. As this process involves changes in gene transcription and subsequent protein synthesis, a longer incubation time (e.g., 24-72 hours) is often required to observe significant phenotypic changes compared to inhibitors of cell surface receptors or enzymes. |
| Should the cell culture medium be changed during a long incubation period with this compound? | For incubation times exceeding 48 hours, it is advisable to refresh the medium containing this compound.[2] This ensures that the concentration of the compound remains stable and that essential nutrients are not depleted, which could otherwise affect cell health and introduce variability into the results. |
| How do I determine the optimal cell seeding density for my incubation time experiment? | The optimal cell seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent by the final time point.[1] A preliminary experiment testing different seeding densities over the planned time course is recommended. |
| Can the incubation time affect the IC50 value of this compound? | Yes, the incubation time can significantly impact the calculated IC50 value. Generally, longer incubation times may result in lower IC50 values as the compound has more time to exert its biological effects. It is crucial to select an incubation time where the IC50 value has stabilized to ensure reproducible results.[2] |
Experimental Protocols
Protocol for Determining Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol provides a framework for determining the optimal incubation time of this compound for a cell viability endpoint.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., MTS, resazurin, or a luminescence-based assay)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 18-24 hours to allow for cell attachment and recovery.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
Prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the this compound dilutions and controls to the appropriate wells.
-
Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours).
-
-
Incubation:
-
Incubate the plates at 37°C and 5% CO₂ for the designated time periods.
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
3. Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point.
-
The optimal incubation time is typically the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as an RXR agonist.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
issues with AGN194204 delivery in animal models
Welcome to the technical support center for AGN194204. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as IRX4204 or NRX194204, is an orally active and selective agonist for the Retinoid X Receptors (RXRs), with high affinity for RXRα, RXRβ, and RXRγ isoforms.[1][2][3] It is inactive against Retinoic Acid Receptors (RARs).[3] this compound exerts anti-inflammatory and anticarcinogenic effects by forming heterodimers with other nuclear receptors, thereby modulating the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[2]
Q2: What are the common applications of this compound in animal models?
This compound has been utilized in various preclinical animal models to investigate its therapeutic potential. Key application areas include:
-
Oncology: Studies have demonstrated its efficacy in reducing tumor growth and metastasis in mouse models of lung and breast cancer.[2][4]
-
Neuroinflammation: It has been shown to ameliorate disease severity in murine models of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE).[5]
-
Nephrology: Research indicates its potential to reduce renal injury in rat models of chronic glomerulonephritis.[6]
Q3: Is this compound orally bioavailable?
Q4: What are the recommended storage conditions for this compound?
For solid this compound, storage at -20°C for up to 3 years is recommended. In solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Challenges
Problem: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles?
Solution: this compound is a poorly water-soluble compound, requiring non-aqueous or co-solvent systems for dissolution. The choice of vehicle is critical and depends on the route of administration.
Recommended Formulations:
-
Oral Administration:
-
Suspension in 0.5% Carboxymethylcellulose Sodium (CMC-Na): This is a common method for oral gavage. To prepare, a stock solution in DMSO can be diluted with the CMC-Na solution.
-
Corn Oil: A stock solution in DMSO can be mixed with corn oil.[1]
-
Sesame Oil: Used in some in vivo studies for oral gavage.[4]
-
PEG300, Tween 80, and ddH₂O: A multi-component system involving a DMSO stock solution.[1]
-
-
Intravenous/Intraperitoneal Injection:
Table 1: Summary of Reported this compound Formulations for Animal Studies
| Route of Administration | Vehicle Components | Example Ratio/Concentration | Reference |
| Oral Gavage | DMSO, PEG300, Tween 80, ddH₂O | Not specified | [1] |
| Oral Gavage | DMSO, Corn Oil | Not specified | [1] |
| Oral Gavage | 0.5% CMC-Na | Example: 2.5 mg/mL final concentration | [1] |
| Oral Gavage | Sesame Oil | Not specified | [4] |
| Intravenous/Intraperitoneal | DMSO, Tween 80, Saline | 10 : 5 : 85 | [1] |
| Intravenous/Intraperitoneal | DMSO, PEG300, Tween 80, Saline | 10 : 40 : 5 : 45 | [1] |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage (0.5% CMC-Na)
-
Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile, purified water. Stir until fully dissolved and the solution is clear.
-
Prepare this compound Stock (Optional but recommended): Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Formulate the Suspension:
-
If using a DMSO stock, add the stock solution to the 0.5% CMC-Na vehicle.
-
If using solid this compound, weigh the required amount and add it to the 0.5% CMC-Na solution.
-
-
Homogenize: Vigorously vortex or sonicate the mixture to ensure a uniform and stable suspension.
-
Pre-administration: Always vortex the suspension immediately before each administration to ensure homogeneity.
Issue 2: Inconsistent Efficacy or Suspected Low Bioavailability
Problem: I am observing high variability in tumor growth inhibition between animals receiving the same oral dose of this compound. What could be the cause?
Solution: Inconsistent results with orally administered this compound can stem from several factors related to its formulation and administration.
Potential Causes and Troubleshooting Steps:
-
Inhomogeneous Suspension: this compound may not be uniformly suspended in the vehicle, leading to inaccurate dosing.
-
Troubleshooting: Ensure the suspension is thoroughly mixed before drawing each dose. Continuous stirring or vortexing between administrations is recommended.
-
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration, causing stress and affecting the animal's health and the experimental outcome.
-
Troubleshooting: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes and verify correct placement in the esophagus before dispensing the dose.
-
-
Vehicle-Related Effects: The chosen vehicle could affect the absorption of this compound or have its own biological effects.
-
Troubleshooting: Include a vehicle-only control group in your study to assess any effects of the formulation itself. Consider trying an alternative vehicle if inconsistencies persist.
-
-
Metabolism and Excretion: While specific data for this compound is limited, rapid metabolism or excretion could lead to low bioavailability.
-
Troubleshooting: If oral delivery proves to be unreliable, consider an alternative route of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism and ensure more consistent systemic exposure.
-
Issue 3: Adverse Events in Treated Animals
Problem: My animals are showing signs of distress or toxicity after this compound administration. How can I determine the cause?
Solution: Adverse events can be caused by the compound itself or by the delivery vehicle. It is crucial to differentiate between these possibilities.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle to monitor for any vehicle-induced toxicity. Common vehicles like DMSO and PEG can have their own toxicities, especially at higher concentrations.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation in your animal model.
-
Monitor for Clinical Signs: Observe animals closely for signs of toxicity such as weight loss, lethargy, changes in grooming, or signs of pain.
-
Review Literature on Vehicle Toxicity: Be aware of the known side effects of the solvents you are using. For example, high concentrations of DMSO can cause inflammation and other adverse reactions.
-
Consider Alternative Formulations/Routes: If toxicity is observed and attributed to the vehicle, explore alternative formulations with better safety profiles. If the compound itself appears to be toxic at the effective dose, a different delivery strategy that might allow for lower doses (e.g., targeted delivery) could be considered, though this is a more advanced and complex approach.
Visualizations
References
- 1. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. io-therapeutics.com [io-therapeutics.com]
Technical Support Center: AGN194204 and Western Blotting
This technical support center provides troubleshooting guidance for researchers utilizing Western blotting to study the effects of AGN194204. As this compound is a small molecule agonist, this guide focuses on the detection of its primary targets, the Retinoid X Receptors (RXRs), and downstream signaling proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its protein targets?
This compound (also known as IRX4204) is an orally active, selective agonist for Retinoid X Receptors (RXRs).[1] It binds with high affinity to RXRα, RXRβ, and RXRγ.[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs), to regulate gene expression involved in cell growth, differentiation, and survival.[2][3] this compound has shown potential in anti-inflammatory and anti-cancer applications.[1][4]
Q2: Can I detect this compound directly using a Western blot?
No, Western blotting is a technique used to detect proteins. This compound is a small molecule and cannot be detected using this method. Instead, Western blotting is used to measure the expression levels of its target proteins (RXRα, RXRβ, RXRγ) or other proteins in the signaling pathway that may be affected by this compound treatment.
Q3: Why am I seeing non-specific bands in my Western blot for RXR proteins?
Non-specific binding is a common issue in Western blotting and can be caused by several factors. These include suboptimal primary or secondary antibody concentrations, insufficient blocking, inadequate washing, or issues with your sample preparation.[5][6][7] The troubleshooting guide below provides detailed steps to address this issue.
Troubleshooting Guide: Non-Specific Binding in RXR Western Blots
This guide addresses common causes of non-specific bands when performing a Western blot for RXR proteins in the context of this compound research.
Issue: Multiple unexpected bands are appearing on my blot.
This is a classic sign of non-specific antibody binding. Here are several potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to it binding to proteins other than the target.[5][7] Perform a dot blot or a titration experiment to determine the optimal antibody concentration. Start with the dilution recommended on the antibody datasheet and prepare a series of further dilutions to test. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to other proteins in the lysate.[6] To test for this, run a control blot that includes all steps except for the incubation with the primary antibody.[6] If bands still appear, your secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species. |
| Insufficient Blocking | Incomplete blocking of the membrane allows for non-specific binding of both primary and secondary antibodies.[7] Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[6] You can also try different blocking agents. While 5% non-fat dry milk in TBST is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can interfere with the detection of phosphorylated target proteins.[6] |
| Inadequate Washing | Insufficient washing will not remove all unbound antibodies, leading to high background and non-specific bands.[6][7] Increase the number of washes (e.g., 4-5 washes of 5 minutes each) and ensure you are using a sufficient volume of wash buffer (TBST) to fully cover the membrane with gentle agitation.[5] You can also increase the detergent concentration (Tween-20) in your wash buffer to 0.1%.[5] |
| Protein Overload | Loading too much protein onto the gel can lead to "bleed-over" between lanes and can increase the likelihood of non-specific antibody binding.[5] Reduce the amount of protein loaded per lane. A typical range is 20-40 µg of total protein from cell lysates. |
| Presence of Protein Degradation Products | If you see bands at a lower molecular weight than your target protein, it may be due to protein degradation by proteases.[5] Ensure that you add a sufficient amount of protease inhibitors to your lysis buffer and always keep your samples on ice. |
Experimental Protocols
Recommended Starting Parameters for RXR Western Blot
| Parameter | Recommendation |
| Protein Loading | 20-40 µg of total cell lysate |
| Gel Percentage | 10% SDS-PAGE |
| Membrane Type | PVDF or Nitrocellulose |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody Dilution | As per manufacturer's datasheet (typically 1:1000) |
| Primary Antibody Incubation | Overnight at 4°C |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) |
| Washing Steps | 3 x 5 minutes in TBST |
| Secondary Antibody Dilution | As per manufacturer's datasheet (typically 1:2000 - 1:5000) |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Detection | Enhanced Chemiluminescence (ECL) |
Detailed Western Blot Protocol for RXR Protein Detection
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound as required by your experimental design.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per well of a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane in methanol for 30 seconds prior to transfer.
-
Perform the transfer at 100V for 1 hour or at 30V overnight at 4°C.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against your RXR target (e.g., anti-RXRα), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General Western blot workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. arp1.com [arp1.com]
- 6. biossusa.com [biossusa.com]
- 7. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Enhancing AGN194204 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using AGN194204, a selective retinoid X receptor (RXR) agonist, in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as IRX4204) is an orally active and selective agonist for the retinoid X receptors (RXRs), with high affinity for RXRα, RXRβ, and RXRγ.[1] It is inactive against retinoic acid receptors (RARs).[1] As a selective RXR agonist, this compound modulates gene transcription by forming heterodimers with other nuclear receptors, thereby influencing critical cellular processes such as proliferation, differentiation, and apoptosis.[1]
Q2: We are observing diminished efficacy of this compound in our cancer cell line. What are the potential general mechanisms of resistance to targeted therapies?
A2: Resistance to targeted cancer therapies can be intrinsic (pre-existing) or acquired (developed after drug exposure).[2] Common mechanisms include:
-
Alterations in the drug target: Mutations in the target protein can prevent the drug from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[3]
-
Increased drug efflux: Cancer cells may increase the expression of transporter proteins that pump the drug out of the cell.
-
Changes in the tumor microenvironment: Interactions between tumor cells and surrounding cells, like fibroblasts, can promote drug resistance.[3]
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.
Q3: Are there specific documented cases where this compound is effective in cell lines resistant to other therapies?
A3: Yes, studies have shown that this compound is effective in HER2-positive breast cancer cell lines that have developed resistance to standard anti-HER2 therapies. Specifically, this compound significantly inhibits the growth of trastuzumab and lapatinib-resistant HER2-positive breast cancer cell lines such as JIMT-1 and HCC1954.[4][5] This suggests that HER2 expression may be a biomarker for predicting a positive response to this compound, even in the context of resistance to other HER2-targeted agents.[4][5]
Q4: How can the efficacy of this compound be improved in these resistant HER2-positive breast cancer cell lines?
A4: The efficacy of this compound in anti-HER2 therapy-resistant breast cancer cell lines can be enhanced through combination therapy. This compound has been shown to have an additive or synergistic effect when combined with HER2-targeted monoclonal antibodies, tyrosine kinase inhibitors (TKIs), and antibody-drug conjugates.[4][5] This suggests that a dual-targeting approach can be a valuable strategy to overcome resistance.
Troubleshooting Guide
This guide provides specific troubleshooting advice for researchers encountering resistance to this compound in their experiments, with a focus on the well-documented case of HER2-positive breast cancer.
| Problem | Possible Cause | Suggested Solution |
| This compound shows reduced anti-proliferative effects in our HER2-positive breast cancer cell line. | The cell line may have developed resistance to single-agent therapy through activation of compensatory signaling pathways. | Consider a combination therapy approach. Co-administer this compound with an anti-HER2 agent such as trastuzumab, lapatinib, or tucatinib.[4] |
| The cell line may not be dependent on the signaling pathway targeted by this compound alone for survival. | Confirm HER2 overexpression in your cell line, as this is a potential biomarker for this compound sensitivity.[4][5] | |
| Uncertainty about whether the combination of this compound and an anti-HER2 drug is synergistic or just additive. | The interaction between the two drugs can vary depending on the cell line and the specific drugs used. | Perform a drug synergy analysis using methods like the Combination Index (CI) or the SynergyFinder tool to quantify the interaction.[4] |
| Difficulty in designing an experiment to test for synergy between this compound and another drug. | Proper experimental design is crucial for accurately assessing drug synergy. | Use a matrix-based dosing schedule where you test multiple concentrations of each drug, both alone and in combination. This allows for a comprehensive analysis of the dose-response relationship. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in HER2-Positive and HER2-Negative Breast Cancer Cell Lines
| Cell Line | HER2 Status | Effect of this compound on Cell Growth |
| SkBr3 | Positive | Significant decrease in cell growth[4] |
| AU565 | Positive | Significant decrease in cell growth[4] |
| MDA-MB-361 | Positive | Significant decrease in cell growth[4] |
| HCC1419 | Positive | Significant decrease in cell growth[4] |
| JIMT-1 (Trastuzumab-resistant) | Positive | Significant decrease in cell growth[4][5] |
| HCC1954 (Lapatinib-resistant) | Positive | Significant decrease in cell growth[4][5] |
| MDA-MB-231 | Negative | No change in cell growth[4] |
| HCC70 | Negative | No change in cell growth[4] |
| HCC1143 | Negative | No change in cell growth[4] |
| MCF7 | Negative | No change in cell growth[4] |
Table 2: Summary of Synergistic Effects of this compound with Anti-HER2 Therapies
| Combination | Cell Line | Observed Effect |
| This compound + Trastuzumab | HER2-positive | Additive/Synergistic[4] |
| This compound + Lapatinib | HER2-positive | Additive/Synergistic[4] |
| This compound + Tucatinib | HER2-positive | Additive/Synergistic[4] |
| This compound + T-DM1 (Antibody-Drug Conjugate) | HER2-positive | Additive/Synergistic[4] |
Experimental Protocols
Protocol 1: Assessing the Anti-proliferative Effect of this compound
-
Cell Seeding: Plate breast cancer cell lines in appropriate multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 7 days).
-
Cell Viability Assay: Determine the number of viable cells using a suitable method, such as a cell counter or a colorimetric assay (e.g., MTT, SRB).
-
Data Analysis: Plot cell growth curves and calculate IC50 values to determine the concentration of this compound that inhibits cell growth by 50%.
Protocol 2: Drug Synergy Analysis
-
Master Stock Preparation: Prepare master stock solutions of this compound and the anti-HER2 drug in complete media.
-
Combination Treatment: Create a dose-response matrix by mixing various concentrations of this compound with various concentrations of the anti-HER2 drug. Include controls for each drug alone and a vehicle control.
-
Cell Treatment and Incubation: Treat the seeded cells with the drug combinations and incubate for a defined period (e.g., 7 days).
-
Cell Counting: Determine the cell count for each treatment condition.
-
Synergy Calculation: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for assessing drug synergy.
Caption: Overcoming resistance with combination therapy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. Reversing Drug Resistance in Breast Cancer [news.engineering.pitt.edu]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy. [escholarship.org]
AGN194204 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of AGN194204. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: The primary recommended techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).
Q2: What is a typical purity specification for research-grade this compound?
A2: For research applications, the purity of this compound should ideally be ≥98%, as determined by HPLC. However, the required purity may vary depending on the specific experimental needs. For sensitive biological assays, higher purity (e.g., ≥99%) is recommended to avoid confounding results from impurities.
Q3: How should this compound be stored to ensure its stability?
A3: this compound is susceptible to degradation, particularly when exposed to light and elevated temperatures. It is recommended to store the solid compound at -20°C or lower in a tightly sealed container, protected from light. Solutions of this compound in organic solvents should be freshly prepared. If storage of solutions is necessary, they should be stored at -80°C for short periods.
Q4: What are the potential degradation pathways for this compound?
A4: Like other retinoids, this compound is susceptible to degradation through several pathways:
-
Oxidation: The polyene-like structure can be prone to oxidation, leading to the formation of various oxygenated derivatives.
-
Isomerization: Exposure to light or heat can cause isomerization of the double bonds in the molecule.
-
Hydrolysis: Under strongly acidic or basic conditions, ester or other labile functional groups, if present in impurities or the main compound, could be susceptible to hydrolysis.
Q5: What are some known or potential impurities associated with this compound?
A5: Impurities in this compound can originate from the synthetic process or from degradation. A list of potential process-related impurities and their characteristics is provided in the table below. These are crucial for accurate purity assessment and for troubleshooting unexpected experimental results.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before each run. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Inject a blank solvent run to identify the source of contamination. |
| Unexpected Peaks in the Chromatogram | - Presence of impurities or degradation products- Sample contamination | - Refer to the table of known impurities.- Perform forced degradation studies to identify potential degradation products.- Use LC-MS to identify the mass of the unknown peaks.- Ensure proper sample handling to avoid contamination. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Poor ionization of the analyte- Ion suppression from the matrix- Incorrect MS parameters | - Optimize the ionization source (e.g., ESI, APCI) and polarity (positive/negative ion mode).- Improve sample cleanup to remove interfering substances.- Optimize MS parameters such as capillary voltage, gas flow, and temperature. |
| Inaccurate Mass Measurement | - Instrument calibration drift | - Perform regular mass calibration of the instrument using a known standard. |
| Non-reproducible Fragmentation | - Inconsistent collision energy | - Optimize and standardize the collision energy for fragmentation analysis (MS/MS). |
Experimental Protocols
Proposed Stability-Indicating HPLC Method for this compound
This method is based on established protocols for similar retinoid compounds and is designed to separate this compound from its potential impurities and degradation products.[2][3][4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Acetonitrile and Water (1:1 v/v) to a final concentration of 0.1 mg/mL. |
Forced Degradation Study Protocol
To assess the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies are recommended.[2][3]
| Stress Condition | Procedure |
| Acid Hydrolysis | Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid this compound to 80°C for 48 hours. |
| Photolytic Degradation | Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. |
Data Presentation
Table 1: Quantitative Data Summary for this compound Quality Control
| Parameter | Typical Value/Range | Method |
| Purity | ≥ 98% | HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
Table 2: Potential Impurities of this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Potential Origin |
| AGN 194204 Impurity 1 | N/A | C₂₄H₃₂O₂ | 352.52 | Isomer |
| AGN 194204 Impurity 2 | 2374142-71-7 | C₂₄H₃₂O₂ | 352.52 | Synthesis-related |
| AGN 194204 Impurity 3 | 174366-01-9 | C₁₈H₂₆O | 258.41 | Synthesis precursor |
| AGN 194204 Impurity 4 | 220673-85-8 | C₁₉H₂₈O | 272.43 | Synthesis-related |
| AGN 194204 Impurity 5 | 220620-62-2 | C₁₉H₂₆O | 270.42 | Synthesis-related |
| AGN 194204 Impurity 6 | 41891-54-7 | C₁₁H₂₁O₅P | 264.26 | Reagent-related |
| AGN 194204 Impurity 7 | 20619-88-5 | C₂₄H₃₄ | 322.54 | Reduction product |
Data sourced from publicly available information from fine chemical suppliers.[1]
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: this compound Signaling Pathway.
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.unich.it [ricerca.unich.it]
Validation & Comparative
Validating AGN194204 Binding Affinity to RXR Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of AGN194204 to Retinoid X Receptor (RXR) isoforms (α, β, and γ) against other well-characterized RXR modulators, Bexarotene and 9-cis-Retinoic Acid. The information presented is supported by experimental data from primary research articles to assist in the evaluation and validation of this compound for research and drug development purposes.
Comparative Binding Affinity of RXR Modulators
The binding affinity of a ligand to its receptor is a critical parameter in drug discovery, indicating the strength of the interaction. This is commonly quantified by the dissociation constant (Kd) and the half-maximal effective concentration (EC50). A lower Kd value signifies a higher binding affinity. Similarly, a lower EC50 value indicates greater potency of the compound in eliciting a biological response.
The following table summarizes the reported binding affinities (Kd) and potencies (EC50) of this compound, Bexarotene, and 9-cis-Retinoic Acid for the three human RXR isoforms.
| Compound | RXR Isoform | Dissociation Constant (Kd) (nM) | Half-Maximal Effective Concentration (EC50) (nM) |
| This compound | RXRα | 0.4[1] | 0.2[1] |
| RXRβ | 3.6[1] | 0.8[1] | |
| RXRγ | 3.8[1] | 0.08[1] | |
| Bexarotene (LGD1069) | RXRα | Not explicitly found | 33[2] |
| RXRβ | Not explicitly found | 24[2] | |
| RXRγ | Not explicitly found | 25[2] | |
| 9-cis-Retinoic Acid | RXRα | ~1.2 (IC50) | Not explicitly found |
| RXRβ | Not explicitly found | Not explicitly found | |
| RXRγ | Not explicitly found | Not explicitly found |
Note: Direct Kd values for Bexarotene and 9-cis-Retinoic Acid across all isoforms were not consistently available in the reviewed literature. IC50 values, which represent the concentration of a ligand that displaces 50% of a radioligand, are provided where available and are indicative of binding affinity.
Experimental Protocols
The determination of binding affinity and functional potency is crucial for characterizing novel compounds. Below are the detailed methodologies employed in the key experiments cited for this compound, Bexarotene, and 9-cis-Retinoic Acid.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. These assays typically involve a radiolabeled ligand and a competitive, non-labeled ligand.
General Protocol for Competitive Radioligand Binding Assay:
A common method to determine the binding affinity (Ki) of a compound is through a competitive radioligand binding assay. This involves incubating a constant concentration of a radiolabeled ligand with the receptor in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Specific Protocol for 9-cis-Retinoic Acid Binding to RXRα:
The initial characterization of 9-cis-retinoic acid as an RXR ligand involved a nuclear receptor-dependent ligand trapping assay[3][4].
-
Receptor Expression: Human RXRα was expressed in E. coli and purified.
-
Radioligand: [³H]9-cis-retinoic acid was used as the radioligand.
-
Binding Assay:
-
Purified RXRα protein was incubated with [³H]9-cis-retinoic acid in a binding buffer.
-
To determine non-specific binding, a parallel set of incubations was performed in the presence of a large excess of unlabeled 9-cis-retinoic acid.
-
For competition assays, increasing concentrations of unlabeled test compounds were included in the incubation mixture.
-
-
Separation of Bound and Free Ligand: The reaction mixtures were filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The data were then analyzed using non-linear regression to determine the Kd or IC50 values.
Transcriptional Activation (Cotransfection) Assays
These assays measure the functional consequence of ligand binding, i.e., the activation of gene transcription by the ligand-receptor complex.
General Protocol for Luciferase Reporter Assay:
-
Cell Culture and Transfection: Mammalian cells (e.g., CV-1 or HEK293T) are cultured and then transiently transfected with two plasmids:
-
An expression vector encoding the full-length RXR isoform.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with RXR response elements (RXREs).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound, Bexarotene).
-
Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected control plasmid) to account for variations in transfection efficiency. The EC50 value is then determined from the dose-response curve.
Specific Protocol for Bexarotene (LGD1069) Transcriptional Activation:
The initial characterization of Bexarotene's activity on RXR isoforms was performed using a cotransfection assay in CV-1 cells[5].
-
Cell Line: CV-1 cells were used for the experiments.
-
Plasmids:
-
Expression plasmids for human RXRα, RXRβ, or RXRγ.
-
A reporter plasmid containing a luciferase gene driven by a promoter with a retinoid X response element (RXRE).
-
-
Transfection and Treatment: Cells were cotransfected with the respective RXR expression plasmid and the reporter plasmid. Subsequently, the cells were treated with varying concentrations of Bexarotene.
-
Luciferase Assay: After incubation, cell extracts were prepared, and luciferase activity was measured.
-
Analysis: The fold activation of transcription was calculated relative to vehicle-treated cells, and EC50 values were determined.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining binding affinity and the signaling pathway activated by an RXR agonist like this compound.
Caption: Workflow for determining this compound binding affinity.
Caption: RXR agonist (this compound) signaling pathway.
Conclusion
The available data indicates that this compound is a potent and selective agonist for all three RXR isoforms, with a particularly high affinity for RXRα.[1] When compared to Bexarotene and the endogenous ligand 9-cis-Retinoic Acid, this compound demonstrates comparable or superior potency in terms of its EC50 values. The detailed experimental protocols provided for the key binding and functional assays offer a basis for the replication and validation of these findings. The visualization of the experimental workflow and the RXR signaling pathway further aids in understanding the characterization and mechanism of action of this compound. This comparative guide serves as a valuable resource for researchers and drug development professionals in their assessment of this compound as a tool for studying RXR biology and as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is 9-cis-retinoic acid the endogenous ligand for the retinoic acid-X receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN194204: A Spotlight on Selectivity for Retinoid X Receptors
AGN194204 has emerged as a potent and highly selective agonist for the Retinoid X Receptors (RXRs), demonstrating a distinct preference for this nuclear receptor subtype over Retinoic Acid Receptors (RARs) and other members of the nuclear receptor superfamily. This selectivity profile, supported by binding affinity and functional assay data, positions this compound as a valuable tool for researchers investigating RXR-specific signaling pathways and as a potential therapeutic agent with a targeted mechanism of action.
This compound, also known as IRX4204, exhibits high-affinity binding to all three RXR subtypes: RXRα, RXRβ, and RXRγ. In contrast, it is reported to be inactive against RARs, a crucial distinction from pan-agonists like 9-cis-retinoic acid which activate both RARs and RXRs.[1] This targeted activity minimizes the potential for off-target effects associated with RAR activation, offering a more precise approach to modulating RXR-mediated gene transcription.
Comparative Selectivity Profile
To provide a clear comparison of this compound's selectivity, the following table summarizes its binding affinity (Kd) and functional potency (EC50) alongside two other well-characterized RXR agonists: bexarotene and 9-cis-retinoic acid.
| Compound | Receptor Subtype | Binding Affinity (Kd, nM) | Functional Potency (EC50, nM) |
| This compound | RXRα | 0.4 | 0.2[1] |
| RXRβ | 3.6[1] | 0.8[1] | |
| RXRγ | 3.8[1] | 0.08[1] | |
| RARs | Inactive[1] | >10000[2] | |
| Bexarotene | RXRα | - | 33[2] |
| RXRβ | - | 24[2][3] | |
| RXRγ | - | 25[2][3] | |
| RARs | - | >10000[2] | |
| 9-cis-Retinoic Acid | RXRs (isoforms) | 3.8 - 12[4] | - |
| RARs (isoforms) | 0.5 - 27[4] | - |
Note: A comprehensive, directly comparable dataset for all three compounds against a full panel of nuclear receptors (including VDR, TR, LXR, FXR, and PPARs) is not available in the public domain. The data presented is compiled from available sources.
Bexarotene, another synthetic RXR agonist, also displays significant selectivity for RXRs over RARs, with a reported selectivity of over 300-fold.[3] However, at higher concentrations, it may exhibit some RAR activity. In contrast, the natural RXR ligand, 9-cis-retinoic acid, demonstrates high affinity for both RAR and RXR subtypes.[4]
Experimental Methodologies
The determination of nuclear receptor selectivity involves a combination of binding and functional assays. Below are detailed outlines of the typical experimental protocols used.
Nuclear Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known ligand for binding to a specific nuclear receptor.
Objective: To determine the binding affinity (Ki or Kd) of a test compound for a nuclear receptor.
Principle: A constant concentration of a high-affinity radioligand and the nuclear receptor are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Protocol:
-
Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor is expressed and purified.
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain the stability and activity of the receptor. An example for the Androgen Receptor assay includes 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, and 0.01% Triton X-100, at pH 7.2.[5]
-
Reaction Setup: In a 384-well plate, the purified receptor, a known concentration of a suitable radioligand (e.g., [3H]-DHT for the Androgen Receptor), and serial dilutions of the test compound are added.[5]
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[6]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved through methods like filtration or scintillation proximity assay (SPA).[7]
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve.
Nuclear Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Objective: To determine the functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound.
Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor. Upon activation by a ligand, the nuclear receptor binds to the response element and drives the expression of the reporter gene, which can be quantified.
Detailed Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with an expression plasmid for the nuclear receptor and a reporter plasmid containing a luciferase gene downstream of a nuclear receptor response element.[8] A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.[8]
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a specific period (e.g., 14-16 hours) to allow for receptor activation and reporter gene expression.[8]
-
Cell Lysis: The cells are lysed to release the reporter enzymes.
-
Luminescence Measurement: The activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) is measured using a luminometer after the addition of their respective substrates.[8]
-
Data Analysis: The reporter gene activity is normalized to the control reporter activity. The fold activation is calculated relative to a vehicle control. The EC50 or IC50 values are determined by plotting the fold activation against the log concentration of the test compound.
Nuclear Receptor Signaling Pathway
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. The general signaling pathway is initiated by the binding of a ligand to the receptor's ligand-binding domain (LBD).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bexarotene | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
A Comparative Guide to AGN194204 and Bexarotene in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Retinoid X Receptor (RXR) agonists, AGN194204 (also known as IRX4204) and bexarotene, based on their performance in preclinical cancer models. Both compounds leverage the RXR pathway to exert anti-tumor effects, but their distinct selectivity profiles and mechanisms warrant a detailed comparison for researchers designing future studies.
Overview and Mechanism of Action
Both this compound and bexarotene are synthetic retinoids that function as agonists for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a crucial role in regulating gene transcription related to cell growth, differentiation, and apoptosis.[1][2] They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[1] The activation of these complexes by an RXR agonist can modulate the expression of target genes, leading to anti-cancer effects.
Bexarotene (Targretin®) is a third-generation retinoid approved for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4][5] It selectively activates RXRs, and upon binding, induces the formation of RXR homodimers or heterodimers.[1][5] This activation can inhibit the proliferation of tumor cells and induce apoptosis.[1][2][5] However, bexarotene's activation of RXR/LXR heterodimers can lead to side effects like hyperlipidemia.[5]
This compound (IRX4204) is a highly selective RXR agonist that is reported to be inactive against RARs.[6] Its high affinity and selectivity for RXRα, RXRβ, and RXRγ suggest a more targeted engagement of RXR-mediated pathways.[6] This specificity may offer a different therapeutic window and side-effect profile compared to bexarotene. Studies have shown that this compound has anti-inflammatory and anticarcinogenic properties, inducing apoptosis in lung and breast cancer cells and inhibiting pancreatic cancer cell proliferation.[6][7]
Caption: Generalized signaling pathway for RXR agonists like this compound and bexarotene.
Comparative Efficacy Data in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, comparing the anti-cancer activity of this compound and bexarotene.
Table 1: Receptor Binding and Activation
| Compound | Receptor Subtype | Binding Affinity (Kd or Ki) | Activation (EC50) | Selectivity |
| This compound | RXRα | 0.4 nM (Kd)[6] | 0.2 nM[6] | Inactive against RARs[6] |
| RXRβ | 3.6 nM (Kd)[6] | 0.8 nM[6] | ||
| RXRγ | 3.8 nM (Kd)[6] | 0.08 nM[6] | ||
| Bexarotene | RXRα | 30.5 nM (Ki)[8] | 33 nM[9] | >300-fold selective for RXR over RAR[9] |
| RXRβ | 16.4 nM (Ki)[8] | 24 nM[9] | ||
| RXRγ | 19.7 nM (Ki)[8] | 25 nM[9] |
Table 2: In Vitro Anti-Cancer Activity
| Cancer Type | Cell Line | Compound | Concentration | Effect |
| Breast Cancer | SK-BR-3 | This compound | 1 µM | Induces apoptosis[6] |
| MDA-MB-468 | This compound | 100 nM | ~70% growth inhibition[10] | |
| T47D | This compound | 100 nM | Slight growth inhibition[10] | |
| HER2+ (various) | IRX4204 (this compound) | 1 µM | Induces apoptosis and cellular senescence[11] | |
| Hut78 (CTCL) | Bexarotene | 100 nM | 85% reduction in cell proliferation[5] | |
| Pancreatic Cancer | MIA PaCa-2, BxPC-3 | This compound | >10 nM | Inhibits proliferation; 10-100x more effective than RAR-selective retinoids[7] |
| Embryonic Carcinoma | NT2 | Bexarotene | Not specified | Reduces drug resistance, makes cells sensitive to Cisplatin[12] |
| Adult T-cell Leukemia | Patient PBMCs | Bexarotene | 10 µM | Increased apoptosis from 17.9% to 37.8% in sensitive cells[13] |
Table 3: In Vivo Anti-Cancer Activity
| Cancer Model | Animal Model | Compound | Dosage & Administration | Key Findings |
| Lung Cancer | A/J Mice (VC-induced) | This compound | 30-60 mg/kg, oral, daily | Reduced tumor number and size; reduced total tumor volume by 64-81%[6] |
| Lung Cancer | A/J Mice (VC-induced) | Bexarotene | Gavage, 12 weeks | Inhibited tumor multiplicity and volume; reduced progression of adenoma to adenocarcinoma by ~50%[14] |
| HER2+ Breast Cancer | MMTV-ErbB2 Mouse | IRX4204 (this compound) | Not specified | Significantly decreased tumor growth rate[11] |
| NSCLC | A427 Xenograft | Bexarotene | Not specified | Combination with EGFR-TKI produced superior growth inhibition compared to either agent alone[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols for key experiments cited in this guide.
A. Cell Proliferation Assay (MTT/SRB)
-
Objective: To determine the effect of this compound or bexarotene on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7, MIA PaCa-2) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.[16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, bexarotene) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ atmosphere.[16]
-
Quantification (SRB Method): After incubation, cells are fixed with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB) solution. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 490 nm).[5] The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
-
B. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a test compound in a living animal model.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., A427 NSCLC cells) is injected subcutaneously into the flank of each mouse.[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mg).[17]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound (e.g., bexarotene) is administered via a clinically relevant route, such as oral gavage, at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[11]
-
References
- 1. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Bexarotene - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Bexarotene, RXR agonist (ab141025) | Abcam [abcam.co.jp]
- 9. Bexarotene | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 10. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RXR agonist, Bexarotene, effectively reduces drug resistance via regulation of RFX1 in embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of lung cancer progression by bexarotene in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AGN194204 and Tamibarotene Efficacy in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two nuclear receptor modulators, AGN194204 and tamibarotene. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for future research and development.
Introduction
This compound and tamibarotene are two synthetic retinoids that exert their biological effects through the modulation of nuclear receptor signaling. While both are related to vitamin A derivatives, they target distinct receptor families, leading to different downstream effects and therapeutic applications. This compound is a selective retinoid X receptor (RXR) agonist, while tamibarotene is a selective retinoic acid receptor alpha (RARα) agonist. This guide presents a comparative overview of their efficacy based on available preclinical and clinical data.
Mechanism of Action
This compound (IRX4204) is a potent and selective agonist for retinoid X receptors (RXRα, RXRβ, and RXRγ) and is reported to be inactive against retinoic acid receptors (RARs)[1][2][3]. RXRs form heterodimers with various other nuclear receptors, including RARs, peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs), thereby regulating a wide array of genes involved in cell proliferation, differentiation, and apoptosis[2][4]. The activation of RXRs by this compound can lead to antineoplastic, immunoregulatory, and neuroprotective activities[5].
Tamibarotene (AM80, SY-1425) is a synthetic retinoid that specifically targets the retinoic acid receptor alpha (RARα) and beta (RARβ) with higher affinity than all-trans retinoic acid (ATRA)[6][7][8]. In the context of acute promyelocytic leukemia (APL), which is often characterized by a PML-RARα fusion protein, tamibarotene induces the differentiation of leukemic promyelocytes into mature granulocytes[6][8]. More recently, its therapeutic potential is being explored in other hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) where RARA overexpression is observed[9][10][11].
Preclinical Efficacy Data
The following tables summarize the available preclinical data for this compound and tamibarotene across various cancer models.
Table 1: Preclinical Efficacy of this compound
| Cancer Type | Model | Endpoint | Results | Reference |
| Breast Cancer | T47D cells | Proliferation Inhibition | Slight inhibition at 100 nmol/l | [12] |
| Breast Cancer | MDA-MB-468 cells (RXR-α overexpressing) | Proliferation Inhibition | 70% growth inhibition | [12] |
| Breast Cancer | SK-BR-3 cells | Apoptosis Induction | Induced apoptosis at 1 µM | [1] |
| Lung Cancer | A/J mouse model | Tumor Reduction | 64% to 81% reduction in total tumor volume | [1][2][4] |
| Chronic Glomerulonephritis | Rat model | Renal Injury Reduction | Significantly reduced albuminuria and glomerulosclerosis | [13] |
Table 2: Preclinical Efficacy of Tamibarotene
| Cancer Type | Model | Endpoint | Results | Reference |
| Acute Promyelocytic Leukemia (APL) | NB-4 cells | Differentiation Induction | ~10-fold more potent than ATRA | [14] |
| Multiple Myeloma | Myeloma cells & HUVECs | Growth Inhibition | Slight inhibition of myeloma cells, remarkable inhibition of VEGF-stimulated HUVECs | [15] |
| HTLV-I-infected T-cell lines | - | Growth Inhibition & Apoptosis | Marked growth inhibition, G1 phase arrest, and apoptosis induction | [15] |
| Acute Myeloid Leukemia (AML) | RARA-high preclinical models | Sensitivity | Demonstrated sensitivity in RARA-high models | [9][10] |
Clinical Efficacy Data
Clinical trials have provided valuable insights into the efficacy of tamibarotene, particularly in hematological malignancies. Data for this compound in clinical settings is less extensive in the public domain.
Table 3: Clinical Efficacy of Tamibarotene
| Indication | Trial Phase | Combination Therapy | Key Efficacy Endpoint | Results | Reference |
| Relapsed/Refractory APL | Phase II | Monotherapy | Overall Response Rate (ORR) | 64% | [16] |
| Newly Diagnosed APL (High-Risk) | JALSG-APL204 (RCT) | Maintenance vs. ATRA | 7-year Relapse-Free Survival | 93% (vs. 84% for ATRA) | [14] |
| Newly Diagnosed AML (RARA-positive, unfit for chemo) | Phase II | Azacitidine | Complete Remission (CR) / CR with incomplete hematologic recovery (CRi) Rate | 61% | [9][10] |
| Higher-Risk MDS (RARA-positive) | Phase III (SELECT-MDS-1) | Azacitidine | Complete Remission (CR) Rate | 23.8% (vs. 18.8% for placebo + azacitidine; not statistically significant) | [17][18][19][20] |
Experimental Protocols
In Vitro Cell Proliferation Assay (for this compound)
-
Cell Lines: T47D and MDA-MB-468 human breast cancer cells.
-
Methodology: Cells were seeded in appropriate culture medium. After attachment, cells were treated with varying concentrations of this compound or vehicle control. Cell proliferation was assessed after a defined period (e.g., 72 hours) using methods such as MTT assay or by measuring BrdU incorporation to determine the percentage of cells in the S-phase of the cell cycle.[12]
In Vivo Tumor Xenograft Study (for this compound)
-
Animal Model: A/J mice were used to model lung cancer.
-
Methodology: Tumorigenesis was induced in the mice. The animals were then randomized into treatment and control groups. The treatment group received daily oral administration of this compound (e.g., 30-60 mg/kg). The control group received a vehicle. After a specified treatment period (e.g., 15 weeks), the mice were euthanized, and their lungs were examined for tumor number, size, and total tumor volume.[1][4]
In Vitro Differentiation Assay (for Tamibarotene)
-
Cell Line: NB-4, a human APL cell line.
-
Methodology: NB-4 cells were cultured in a suitable medium and treated with different concentrations of tamibarotene or ATRA. The differentiation of the cells into mature granulocytes was assessed after a few days of incubation by measuring the expression of cell surface markers like CD11b and CD11c using flow cytometry or by morphological evaluation of stained cytospin preparations.[14]
Clinical Trial Protocol (SELECT-MDS-1 for Tamibarotene)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Newly diagnosed patients with higher-risk myelodysplastic syndrome (HR-MDS) and RARA overexpression.
-
Intervention: Patients were randomized (2:1) to receive either tamibarotene in combination with azacitidine or placebo plus azacitidine. Tamibarotene was administered orally, and azacitidine was given via intravenous or subcutaneous injection.
-
Primary Endpoint: The primary outcome measure was the rate of complete remission (CR).[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 4. io-therapeutics.com [io-therapeutics.com]
- 5. Facebook [cancer.gov]
- 6. What is the mechanism of Tamibarotene? [synapse.patsnap.com]
- 7. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Tamibarotene used for? [synapse.patsnap.com]
- 9. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. io-therapeutics.com [io-therapeutics.com]
- 14. Tamibarotene shows strong results in high-risk APL patients | PM360 [pm360online.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tamibarotene Fails to Deliver in Phase 3 MDS Trial | Docwire News [docwirenews.com]
- 18. onclive.com [onclive.com]
- 19. ashpublications.org [ashpublications.org]
- 20. xtalks.com [xtalks.com]
- 21. Tamibarotene Plus Azacitidine in Participants With Newly Diagnosed RARA-positive Higher-Risk Myelodysplastic Syndrome [ctv.veeva.com]
A Comparative Analysis of the Selective RXR Agonist AGN194204 and the Pan-Agonist 9-cis-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic retinoid X receptor (RXR) agonist, AGN194204 (also known as IRX4204), and the naturally occurring pan-agonist, 9-cis-retinoic acid. While both compounds are pivotal tools in the study of nuclear receptor signaling, their distinct receptor activation profiles lead to different biological activities. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and 9-cis-retinoic acid, including binding affinities and potency in functional assays. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Receptor Binding Affinity (Kd) and Potency (EC50)
| Compound | Receptor Subtype | Binding Affinity (Kd) (nM) | Potency (EC50) (nM) | Selectivity |
| This compound | RXRα | 0.4 | 0.2 | Selective for RXRs |
| RXRβ | 3.6 | 0.8 | ||
| RXRγ | 3.8 | 0.08 | ||
| RARs | Inactive | >10,000 | ||
| 9-cis-Retinoic Acid | RXRα | Not consistently reported | ~100 | Pan-agonist for RARs and RXRs |
| RXRβ | Not consistently reported | ~200 | ||
| RXRγ | Not consistently reported | ~140 | ||
| RARα | Not consistently reported | ~191 | ||
| RARβ | Not consistently reported | ~50 | ||
| RARγ | Not consistently reported | ~45 |
Table 2: Comparative Cellular Effects
| Effect | This compound | 9-cis-Retinoic Acid | Notes |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines.[1] | Potent inducer of apoptosis in leukemia and other cancer cells.[2] | 9-cis-retinoic acid has been shown to be more potent than all-trans-retinoic acid in inducing apoptosis in certain cancer cell lines.[2][3] |
| Cell Proliferation Inhibition | Inhibits proliferation of cancer cells, including breast and lung cancer.[1] | Inhibits proliferation of various cancer cell lines, including neuroblastoma and breast cancer.[1][4] | 9-cis-retinoic acid has been observed to be 5- to 10-fold more potent than all-trans-retinoic acid in its antiproliferative activity in some models.[4] |
| Gene Transcription | Activates transcription through RXR homodimers and permissive heterodimers (e.g., with PPAR, LXR). | Activates transcription through both RAR/RXR heterodimers and RXR homodimers. | The ability of 9-cis-retinoic acid to activate both RAR and RXR pathways leads to a broader range of regulated genes. |
Signaling Pathways
This compound and 9-cis-retinoic acid initiate their cellular effects by binding to and activating specific nuclear receptors, leading to the regulation of target gene expression. Their differing receptor specificities result in the activation of distinct signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare the activity of nuclear receptor agonists like this compound and 9-cis-retinoic acid.
Nuclear Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity (Kd) of a compound for a specific nuclear receptor.
Objective: To quantify the affinity of this compound and 9-cis-retinoic acid for RXR and RAR subtypes.
Principle: This is a competitive binding assay where a constant concentration of a radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) competes with increasing concentrations of an unlabeled test compound (this compound or 9-cis-retinoic acid) for binding to the receptor. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (an indicator of binding affinity) can then be calculated from the IC50 value.
Materials:
-
Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs).
-
Radiolabeled ligand: [3H]9-cis-retinoic acid.
-
Unlabeled ligands: this compound, 9-cis-retinoic acid.
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds (this compound and 9-cis-retinoic acid).
-
In a 96-well plate, add the binding buffer, a fixed concentration of the purified receptor LBD, and a fixed concentration of the radiolabeled ligand to each well.
-
Add the diluted unlabeled test compounds to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled competitor (non-specific binding).
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Transfer the contents of each well to a filter plate to separate the receptor-bound ligand from the free ligand.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
- 1. 9-Cis-Retinoic Acid Induces Growth Inhibition in Retinoid-Sensitive Breast Cancer and Sea Urchin Embryonic Cells via Retinoid X Receptor α and Replication Factor C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior effect of 9-cis retinoic acid (RA) compared with all-trans RA and 13-cis RA on the inhibition of clonogenic cell growth and the induction of apoptosis in OCI/AML-2 subclones: is the p53 pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential induction of apoptosis by all-trans-retinoic acid and N-(4-hydroxyphenyl)retinamide in human head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of IRX4204: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo specificity of IRX4204, a potent and highly selective second-generation Retinoid X Receptor (RXR) agonist, with other relevant compounds. The information is compiled from preclinical and clinical studies to assist researchers in evaluating IRX4204 for their specific research needs.
Introduction to IRX4204
IRX4204 is a clinical-stage therapeutic agent that demonstrates high affinity and selectivity for RXRs.[1] It is designed to be inactive against Retinoic Acid Receptors (RARs), a key feature distinguishing it from other rexinoids and retinoids.[2][3] Its mechanism of action involves the activation of RXR heterodimers, which play a crucial role in regulating gene expression related to inflammation, cell differentiation, and survival.[4][5] IRX4204 has shown promise in various preclinical models of neurodegenerative diseases and cancer.[1][3][6][7][8][9]
Comparative Analysis of In Vivo Specificity
To assess the specificity of IRX4204, this guide compares its known in vivo effects with two other compounds: Bexarotene, a first-generation RXR agonist, and Tamibarotene, an RAR-selective agonist.
On-Target and Off-Target Effects
The following table summarizes the key on-target and off-target effects of IRX4204, Bexarotene, and Tamibarotene observed in in vivo studies. This comparison highlights the superior specificity of IRX4204 for the RXR pathway.
| Compound | Primary Target | Key In Vivo On-Target Effects (Evidence from Animal Models/Clinical Trials) | Known In Vivo Off-Target Effects/Side Effects |
| IRX4204 | RXR Agonist | - Ameliorates disease in Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis.[4][5] - Reduces loss of dopaminergic neurons in the 6-OHDA rat model of Parkinson's disease.[10] - Inhibits tumor growth in breast cancer models.[3] - Promotes myelin repair.[7][8] - Modulates immune responses by promoting Treg and inhibiting Th17 cell differentiation.[4][5][6] | - Reversible suppression of Thyroid-Stimulating Hormone (TSH).[6][10] - Mild to moderate reversible increases in triglycerides.[6][10] - Mild to moderate reversible leukopenia.[6][10] |
| Bexarotene | RXR Agonist | - Approved for the treatment of cutaneous T-cell lymphoma (CTCL).[11][12] - Shows efficacy in some preclinical cancer models.[13] - Reduces amyloid plaque in an Alzheimer's disease mouse model.[14] | - Hyperlipidemia and hypertriglyceridemia due to activation of the permissive RXR-LXR heterodimer.[12] - Hypothyroidism resulting from crossover activity with the thyroid hormone receptor (TR).[12] - Cutaneous toxicity.[11] - Binds to and acts as an antagonist for PPARγ.[14] |
| Tamibarotene | RARα/β Agonist | - Approved in Japan for the treatment of acute promyelocytic leukemia (APL).[15][16][17] - Shows efficacy in preclinical models of Alzheimer's disease by reducing amyloid-β deposition.[15] - Reduces inflammatory cytokines in a rat EAE model.[15] - Synergistic anti-myeloma effects with glucocorticoids.[18] | - Retinoic acid syndrome (less frequent than with all-trans retinoic acid).[16][17] - Skin irritation or dryness.[19] - Headache, nausea, fatigue.[19] |
Signaling Pathway of IRX4204
The following diagram illustrates the proposed signaling pathway of IRX4204, emphasizing its selective activation of RXR and subsequent downstream effects.
Caption: IRX4204 selectively activates RXR in the nucleus.
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic efficacy of IRX4204 in a mouse model of multiple sclerosis.
Animal Model: C57BL/6 mice.[4][20]
Induction of EAE:
-
Active EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[4][20]
-
Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.[4][20]
-
Passive EAE: Encephalitogenic CD4+ T cells skewed towards a Th17 phenotype are adoptively transferred into recipient mice.[4]
Treatment Protocol:
-
IRX4204 is administered daily via intraperitoneal (IP) injection at specified doses (e.g., 50, 100, or 200 µg).[4]
-
Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset).[20]
Assessment:
-
Clinical scores are recorded daily to assess disease severity (e.g., tail limpness, paralysis).
-
Histological analysis of the spinal cord is performed to evaluate inflammation and demyelination.
-
Flow cytometry analysis of immune cells from the periphery (spleen) and central nervous system is conducted to assess T cell populations (e.g., Th1, Th17, Tregs).[4]
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of IRX4204 in a rat model of Parkinson's disease.
Animal Model: Sprague-Dawley rats.[21]
Induction of Parkinson's Disease Model:
-
Animals are anesthetized, and a unilateral stereotactic injection of 6-OHDA is administered into the medial forebrain bundle (MFB) or the striatum.[21][22][23][24] This neurotoxin specifically destroys dopaminergic neurons.[24]
Treatment Protocol:
-
IRX4204 is administered orally once daily.[1]
-
The treatment duration and dosage are determined based on the study design.
Assessment:
-
Behavioral Testing: Rotational behavior is assessed following the administration of a dopamine agonist (e.g., apomorphine) to quantify the motor deficit.[21]
-
Immunohistochemistry: Post-mortem analysis of brain tissue is performed to quantify the survival of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Measurement of dopamine levels in the striatum.
Experimental Workflow for Assessing In Vivo Specificity
The following diagram outlines a general experimental workflow for comparing the in vivo specificity of IRX4204 with an alternative compound.
Caption: Workflow for in vivo specificity comparison.
Conclusion
The available in vivo data from preclinical and clinical studies strongly support the high specificity of IRX4204 for the Retinoid X Receptor. Its distinct pharmacological profile, characterized by potent on-target effects and a manageable side-effect profile compared to less selective compounds like Bexarotene, makes it a promising candidate for further investigation in various therapeutic areas. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. io-therapeutics.com [io-therapeutics.com]
- 7. Io Therapeutics, Inc., presented data from studies of IRX4204, the company’s phase II clinical development stage, highly selective third generation RXR nuclear receptor agonist compound, supporting its potential use for prevention and treatment of normal aging-related neurodegeneration, Parkinson’s disease, and Alzheimer’s disease - BioSpace [biospace.com]
- 8. Io Therapeutics, Inc., presented data from studies of [globenewswire.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. neurology.org [neurology.org]
- 11. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles of bexarotene in the prevention, treatment and anti-drug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Bexarotene as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. INNOVIVE Pharmaceuticals Receives FDA Fast Track Designation for Tamibarotene for the Treatment of Acute Promyelocytic Leukemia - BioSpace [biospace.com]
- 18. Synergistic interactions between the synthetic retinoid tamibarotene and glucocorticoids in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. conductscience.com [conductscience.com]
- 24. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of AGN194204: A Guide to Selectivity and Cross-Reactivity with Alternative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGN194204, a selective Retinoid X Receptor (RXR) agonist, with other signaling pathways and alternative RXR modulators. The information presented herein is intended to assist researchers in evaluating the specificity and potential off-target effects of this compound in preclinical and clinical research. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
This compound is a potent and selective agonist for the Retinoid X Receptors (RXRα, RXRβ, and RXRγ), which are nuclear receptors that play a crucial role in regulating gene transcription involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.[1] As a "rexinoid," this compound is designed to selectively target RXRs, distinguishing it from pan-agonists that also activate Retinoic Acid Receptors (RARs). This selectivity is critical for minimizing the side effects associated with RAR activation.
Primary Signaling Pathway of this compound
This compound exerts its biological effects by binding to the ligand-binding domain of RXRs. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). The specific gene targets and subsequent cellular responses depend on the cellular context and the available heterodimer partners.
Figure 1: Simplified signaling pathway of this compound through RXR activation.
Selectivity Profile of this compound
The selectivity of a pharmacological agent is paramount to its therapeutic potential and safety profile. This compound has been characterized as a highly selective RXR agonist with negligible activity towards RARs.
| Receptor Subtype | Binding Affinity (Kd) (nM) | Functional Activity (EC50) (nM) |
| RXRα | 0.4[1] | 0.2[1] |
| RXRβ | 3.6[1] | 0.8[1] |
| RXRγ | 3.8[1] | 0.08[1] |
| RARs | Inactive[1] | Inactive[1] |
Table 1: Binding affinities and functional activities of this compound for RXR subtypes.
While data on the cross-reactivity of this compound with a broad panel of other nuclear receptors and signaling pathways is limited in publicly available literature, its high potency for RXRs and inactivity at RARs suggest a favorable selectivity profile within the retinoid receptor family. Further comprehensive screening against a wider array of targets would be necessary to fully elucidate its off-target interaction landscape.
Comparison with Alternative RXR Agonists
Bexarotene and LG100268 are other well-characterized RXR agonists. While direct head-to-head comparative studies with this compound are scarce, a comparison of their reported activities provides valuable context.
| Compound | RXRα (EC50, nM) | RXRβ (EC50, nM) | RXRγ (EC50, nM) | RAR Activity |
| This compound | 0.2[1] | 0.8[1] | 0.08[1] | Inactive[1] |
| Bexarotene | 25 | 28 | 20 | Inactive |
| LG100268 | 3 | 4 | 4 | Inactive |
Table 2: Comparison of functional potencies of different RXR agonists. Data for Bexarotene and LG100268 are compiled from various sources and may not be directly comparable due to different experimental conditions.
Potential Cross-Reactivity and Off-Target Effects
The primary mechanism of potential cross-reactivity for RXR agonists lies in their ability to form heterodimers with other nuclear receptors. Activation of these heterodimeric pathways can lead to a broad range of biological effects, some of which may be considered off-target depending on the therapeutic indication.
-
RXR/PPAR Pathway: this compound has been shown to potentiate the effects of PPAR ligands, suggesting a functional interaction with this pathway.
-
RXR/LXR Pathway: Activation of this pathway is associated with the regulation of cholesterol metabolism and lipogenesis.
-
RXR/FXR Pathway: This pathway is involved in bile acid homeostasis.
Furthermore, studies on the downstream effects of this compound have shown an impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In certain breast cancer cell lines, this compound treatment led to the inhibition of epidermal growth factor receptor (EGFR) and c-met, resulting in reduced levels of the downstream signaling proteins ERK1 and ERK3.
Figure 2: Potential cross-reactivity of this compound with other signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other RXR agonists are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kd) of a test compound for a specific receptor.
Figure 3: Workflow for a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: Prepare cell membranes expressing the target RXR subtype.
-
Reaction Mixture: In a microplate, combine the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-9-cis-retinoic acid) and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity (e.g., EC50) of a compound by quantifying the transcription of a reporter gene under the control of a specific response element.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with two plasmids: an expression vector for the desired human RXR subtype and a reporter plasmid containing a luciferase gene downstream of an RXR response element (RXRE). A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the luminescence of both the experimental (Firefly) and control (Renilla) luciferases using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent and highly selective RXR agonist with demonstrated efficacy in various preclinical models. Its selectivity for RXRs over RARs represents a significant advantage in minimizing potential side effects. While its primary signaling pathway is well-defined, a comprehensive understanding of its cross-reactivity with other nuclear receptors and signaling pathways requires further investigation. This guide provides a framework for researchers to evaluate this compound in the context of its known selectivity and potential off-target effects, and offers detailed protocols for key in vitro assays to facilitate further research.
References
A Head-to-Head Comparison of Rexinoids in Breast Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various rexinoids—a class of synthetic molecules that activate retinoid X receptors (RXRs)—and their performance in preclinical breast cancer models. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and workflows.
Rexinoids have emerged as a promising class of agents for cancer therapy and prevention due to their ability to induce cell differentiation, inhibit proliferation, and promote apoptosis.[1] They exert their effects by binding to and activating RXRs, which are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs), to regulate gene expression.[1][2] This guide offers a comparative analysis of several key rexinoids that have been evaluated in the context of breast cancer.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for various rexinoids, including their binding affinities for RXRs, effects on cell proliferation, and in vivo efficacy in breast cancer models.
Table 1: Rexinoid Binding Affinity and Potency
| Rexinoid | Receptor Target | Binding Affinity (Kd) | Potency (EC50) | Cell Line/System | Reference |
| Bexarotene (LGD1069) | RXR | 21-36 nM | 20-28 nM (RXRα,β,γ activation) | CV-1 cells | [3] |
| LG100268 | RXR | 3 nM | 3-4 nM (RXRα,β,γ activation) | CV-1 cells | [3] |
| V-125 | RXRα | Not Reported | 14 nM (RXRα activation) | Not Specified | [4] |
| UAB30 | RXR | Not Reported | ~120 nM (RXR activation) | 293T cells | [5] |
| Rexinoid 4 | RXRα | 1.21 µM | 22 nM (RXRα activation) | HEK-293 cells | [6] |
| Rexinoid 7 | RXRα | 1.33 µM | Not Reported | Not Specified | [6] |
| Rexinoid 8 | RXRα | 1.81 µM | Not Reported | Not Specified | [6] |
Table 2: In Vitro Efficacy of Rexinoids in Breast Cancer Cell Lines
| Rexinoid | Cell Line | Effect | Concentration | Result | Reference |
| Bexarotene | MDA-MB-231 | Prevention of drug resistance | Not Specified | Maintained chemosensitivity to paclitaxel, doxorubicin, and cisplatin | [7] |
| IRX4204 | HER2+ (SKBR3, AU565) | Inhibition of cell growth | 1 µM | Significant growth inhibition | [8] |
| UAB30 | MCF-7, SK-BR-3 | Inhibition of cell migration and invasion | 50 µM | Significant reduction in migration and invasion | [9] |
Table 3: In Vivo Efficacy of Rexinoids in Breast Cancer Animal Models
| Rexinoid | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Survival | Reference |
| Bexarotene | NMU-induced rat mammary carcinoma | Not Specified | 90% reduction in tumor burden | Not Reported | [4] |
| LG100268 | MMTV-neu mice | 30 mg/kg diet | Delayed tumor development | Not Reported | [3] |
| V-125 | MMTV-Neu mice | 80 mg/kg diet | 45% reduction in tumor size | Significantly increased | [4] |
| IRX4204 | MMTV-ErbB2 mice | 10 mg/kg, oral gavage, 5 days/week | 49% reduction in tumor growth rate | Not Reported | [8] |
| UAB30 | MNU-induced rat mammary carcinoma | 200 mg/kg diet | 60% decrease in cancer numbers | Not Reported | [5] |
| Rexinoid 11 | MNU-induced rat mammary carcinoma | 200 mg/kg diet | ~100% prevention of mammary cancers | Not Reported | [5] |
| Rexinoid 10 | MNU-induced rat mammary carcinoma | 200 mg/kg diet | 60-70% prevention of mammary cancers | Not Reported | [5] |
| Rexinoid 9 | MNU-induced rat mammary carcinoma | 200 mg/kg diet | 60-70% prevention of mammary cancers | Not Reported | [5] |
| Rexinoid 7 | MNU-induced rat mammary carcinoma | 200 mg/kg diet | 43% reduction in cancers | Not Reported | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies cited in this guide.
In Vitro Cell-Based Assays
-
Cell Lines: Commonly used human breast cancer cell lines include estrogen receptor-positive (ER+) lines like MCF-7 and HER2-overexpressing lines such as SK-BR-3 and AU565, as well as triple-negative breast cancer (TNBC) lines like MDA-MB-231.[7][8][9]
-
Proliferation and Viability Assays: Cell growth and viability are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Apoptosis Assays: The induction of apoptosis is often quantified by flow cytometry using Annexin V and propidium iodide (PI) staining or by measuring the activity of caspases, key enzymes in the apoptotic cascade.
-
Migration and Invasion Assays: The effect of rexinoids on cancer cell motility is evaluated using wound-healing assays and transwell invasion assays (e.g., Boyden chamber assays).[9]
In Vivo Animal Studies
-
Animal Models: Preclinical evaluation of rexinoids in breast cancer frequently utilizes carcinogen-induced models, such as the N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma model, which primarily develops ER+ tumors.[4][5] Genetically engineered mouse models (GEMMs) are also widely used, including the MMTV-neu and MMTV-PyMT models, which develop HER2-positive and triple-negative breast cancers, respectively.[3][10]
-
Drug Administration: Rexinoids are typically administered orally, either mixed in the diet or via oral gavage. Dosages and treatment durations vary depending on the specific rexinoid and the study design.[8]
-
Efficacy Evaluation: The primary endpoints for in vivo studies include tumor incidence, latency (time to tumor onset), tumor multiplicity (number of tumors per animal), and tumor volume.[4][5] Survival analysis is also a critical measure of efficacy.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of rexinoids in breast cancer.
Discussion and Future Directions
The preclinical data presented in this guide highlight the potential of various rexinoids in the management of breast cancer. While bexarotene is the most studied and only FDA-approved rexinoid for other indications, newer agents like LG100268, V-125, and IRX4204 have demonstrated improved potency and/or efficacy in preclinical models.[3][4][8] Notably, some newer rexinoids exhibit favorable toxicity profiles, a critical factor for their potential clinical translation, particularly in a chemopreventive setting.[4]
The mechanism of action of rexinoids in breast cancer is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of cell differentiation through the activation of RXR-mediated signaling pathways.[1][2] The ability of RXR to heterodimerize with a variety of other nuclear receptors allows for a broad range of biological effects. Furthermore, emerging evidence suggests that some rexinoids may have off-target effects, such as the inhibition of the Src signaling pathway by UAB30 and bexarotene, which could contribute to their anti-cancer activity.[9]
Despite the promising preclinical findings, the clinical development of rexinoids for breast cancer has been challenging. A phase II study of bexarotene in metastatic breast cancer showed limited efficacy.[11] Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to rexinoid therapy. Additionally, the evaluation of rexinoids in combination with other targeted therapies or immunotherapies holds promise for enhancing their therapeutic efficacy.
References
- 1. Retinoids and Rexinoids in Cancer Prevention: From Laboratory to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of a Tissue-Selective Rexinoid, UAB30, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The rexinoid V-125 reduces tumor growth in preclinical models of breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Defined Rexinoids and Their Efficacy in the Prevention of Mammary Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective retinoid X receptor agonist bexarotene (LGD1069, Targretin) prevents and overcomes multidrug resistance in advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Therapeutic Index of AGN194204
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of AGN194204 (also known as IRX4204), a selective Retinoid X Receptor (RXR) agonist. A direct quantitative therapeutic index (the ratio of the toxic dose to the therapeutic dose) for this compound is not publicly available. Therefore, this guide presents a comparative analysis of its preclinical efficacy and safety profile against the established RXR agonist, Bexarotene, to offer a qualitative and semi-quantitative assessment of its therapeutic window.
Data Presentation: Efficacy and Safety Profile
The following table summarizes the available quantitative data for this compound and its comparator, Bexarotene. This data is compiled from preclinical and clinical studies to facilitate a comparative assessment of their therapeutic potential and associated toxicities.
| Parameter | This compound (IRX4204) | Bexarotene (Targretin®) | Source(s) |
| Mechanism of Action | Selective RXR Agonist | RXR Agonist | [1][2] |
| Receptor Selectivity | High affinity for RXRs, inactive against RARs.[1] | Binds to RXRs, but may have some off-target effects.[3] | [1][3] |
| Preclinical Efficacy (Cancer Models) | - 49% reduction in tumor growth rate in MMTV-ErbB2 mouse model (10 mg/kg). - 44% reduction in tumor growth rate in HER2-positive PDX model (10 mg/kg).[4][5] | - Inhibition of tumor multiplicity and volume in mouse lung cancer models. - 90% reduction in tumor burden in ER+ NMU induced rat mammary tumor models.[6][7] | [4][5][6][7] |
| Clinical Efficacy | Currently in clinical trials for various indications including plaque psoriasis and oncology.[8] | Approved for cutaneous T-cell lymphoma (CTCL). - 45-55% response rate in advanced stage CTCL.[9] | [8][9] |
| Reported Adverse Effects (Clinical) | Reversible hypothyroidism, mild to moderate reversible hypertriglyceridemia, and mild to moderate reversible leukopenia.[8] | Central hypothyroidism, hypertriglyceridemia (often requiring lipid-lowering therapy), hypercholesterolemia, headache, asthenia, and leukopenia.[10][11] | [8][10][11] |
| Noted Toxicities (Preclinical) | Dose-related ocular cataracts in rats and dogs (milder than bexarotene). | Posterior subcapsular cataracts, testicular tubular degeneration in immature dogs, adrenal gland hypertrophy, and coagulopathy.[12] | [12] |
Experimental Protocols
In Vivo Efficacy Evaluation in a Syngeneic Mouse Model of HER2-Positive Breast Cancer (for this compound)
This protocol is a representative example of how the in vivo efficacy of this compound can be assessed.
1. Animal Model:
-
Syngeneic MMTV-ErbB2 recipient mice are used. Donor MMTV-ErbB2 transgenic mice provide the HER2-overexpressed mammary tumors for transplantation.[4]
2. Tumor Implantation:
-
HER2-overexpressed mammary tumors from donor mice are transplanted into the recipient mice.[4]
3. Treatment Protocol:
-
When palpable tumors form (typically 45 days post-transplant), mice are randomized into treatment groups.[4]
-
Treatment groups include:
4. Efficacy Assessment:
-
Tumor sizes are measured three times a week using calipers.[4]
-
Tumor growth rates are calculated and compared between the different treatment groups.[4]
-
At the end of the study (or when tumors reach a predetermined size), tumors are harvested for further analysis.
-
Immunohistochemical analysis of the tumors is performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase 3).[4]
5. Statistical Analysis:
-
Statistical significance of the differences in tumor growth rates between treatment groups is determined using appropriate statistical tests (e.g., ANOVA).[4]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: RXR signaling pathway activated by this compound.
Experimental Workflow for Evaluating Therapeutic Index
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bexarotene - Wikipedia [en.wikipedia.org]
- 3. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy. [escholarship.org]
- 6. Prevention of lung cancer progression by bexarotene in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Dose Escalation Study of Topical Bexarotene in Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What RXRs agonists are in clinical trials currently? [synapse.patsnap.com]
- 9. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 10. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DailyMed - TARGRETIN- bexarotene capsule, liquid filled [dailymed.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Synergistic Potential of AGN194204 in Chemotherapy: A Comparative Guide
The selective Retinoid X Receptor (RXR) agonist, AGN194204 (also known as IRX4204), has demonstrated a significant synergistic effect when combined with conventional chemotherapeutic agents in preclinical models of HER2-positive breast cancer. This guide provides a comprehensive comparison of the performance of this compound in combination with chemotherapy, supported by experimental data, detailed protocols, and an exploration of the underlying molecular pathways.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RXR agonists in oncology.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound with the chemotherapeutic agents paclitaxel and doxorubicin has been evaluated in HER2-positive breast cancer cell lines. The addition of this compound enhances the growth-inhibitory effects of these chemotherapy drugs, particularly in cancer cells with HER2 amplification. In contrast, HER2-normal breast cancer cell lines do not exhibit the same enhanced sensitivity to the combination therapy, suggesting that HER2 status may be a predictive biomarker for the efficacy of this treatment modality.[1]
In Vitro Synergy Data
The synergistic, additive, or antagonistic effects of drug combinations were quantified using the Combination Index (CI), calculated using the Chou-Talalay method with CompuSyn software. A log10(CI) value less than 0 indicates synergy, a value equal to 0 indicates an additive effect, and a value greater than 0 indicates antagonism.[1]
Table 1: Synergistic Effects of this compound with Chemotherapy in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Observation | Source |
| AU565 (HER2+) | Paclitaxel | 1 µM | Enhanced growth inhibition compared to chemotherapy alone. | [1] |
| SkBr3 (HER2+) | Paclitaxel | 1 µM | Enhanced growth inhibition compared to chemotherapy alone. | [1] |
| AU565 (HER2+) | Doxorubicin | 1 µM | Enhanced growth inhibition compared to chemotherapy alone. | [1] |
| SkBr3 (HER2+) | Doxorubicin | 1 µM | Enhanced growth inhibition compared to chemotherapy alone. | [1] |
| MCF7 (HER2-) | Paclitaxel & Doxorubicin | 1 µM | No significant enhancement of growth inhibition. | [1] |
| MDA-MB-231 (HER2-) | Paclitaxel & Doxorubicin | 1 µM | No significant enhancement of growth inhibition. | [1] |
Note: Specific Combination Index values for the chemotherapy combinations are detailed in the supplementary materials of the cited source.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound with chemotherapy.
Cell Culture and Reagents
-
Cell Lines: Human breast cancer cell lines AU565, SkBr3 (HER2-positive), MCF7, and MDA-MB-231 (HER2-negative) were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with 10% Fetal Bovine Serum (FBS).[2]
-
Drug Preparation: this compound (IRX4204), paclitaxel, and doxorubicin were dissolved in DMSO to create stock solutions.[1]
In Vitro Cell Viability and Synergy Analysis
This protocol is designed to assess the effect of drug combinations on cell proliferation and to quantify the nature of the interaction.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the chemotherapeutic agent, both individually and in combination. A vehicle-only control (DMSO) is included.
-
Incubation: The treated plates are incubated for 7 days.[1]
-
Cell Viability Measurement: Cell growth is assessed by counting the nuclei of the cells.[1]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The Combination Index (CI) is determined using CompuSyn software based on the Chou-Talalay method to assess synergy, additivity, or antagonism.[1]
In Vivo Tumor Growth Analysis
This protocol outlines the methodology for evaluating the efficacy of combination therapy in preclinical animal models.
-
Animal Models: Syngeneic mouse models using MMTV-ErbB2 transgenic mice and patient-derived xenograft (PDX) models with HER2-positive tumors were employed.[1]
-
Tumor Implantation: HER2-overexpressing mammary tumors are transplanted into the mammary fat pads of recipient mice.[3]
-
Treatment: Once palpable tumors form, mice are randomized into treatment groups and administered vehicle, this compound, the chemotherapeutic agent, or the combination therapy via oral gavage.[3]
-
Tumor Measurement: Tumor size is measured regularly (e.g., three times a week) using calipers.[3]
-
Data Analysis: Tumor growth rates are calculated and compared between the different treatment groups to determine the efficacy of the combination therapy.[3]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy in HER2-positive breast cancer is thought to be mediated through the modulation of several key cellular processes, including the induction of cellular senescence and the regulation of lipid metabolism.[1]
This compound, as an RXR agonist, can form heterodimers with other nuclear receptors like Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor (PPAR), which are known to regulate fatty acid synthesis.[1] The PI3K/Akt/mTOR and Ras/MAPK pathways are also implicated in the cellular response to RXR agonists and chemotherapy.[4][5] The induction of senescence by agents like doxorubicin has been shown to enhance the efficacy of other targeted therapies in breast cancer.[6] The combination of this compound with chemotherapy may therefore create a cellular state that is more susceptible to the cytotoxic effects of the chemotherapeutic agent.
Below is a diagram illustrating the potential signaling pathways involved in the synergistic interaction between this compound and chemotherapy.
Caption: Proposed signaling pathways in this compound and chemotherapy synergy.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the synergistic effects of this compound and chemotherapy.
Caption: Workflow for assessing this compound and chemotherapy synergy.
References
- 1. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Combinations of mTOR Inhibitors as Anticancer Strategies | Oncohema Key [oncohemakey.com]
- 6. Therapy-Induced Senescence Enhances the Efficacy of HER2-Targeted Antibody-Drug Conjugates in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AGN194204 and Bexarotene in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial outcomes and mechanistic profiles of two retinoid X receptor (RXR) agonists: AGN194204 (also known as IRX4204) and bexarotene. While bexarotene is an established therapy for Cutaneous T-Cell Lymphoma (CTCL), this compound is a newer, more selective agent with clinical data in other indications. This document aims to objectively present the available data to inform future research and drug development efforts.
Executive Summary
Bexarotene, a pan-RXR agonist, has demonstrated clinical efficacy in the treatment of both early and advanced-stage CTCL, leading to its approval for this indication. Clinical trials have established its response rates and safety profile, which includes notable side effects such as hyperlipidemia and hypothyroidism. This compound is a second-generation, highly selective RXR agonist designed to minimize off-target effects. While direct comparative clinical trials in CTCL are not available, data from studies in other cancers, such as prostate cancer, and preclinical models suggest a potential therapeutic window with a different safety profile. This guide synthesizes the available clinical and preclinical data for both compounds to facilitate a comparative assessment.
Data Presentation: Clinical Trial Outcomes
Bexarotene in Cutaneous T-Cell Lymphoma (CTCL)
The following tables summarize the clinical outcomes from pivotal trials of oral and topical bexarotene in patients with CTCL.
Table 1: Oral Bexarotene in Advanced-Stage (IIB-IVB) Refractory CTCL [1]
| Endpoint | 300 mg/m²/d (n=56) | >300 mg/m²/d (n=38) |
| Overall Response Rate (ORR) | 45% | 55% |
| - Complete Response (CR) | Not Reported | 13% |
| - Partial Response (PR) | Not Reported | Not Reported |
| Median Duration of Response | 299 days (projected) | Not Reported |
| Relapse Rate After Response | 36% | Not Reported |
Table 2: Oral Bexarotene in Early-Stage (IA-IIA) Refractory or Persistent CTCL [2]
| Initial Dose | 6.5 mg/m²/d (n=15) | 300 mg/m²/d (n=28) | >300 mg/m²/d (n=15) |
| Overall Response Rate (ORR) | 20% | 54% | 67% |
| Progressive Disease Rate | 47% | 21% | 13% |
Table 3: Topical Bexarotene Gel (1%) in Early-Stage (IA-IIA) Refractory or Persistent CTCL (Phase III) [3]
| Endpoint | Outcome (n=50) |
| Overall Response Rate (Physician's Global Assessment) | 44% |
| Overall Response Rate (Composite Assessment of Index Lesion Severity) | 46% |
| Overall Response Rate (Primary Endpoint Classification) | 54% |
This compound (IRX4204) in Oncology
Direct clinical trial data for this compound in CTCL is not publicly available. The following table summarizes outcomes from a Phase II trial in taxane-resistant, castration-resistant metastatic prostate cancer (CRPC).
Table 4: Oral this compound (20 mg/day) in Taxane-Resistant Metastatic CRPC (Phase II) [4][5]
| Endpoint | Outcome (n=23) |
| Patient Benefit (PFS >56 days, and/or 50% PSA decrease, and/or PR/CR) | 57% |
| Progression-Free Survival (PFS) > 56 days | 57% |
| Progression-Free Survival (PFS) > 112 days | 39% |
| Prostate-Specific Antigen (PSA) 50% Response | 13% |
| Objective Response Rate (RECIST) | 0% |
Experimental Protocols
Bexarotene Pivotal Trial in Advanced-Stage CTCL
-
Study Design: A multinational, open-label, single-agent, phase II-III trial.[1]
-
Patient Population: 94 patients with biopsy-confirmed, advanced-stage (IIB-IVB) CTCL that was refractory to at least one prior systemic therapy.[1]
-
Intervention: Patients received an initial oral dose of either 300 mg/m²/day or >300 mg/m²/day of bexarotene.[1]
-
Primary Endpoint: The overall response rate, defined as the percentage of patients achieving a complete or partial response based on a Primary End point Classification.[1]
-
Secondary Endpoints: Improvements in overall body-surface area involvement, index lesion surface area, adenopathy, cutaneous tumors, pruritus, and quality of life.[1]
This compound (IRX4204) Phase II Trial in Metastatic CRPC
-
Study Design: An open-label, single-arm, phase II clinical trial.[4][5]
-
Patient Population: 23 men with metastatic castration-resistant prostate cancer who had failed a taxane or declined chemotherapy, with an ECOG performance status of 0-2.[5]
-
Intervention: Patients received 20 mg of IRX4204 orally once daily.[4][5]
-
Primary Endpoint: To evaluate the safety and activity of IRX4204. Patient benefit was defined as progression-free survival (PFS) of more than 56 days, and/or a 50% decrease in Prostate-Specific Antigen (PSA), and/or a partial or complete response by RECIST criteria.[5]
-
Assessments: PSA levels were checked every 4 weeks, and radiographic assessments were performed every 8 weeks.[4][5]
Signaling Pathways and Mechanisms of Action
Both bexarotene and this compound exert their effects by activating Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.
Bexarotene Signaling Pathway
Bexarotene is a pan-RXR agonist, meaning it activates all three RXR subtypes (α, β, and γ). Upon binding, RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). These heterodimers then bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: Bexarotene's mechanism of action via RXR heterodimerization.
This compound (IRX4204) Signaling Pathway
This compound is a second-generation rexinoid that is highly selective for RXRs and does not significantly activate RARs. This selectivity is intended to provide a more targeted therapeutic effect and potentially a better safety profile by avoiding the side effects associated with RAR activation. Its mechanism still relies on the formation of RXR heterodimers with various nuclear receptor partners to regulate gene expression.
Figure 2: this compound's selective RXR activation pathway.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the clinical trials of oral formulations of bexarotene and this compound, highlighting the key stages from patient recruitment to data analysis.
Figure 3: Generalized clinical trial workflows for bexarotene and this compound.
Discussion and Future Directions
Bexarotene has proven to be a valuable therapeutic option for patients with CTCL, demonstrating consistent efficacy in inducing responses in a significant portion of the refractory patient population. However, its use is associated with a predictable but manageable set of side effects, primarily hypertriglyceridemia and central hypothyroidism, which necessitate careful patient monitoring.
This compound, with its high selectivity for RXRs, represents a rational approach to potentially improve upon the therapeutic index of RXR agonists. The clinical data in prostate cancer, while not directly comparable to CTCL, suggest that this compound is well-tolerated and shows signs of clinical activity.[4][5] The observed side effects, such as decreased TSH and increased triglycerides, are class effects of RXR agonists, though a direct comparison of their severity and incidence with bexarotene would require head-to-head trials.[4][5]
The lack of clinical data for this compound in CTCL is a significant gap. Future clinical trials investigating this compound in this patient population would be of high interest. Such trials should be designed to not only assess efficacy but also to carefully characterize the safety profile in comparison to existing therapies like bexarotene. Biomarker studies to identify patient populations most likely to respond to selective RXR agonism would also be highly valuable. For drug development professionals, the evolution from a pan-agonist like bexarotene to a selective agonist like this compound exemplifies a key strategy in oncology drug development aimed at enhancing target engagement while minimizing off-target toxicities.
References
- 1. Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 and 3 clinical trial of oral bexarotene (Targretin capsules) for the treatment of refractory or persistent early-stage cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical bexarotene therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
Comparative Gene Expression Analysis: AGN194204 vs. All-trans Retinoic Acid (ATRA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by the selective Retinoid X Receptor (RXR) agonist, AGN194204, and the selective Retinoic Acid Receptor (RAR) agonist, All-trans Retinoic Acid (ATRA). The information presented is synthesized from multiple preclinical studies to highlight the distinct and overlapping molecular responses to the activation of these two key nuclear receptor pathways.
Introduction to this compound and ATRA
This compound (also known as IRX4204) is a synthetic, orally active, and selective agonist for the Retinoid X Receptors (RXRs: RXRα, RXRβ, and RXRγ), with minimal to no activity on Retinoic Acid Receptors (RARs).[1] RXRs are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis, primarily by forming heterodimers with other nuclear receptors such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3][4]
All-trans Retinoic Acid (ATRA) is a well-characterized pan-RAR agonist, binding to all three RAR isotypes (RARα, RARβ, and RARγ).[5][6] The RAR/RXR heterodimer is the classical mediator of retinoid signaling, where upon binding of an RAR agonist like ATRA, the complex undergoes conformational changes that lead to the recruitment of co-activators and subsequent regulation of target gene transcription.[2][6]
Comparative Gene Expression Analysis
Key Findings:
-
Distinct Primary Targets: this compound primarily modulates gene expression through RXR-containing heterodimers where RXR can be activated independently of its partner (permissive heterodimers like RXR/LXR and RXR/PPAR) or in conjunction with a partner ligand (conditionally permissive heterodimers like RXR/RAR).[3] In contrast, ATRA's effects are mediated almost exclusively through the activation of the RAR subunit within the RAR/RXR heterodimer.[6]
-
Overlapping and Unique Gene Regulation: While both compounds can influence some of the same biological processes, such as cell cycle control and apoptosis, the specific genes they regulate can differ significantly. For example, in some contexts, both may lead to the upregulation of cell cycle inhibitors, but the specific inhibitor induced may vary.
-
Context-Dependent Effects: The gene expression changes induced by both this compound and ATRA are highly dependent on the cellular context, including the specific cancer type and the expression levels of various nuclear receptors and co-regulators.
Table 1: Comparative Gene Expression Changes Post-Treatment
| Gene Target | This compound (RXR Agonist) | ATRA (RAR Agonist) | Biological Process | Reference Cell/Tissue Type |
| SREBP-1c | Upregulation | No significant change reported | Lipid Metabolism | HER2-amplified Breast Cancer Cells[1] |
| FASN | Upregulation | No significant change reported | Lipid Metabolism | HER2-amplified Breast Cancer Cells[1] |
| TGF-β1 | Downregulation | Downregulation | Cell Growth, Differentiation | Glomeruli (in vivo model of glomerulonephritis) |
| RARα | Normalization of overexpression | Normalization of overexpression | Retinoid Signaling | Glomeruli (in vivo model of glomerulonephritis) |
| RXRα | Normalization of overexpression | Not reported | Retinoid Signaling | Glomeruli (in vivo model of glomerulonephritis) |
| c-Myc | Not consistently reported | Downregulation | Cell Proliferation, Apoptosis | Leukemia Cells[7] |
| B7-H6 | Not reported | Downregulation | Immune Response | Leukemia Cells[7] |
| IRF-1 | Not reported | Upregulation | Immune Response, Cell Growth | Myeloid Cells[8] |
Note: This table is a synthesis of findings from multiple studies and direct quantitative comparison of fold-changes is not possible due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for RXR/RAR activation and a typical workflow for comparative gene expression analysis.
Figure 1. Simplified signaling pathway of RXR and RAR agonists.
Figure 2. General workflow for comparative gene expression analysis.
Experimental Protocols
The following is a generalized protocol for quantitative gene expression analysis based on methodologies commonly employed in studies of retinoid compounds.
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer), NB4 (acute promyelocytic leukemia), or SH-SY5Y (neuroblastoma) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing either this compound, ATRA (typically at concentrations ranging from 10 nM to 1 µM), or vehicle control (e.g., DMSO). Treatment duration can range from 6 to 72 hours, depending on the experimental aims.
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA (RNA Integrity Number, RIN > 8) is used for downstream applications.
3. Gene Expression Analysis (Microarray):
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Extraction: The microarray is scanned to detect the fluorescence intensity at each probe location. Raw data is extracted using appropriate software.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between treatment and control groups. A fold-change and p-value cutoff (e.g., >1.5-fold change and p < 0.05) is typically applied.
4. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):
-
cDNA Synthesis: Total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]
-
Primer Design: Gene-specific primers are designed to amplify a short region of the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Real-Time PCR: The PCR reaction is performed in a real-time PCR instrument using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[9]
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene in treated versus control samples after normalization to the housekeeping gene, often using the 2-ΔΔCt method.[1]
Conclusion
This compound and ATRA modulate gene expression through distinct but related nuclear receptor pathways. While both have shown promise in preclinical models of various diseases, their differing mechanisms of action, as reflected in their gene expression profiles, suggest they may have distinct therapeutic applications and side-effect profiles. The choice between an RXR-selective agonist and an RAR-selective agonist will depend on the specific therapeutic goal and the underlying molecular characteristics of the disease. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities.
References
- 1. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAR-Dependent and RAR-Independent RXR Signaling in Stem-like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. All-trans retinoic acid enhances the cytotoxic effect of decitabine on myelodysplastic syndromes and acute myeloid leukaemia by activating the RARα-Nrf2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All‐trans retinoic acid induces leukemia resistance to NK cell cytotoxicity by down‐regulating B7‐H6 expression via c‐Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid activates interferon regulatory factor-1 gene expression in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Safety Operating Guide
Navigating the Safe Disposal of AGN194204: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every research compound are not always readily available, a comprehensive framework based on established guidelines for hazardous chemical waste provides a clear path to ensure safety and compliance. This guide outlines the essential procedures for the proper disposal of AGN194204, a selective RXR agonist used in research.
The following procedures are synthesized from general laboratory safety protocols for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and guidance.
I. Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. This compound, as a solid chemical compound, and any materials contaminated with it, should be treated as hazardous chemical waste.
Key Principles of Segregation:
-
Solid vs. Liquid: Keep solid waste, such as unused this compound powder, separate from liquid waste.[1]
-
Contaminated Materials: All items that have come into direct contact with this compound, including personal protective equipment (PPE) and labware, are considered contaminated and must be disposed of as hazardous waste.[2][3]
-
Incompatible Chemicals: Never mix incompatible wastes in the same container.[4][5]
II. Step-by-Step Disposal Procedures
Adherence to a meticulous, step-by-step process is crucial for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A fully buttoned laboratory coat
2. Waste Collection and Containment:
-
Unused or Expired this compound:
-
Contaminated Solid Waste:
-
Contaminated Sharps:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3]
-
3. Labeling:
Proper labeling is a critical regulatory requirement.[5][7][9] All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)[8]
-
The date when the first piece of waste was added to the container.[8]
-
An indication of the hazards (e.g., "Toxic")
4. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][7][9]
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible wastes are stored separately.[4]
-
Secondary containment, such as a larger bin or tray, should be used for liquid waste containers to prevent spills.[1][10]
5. Disposal:
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain. [8][11]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7][12]
-
Follow all institutional procedures for waste pickup requests.
III. Data Presentation: Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Unused/Expired this compound | Original or new, sealed, compatible container.[2][5] | "Hazardous Waste," "this compound," Accumulation Start Date.[8] | Designated Satellite Accumulation Area.[4][7] | Pickup by institutional EHS for licensed disposal.[8] |
| Contaminated Labware (non-sharps) | Lined pail or drum.[2][6] | "Hazardous Waste," "Contaminated Debris," list of chemical contaminants. | Designated Satellite Accumulation Area.[4][7] | Pickup by institutional EHS for licensed disposal.[8] |
| Contaminated PPE | Lined pail or drum.[2][6] | "Hazardous Waste," "Contaminated PPE," list of chemical contaminants. | Designated Satellite Accumulation Area.[4][7] | Pickup by institutional EHS for licensed disposal.[8] |
| Contaminated Sharps | Puncture-resistant sharps container.[3] | Biohazard symbol and "Hazardous Waste," "Contaminated Sharps." | Designated Satellite Accumulation Area.[4][7] | Pickup by institutional EHS for licensed disposal. |
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. 8.4.3 Contaminated Labware | UMN University Health & Safety [hsrm.umn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. odu.edu [odu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling AGN194204
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like AGN194204 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a substance with potential biological activity, adherence to stringent safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure user safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected prior to use and changed frequently, especially after direct contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator is advised when handling the compound in powdered form or when there is a risk of aerosolization. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, additional protective clothing such as an apron or coveralls may be necessary. |
Experimental Protocols: Handling and Disposal of this compound
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal:
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.
-
Disposal Method: Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when working with this compound. This visual guide helps in quickly assessing the necessary precautions based on the experimental context.
Caption: Workflow for this compound PPE Selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
